molecular formula C22H27NO8 B15588280 Fenfangjine G

Fenfangjine G

Cat. No.: B15588280
M. Wt: 433.5 g/mol
InChI Key: YVYLKUBETBPYFU-XUQNDYRRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenfangjine G is a useful research compound. Its molecular formula is C22H27NO8 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H27NO8

Molecular Weight

433.5 g/mol

IUPAC Name

[(1S,8R,9S,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate

InChI

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17+,18-,20+,22+/m1/s1

InChI Key

YVYLKUBETBPYFU-XUQNDYRRSA-N

Origin of Product

United States

Foundational & Exploratory

Fenfangjine G mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Garcinielliptone G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinielliptone G, a compound isolated from Garcinia subelliptica, has demonstrated significant cytotoxic effects against acute leukemia cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis through a dual pathway, engaging both caspase-dependent and caspase-independent cell death mechanisms.[2][3] This document provides a comprehensive overview of the molecular pathways activated by Garcinielliptone G, detailed experimental protocols for assessing its activity, and a summary of the quantitative data from key experiments.

Core Mechanism of Action: Induction of Apoptosis

Garcinielliptone G induces programmed cell death (apoptosis) in human acute monocytic leukemia (THP-1) and human T lymphocyte (Jurkat) cells.[2][3] The apoptotic process is initiated through two distinct but concurrent signaling cascades: a mitochondria-dependent intrinsic caspase pathway and a caspase-independent pathway involving the nuclear translocation of Endonuclease G.[3][4]

Caspase-Dependent Apoptotic Pathway

The primary caspase-dependent route activated by Garcinielliptone G is the intrinsic (mitochondrial) pathway.[3][4] This is evidenced by a significant reduction in the protein levels of procaspase-9, a key initiator caspase in this pathway.[3][4] Activation of caspase-9 leads to a downstream cascade, culminating in the activation of executioner caspase-3. This is confirmed by the observed increase in cleaved caspase-3 levels.[2][3][4] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][3][4]

// Nodes GG [label="Garcinielliptone G", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondria", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp9 [label="Procaspase-9", fillcolor="#FFFFFF", fontcolor="#202124"]; Casp9 [label="Activated Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProCasp3 [label="Procaspase-3", fillcolor="#FFFFFF", fontcolor="#202124"]; Casp3 [label="Cleaved Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#FFFFFF", fontcolor="#202124"]; cPARP [label="Cleaved PARP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GG -> Mito [label=" Induces\nIntrinsic Pathway", fontcolor="#5F6368"]; Mito -> ProCasp9 [style=invis]; ProCasp9 -> Casp9 [label=" Cleavage", fontcolor="#5F6368"]; Casp9 -> ProCasp3 [label=" Activates", fontcolor="#5F6368"]; ProCasp3 -> Casp3 [label=" Cleavage", fontcolor="#5F6368"]; Casp3 -> PARP [label=" Cleaves", fontcolor="#5F6368"]; PARP -> cPARP [style=invis]; Casp3 -> Apoptosis; cPARP -> Apoptosis;

// Invisible edges for alignment Mito -> Casp9 [style=invis]; Casp9 -> Casp3 [style=invis]; Casp3 -> cPARP [style=invis]; cPARP -> Apoptosis [style=invis]; } . Caption: Caspase-Dependent Apoptotic Pathway Induced by Garcinielliptone G.

Caspase-Independent Apoptotic Pathway

A significant finding is that the apoptosis induced by Garcinielliptone G is not entirely dependent on caspase activation.[3] The use of a pan-caspase inhibitor, Z-VAD-FMK, did not prevent cell death, indicating the presence of a parallel, caspase-independent mechanism.[2][3][4] This alternative pathway involves the mitochondrial protein Endonuclease G (EndoG).[3][4] Following treatment with Garcinielliptone G, EndoG translocates from the mitochondria to the nucleus, where it contributes to DNA fragmentation, a key feature of apoptosis.[3][4] This mode of cell death is distinct from other programmed cell death forms like necroptosis and ferroptosis.[3]

// Nodes GG [label="Garcinielliptone G", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondria", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EndoG_Mito [label="Endonuclease G\n(Mitochondria)", fillcolor="#FFFFFF", fontcolor="#202124"]; EndoG_Nuc [label="Endonuclease G\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Frag [label="DNA Fragmentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pan-Caspase Inhibitor\n(Z-VAD-FMK)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GG -> Mito [label=" Induces\nRelease", fontcolor="#5F6368"]; Mito -> EndoG_Mito [style=invis]; EndoG_Mito -> EndoG_Nuc [label=" Translocation", fontcolor="#5F6368"]; EndoG_Nuc -> DNA_Frag [label=" Causes", fontcolor="#5F6368"]; DNA_Frag -> Apoptosis; Inhibitor -> Apoptosis [label=" Does NOT block", style=dashed, color="#EA4335", arrowhead=tee];

// Invisible edges for alignment Mito -> EndoG_Nuc [style=invis]; EndoG_Nuc -> Apoptosis [style=invis]; } . Caption: Caspase-Independent Apoptotic Pathway Induced by Garcinielliptone G.

Quantitative Data Presentation

The biological activity of Garcinielliptone G has been quantified through various assays, summarized below.

Table 1: Cytotoxicity of Garcinielliptone G

This table shows the concentration-dependent effect of Garcinielliptone G on the viability of leukemia cell lines after 24 hours of treatment, as measured by the WST-1 assay.[4]

Cell LineConcentration (µM)Mean Cell Viability (%)Standard Deviation (SD)
THP-1 5~80N/A
10~40N/A
20~20N/A
Jurkat 5~90N/A
10~60N/A
20~40N/A
Data are estimated from graphical representations in the source literature.[4]
Table 2: Quantification of Apoptosis

This table presents the percentage of apoptotic cells after treatment with 10 µM Garcinielliptone G for 24 hours, determined by flow cytometry analysis of Annexin V and 7-AAD staining.[4]

Cell LineTreatment (10 µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
THP-1 Garcinielliptone G28.110.9
Jurkat Garcinielliptone G13.06.2
Data are derived from the source literature.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Garcinielliptone G.[3]

Cell Viability Assay (WST-1)

This protocol is used to assess the cytotoxic effect of Garcinielliptone G.

// Nodes Start [label="Seed Cells\n(THP-1 or Jurkat)\nin 96-well plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Add Garcinielliptone G\n(various concentrations)"]; Incubate [label="Incubate for 24 hours\nat 37 °C"]; AddWST1 [label="Add WST-1 Reagent\nto each well"]; Incubate2 [label="Incubate for 4 hours"]; Measure [label="Measure Absorbance\nat 450 nm\n(Reference: 650 nm)"]; Analyze [label="Calculate Cell Viability\n(% of control)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat [label="1"]; Treat -> Incubate [label="2"]; Incubate -> AddWST1 [label="3"]; AddWST1 -> Incubate2 [label="4"]; Incubate2 -> Measure [label="5"]; Measure -> Analyze [label="6"]; } . Caption: Experimental Workflow for the WST-1 Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed THP-1 or Jurkat cells in 96-well plates.

  • Treatment: Add varying concentrations of Garcinielliptone G to the wells. Use etoposide (B1684455) (1 µM) as a positive control and an untreated sample as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for an additional 4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Analysis (Flow Cytometry)

This protocol quantifies the extent of apoptosis by detecting phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (7-AAD).[3][4]

// Nodes Start [label="Treat Cells with\n10 µM Garcinielliptone G\nfor 24 hours", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash Cells\nwith PBS"]; Resuspend [label="Resuspend Cells in\n1X Annexin V Binding Buffer"]; Stain [label="Add APC Annexin V\nand 7-AAD"]; Incubate [label="Incubate for 15 minutes\nat Room Temperature\n(in the dark)"]; Analyze [label="Analyze by Flow Cytometry\n(e.g., BD Accuri™ C6)"]; Quantify [label="Quantify Cell Populations:\nLive, Early Apoptotic,\nLate Apoptotic/Necrotic", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Harvest [label="1"]; Harvest -> Resuspend [label="2"]; Resuspend -> Stain [label="3"]; Stain -> Incubate [label="4"]; Incubate -> Analyze [label="5"]; Analyze -> Quantify [label="6"]; } . Caption: Experimental Workflow for Apoptosis Analysis via Flow Cytometry.

Methodology:

  • Cell Treatment: Treat cells with 10 µM Garcinielliptone G for 24 hours.

  • Harvesting: Collect cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add APC Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Quantification: Differentiate and quantify cell populations:

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Western Blot Analysis

This protocol is used to detect and quantify changes in the expression levels of key apoptosis-related proteins.[3]

Methodology:

  • Cell Lysis: Treat THP-1 cells with 10 µM Garcinielliptone G for 24 hours. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 10-20 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies targeting cleaved PARP, cleaved caspase-3, procaspase-8, procaspase-9, or Endonuclease G (typically at a 1:1000 dilution). A loading control, such as β-actin or H3, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:10,000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative protein expression levels.

References

Unraveling the Biological Activities of Fenfangjine G: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a naturally occurring alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. It is also a constituent of the traditional formulation Fangji Huangqi Tang, which is prescribed for conditions such as nephrotic syndrome, edema, and rheumatic arthritis. Despite its presence in these traditional remedies, scientific investigation into the specific biological activities of isolated this compound is currently limited. This technical guide aims to provide a comprehensive overview of the existing, albeit scarce, scientific information on this compound and to contextualize its potential activities by examining the broader pharmacological profile of Stephania tetrandra and its major alkaloid constituents.

Chemical Identity of this compound

  • Molecular Formula: C₂₂H₂₇NO₈

  • CAS Number: 205533-81-9

  • Class: Alkaloid

Biological Activity of Stephania tetrandra and its Major Alkaloids

While specific data on this compound is lacking, the plant it is derived from, Stephania tetrandra, has been more extensively studied. The primary biological activities of Stephania tetrandra are attributed to its more abundant bisbenzylisoquinoline alkaloids, namely tetrandrine (B1684364) and fangchinoline (B191232) . It is plausible that this compound may contribute to the overall therapeutic effects of the plant extract, but without direct studies, its specific role remains unknown.

The total alkaloids from Stephania tetrandra have been shown to induce apoptosis in human non-small cell lung cancer cells.[1] The major alkaloids, tetrandrine and fangchinoline, are known to possess a range of pharmacological activities, including:

  • Anti-inflammatory effects: Tetrandrine can inhibit the production of pro-inflammatory cytokines.

  • Immunomodulatory properties: These alkaloids can modulate immune responses.

  • Calcium channel blocking activity: This is a key mechanism for their cardiovascular effects.

  • Antitumor activity: Tetrandrine has been investigated for its potential in cancer chemotherapy due to its ability to inhibit proliferation, induce apoptosis and autophagy, and reverse multidrug resistance in cancer cells.[2]

  • Reversal of multidrug resistance (MDR): Tetrandrine and fangchinoline have been shown to inhibit the function of P-glycoprotein, a key transporter involved in MDR in cancer cells.

Biological Activity of this compound: Current Status

A thorough review of the scientific literature reveals a significant gap in our understanding of the specific biological activities of this compound. To date, there are no publicly available studies that provide:

  • Quantitative data on its biological effects, such as IC50 or EC50 values for cytotoxicity, enzyme inhibition, or receptor binding.

  • Detailed experimental protocols for assays conducted specifically with isolated this compound.

  • Information on the signaling pathways directly modulated by this compound.

One study on the traditional Chinese medicine prescription Fangji Huangqi Tang, which contains Stephania tetrandra, aimed to identify its potential active components for the treatment of nephrotic syndrome.[3] The study used an integrated metabolomics approach to find correlations between the chemical components of the formula and metabolic changes in a rat model of nephrotic syndrome. While this study identified several alkaloids from Stephania tetrandra as being absorbed and potentially active, it did not provide specific biological activity data for this compound itself.[3]

Future Directions

The presence of this compound in a medicinally important plant and traditional formulation suggests that it may possess noteworthy biological activities. To elucidate its therapeutic potential, future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological screening.

  • In Vitro Bioassays: Screening this compound against a panel of cancer cell lines, inflammatory targets, and other relevant biological assays to determine its cytotoxic, anti-inflammatory, and other potential activities. This would include determining quantitative metrics such as IC50 values.

  • Mechanism of Action Studies: If significant activity is identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific signaling pathways involved.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

Conclusion

Currently, there is a notable absence of scientific data specifically detailing the biological activity of this compound. While the plant from which it is derived, Stephania tetrandra, and its major alkaloids have demonstrated a wide range of pharmacological effects, it is not possible to extrapolate these findings directly to this compound. The information available on the broader extracts and their better-studied components provides a rationale for investigating this minor alkaloid further. Dedicated research into the pharmacological profile of pure this compound is essential to understand its potential contribution to the therapeutic effects of Stephania tetrandra and to determine its viability as a lead compound for drug development. Without such studies, any claims regarding its specific biological activities remain speculative. Therefore, this document serves to highlight the current knowledge gap and to encourage focused research into this natural product.

References

The Origin and Core Biological Insights of Fenfangjine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G, a bisbenzylisoquinoline alkaloid, is a natural product isolated from the root of Stephania tetrandra S. Moore. This plant is a key component of the traditional Chinese medicine formulation, Fangji Huangqi Tang (FHT), which has been historically used for the treatment of conditions such as edema and dysuria.[1] Modern pharmacological investigations, particularly in the context of nephrotic syndrome, have identified this compound as a potentially significant bioactive constituent. This technical guide provides an in-depth overview of the origin of this compound, its physicochemical properties, and explores its putative mechanism of action based on current research. While direct experimental validation for this compound is still emerging, studies on FHT provide a strong basis for its potential therapeutic effects, suggesting a modulatory role in the PI3K-Akt signaling pathway and inflammation. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Origin and Physicochemical Properties

This compound is a naturally occurring alkaloid found in the plant species Stephania tetrandra S. Moore, which belongs to the Menispermaceae family.[2] This plant is a fundamental component of various traditional Chinese medicine formulas, most notably Fangji Huangqi Tang (FHT), which is prescribed for conditions associated with fluid retention.[1][3]

Chemical Profile

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈[4]
Molecular Weight 433.5 g/mol [4]
CAS Number 205533-81-9[4]
Purity (Typical) ≥98%[4]
Appearance PowderInferred
Storage Store at -20°C under an inert atmosphere.[4]

Putative Mechanism of Action and Signaling Pathways

Direct experimental studies delineating the precise mechanism of action for this compound are currently limited. However, extensive research on Fangji Huangqi Tang (FHT), of which this compound is a constituent, provides significant insights into its potential pharmacological activities, particularly in the context of nephrotic syndrome.

Network pharmacology and in vivo experimental validation of FHT have demonstrated its renoprotective effects.[1][5] These studies strongly suggest that the therapeutic efficacy of FHT in alleviating kidney injury and inflammation in nephrotic syndrome is mediated through the PI3K-Akt signaling pathway .[1][5]

The proposed mechanism involves the downregulation of key inflammatory mediators including:

  • Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2)

  • Mitogen-Activated Protein Kinase 1 (MAPK1)

  • Interleukin-6 (IL-6)

  • Phosphorylated Akt (p-Akt)

In vivo studies have shown that the administration of a PI3K activator can weaken the therapeutic effects of FHT, further corroborating the involvement of this pathway.[1][5] While other alkaloids in Stephania tetrandra, such as tetrandrine (B1684364) and fangchinoline (B191232), have been more extensively studied for their anti-inflammatory and immunomodulatory properties, it is plausible that this compound contributes to the overall therapeutic effect of FHT through a similar mechanism.[6][7]

Below is a diagram illustrating the proposed signaling pathway potentially modulated by the active components of Fangji Huangqi Tang, including this compound, in the context of nephrotic syndrome.

Proposed_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inflammatory_mediators Inflammatory Mediators Fenfangjine_G This compound (and other FHT components) Receptor Receptor Fenfangjine_G->Receptor PI3K PI3K Fenfangjine_G->PI3K Inhibition? Receptor->PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Downstream_Effectors Downstream Effectors (e.g., NF-κB) p_Akt->Downstream_Effectors PTGS2 PTGS2 (COX-2) Downstream_Effectors->PTGS2 Upregulation MAPK1 MAPK1 Downstream_Effectors->MAPK1 Upregulation IL6 IL-6 Downstream_Effectors->IL6 Upregulation

Proposed PI3K-Akt Signaling Pathway Modulation

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines a general procedure for the isolation and purification of this compound from the roots of Stephania tetrandra.

Isolation_Workflow Start Dried Roots of Stephania tetrandra Grinding Grinding to Powder Start->Grinding Extraction Ethanol Extraction (Reflux) Grinding->Extraction Pre_separation Acid-Soluble Alkali Precipitation Extraction->Pre_separation Purification High-Speed Countercurrent Chromatography (HSCCC) or Preparative HPLC Pre_separation->Purification Analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) Purification->Analysis End Purified this compound (≥98%) Analysis->End

Isolation and Purification Workflow for this compound

Methodology:

  • Preparation of Crude Extract: The dried and powdered roots of Stephania tetrandra are subjected to reflux extraction with 55-85% ethanol. The combined extracts are then concentrated under reduced pressure to yield a crude extract paste.

  • Acid-Soluble Alkali Precipitation: The crude extract is dissolved in a dilute acid (e.g., 2% HCl), allowed to stand, and then filtered. The pH of the filtrate is adjusted to 8-10 with ammonia (B1221849) water to precipitate the alkaloids. The precipitate is collected and dried to obtain the crude alkaloid fraction.

  • Purification: The crude alkaloid powder is purified using high-speed countercurrent chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC). Different fractions are collected, and those containing this compound are pooled.

  • Structural Elucidation and Purity Assessment: The purified compound is identified and its structure confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity is determined by analytical HPLC.

In Vitro Biological Assay for Anti-inflammatory Activity

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound, which is relevant to the pathology of nephrotic syndrome.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human podocytes.

Methodology:

  • Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 96-well plates at a suitable density.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess assay as an indicator of NO production.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of this compound on the production of inflammatory markers is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Quantitative Data

As of the latest literature review, specific quantitative data for the biological activity of this compound, such as IC₅₀ or EC₅₀ values, have not been extensively reported. The primary quantitative information available pertains to the analysis of constituents in FHT and Stephania tetrandra. For instance, a study on FHT extract indicated that the content of tetrandrine was 2.5 mg/g.[8] Further research is required to establish a detailed quantitative pharmacological profile for this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, natural product with potential therapeutic applications, particularly in the management of nephrotic syndrome. Its origin from Stephania tetrandra, a plant with a long history of medicinal use, provides a strong rationale for further investigation. The current body of evidence, primarily derived from studies on the FHT formula, points towards the PI3K-Akt signaling pathway and the modulation of inflammatory responses as a likely mechanism of action.

Future research should focus on:

  • Direct experimental validation of the effects of purified this compound on the PI3K-Akt pathway and other relevant signaling cascades in renal cells.

  • Determination of the quantitative pharmacological profile of this compound, including IC₅₀ and EC₅₀ values in various in vitro and in vivo models.

  • Comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

  • Exploration of its potential synergistic effects with other alkaloids from Stephania tetrandra.

A deeper understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Fenfangjine G: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a naturally occurring alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. This document provides a comprehensive technical guide to the chemical structure and known properties of this compound, intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is classified as a bisbenzylisoquinoline alkaloid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈PubChem
Molecular Weight 433.45 g/mol PubChem
IUPAC Name (1S,6S,7R,12aS)-12-(acetyloxy)-1,2,3,4,5,6,7,12a-octahydro-10,11-dimethoxy-7-methyl-1,6-epoxy-5,7-methanobenzo[g][1][2]benzodioxolo[5,6-a]quinolizin-13-onePubChem
CAS Number 205533-81-9Guidechem[3]
Canonical SMILES CC(=O)O[C@H]1C[C@]23CCN--INVALID-LINK----INVALID-LINK--OPubChem
InChI InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1PubChem
InChIKey YVYLKUBETBPYFU-LCYWIJLYSA-NPubChem
Polar Surface Area 124 ŲPubChem
XLogP3 -0.1PubChem
Natural Source Stephania tetrandra S. Moore[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns useful for structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Experimental Protocols

Isolation and Purification

This compound is isolated from the roots of Stephania tetrandra. A general workflow for the isolation of alkaloids from this plant is as follows. It is important to note that this is a generalized protocol and specific details for this compound may vary.

G plant_material Dried roots of Stephania tetrandra extraction Extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., acid-base extraction) concentration->partitioning chromatography Column chromatography (e.g., silica (B1680970) gel, alumina) partitioning->chromatography purification Further purification by preparative HPLC chromatography->purification fenfangjine_g Isolated this compound purification->fenfangjine_g

Fig. 1: General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied as a single agent. However, it is a component of the traditional Chinese medicine formulation Fangji Huangqi Tang, which has been investigated for the treatment of nephrotic syndrome.[4] This suggests that this compound may contribute to the overall therapeutic effects of the formula.

Given that this compound is a bisbenzylisoquinoline alkaloid, its mechanism of action may be similar to other well-studied alkaloids from Stephania tetrandra, such as tetrandrine (B1684364) and fangchinoline (B191232). These related compounds have been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and fibrosis.

Potential Signaling Pathways of Interest

Based on the activities of related compounds, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound:

G cluster_0 Inflammation cluster_1 Cell Proliferation & Survival NFkB NF-κB Signaling ERK ERK Signaling FAK FAK Signaling PI3K_Akt PI3K/Akt Signaling Fenfangjine_G This compound Fenfangjine_G->NFkB Potential Inhibition Fenfangjine_G->ERK Potential Inhibition Fenfangjine_G->FAK Potential Inhibition Fenfangjine_G->PI3K_Akt Potential Inhibition

Fig. 2: Potential signaling pathways modulated by this compound.
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a key regulator of the inflammatory response. Inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.

  • ERK (Extracellular signal-regulated kinase) Signaling: The ERK pathway is a component of the MAPK (mitogen-activated protein kinase) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival.

  • FAK (Focal Adhesion Kinase) Signaling: FAK is a non-receptor tyrosine kinase that is involved in cell adhesion, migration, and survival. Its inhibition can be a target for anti-cancer therapies.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling: This is a major signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer.

Future Directions

Further research is required to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:

  • Complete Spectroscopic Characterization: Publication of the full NMR, MS, IR, and UV-Vis data is necessary for the definitive identification and quality control of this compound.

  • Development of a Standardized Isolation Protocol: A detailed and reproducible protocol for the isolation of this compound in high purity is needed to facilitate further research.

  • Pharmacological Profiling: In-depth studies are required to determine the specific biological targets and mechanisms of action of this compound. This should include screening against a panel of receptors, enzymes, and ion channels, as well as investigation of its effects on the signaling pathways mentioned above.

  • In Vivo Efficacy and Safety Studies: Following promising in vitro results, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a bisbenzylisoquinoline alkaloid with potential for further pharmacological investigation. This technical guide summarizes the current knowledge of its chemical structure and properties and highlights key areas for future research. The elucidation of its mechanism of action and in vivo efficacy will be crucial steps in determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Isolation of Fenfangjine G from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephania tetrandra S. Moore, a perennial vine used extensively in traditional Chinese medicine, is a rich source of bioactive bisbenzylisoquinoline alkaloids. Among these is Fenfangjine G, a compound of growing interest due to its identification as an active component in the herbal formula Fangji Huangqi Tang, which is traditionally used for the management of nephrotic syndrome. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. Due to the limited availability of a dedicated, published protocol for this specific alkaloid, this document presents a representative, multi-step isolation strategy synthesized from established methods for analogous compounds from S. tetrandra. The guide includes detailed experimental protocols, tabulated physicochemical and analytical data, and a discussion of the compound's role in relevant biological signaling pathways.

Introduction

The root of Stephania tetrandra, known as "Fen Fang Ji," has been historically used to treat a variety of ailments, including rheumatic arthralgia, edema, and dysuria.[1] Its therapeutic effects are largely attributed to a diverse profile of alkaloids, primarily of the bisbenzylisoquinoline type. While tetrandrine (B1684364) and fangchinoline (B191232) are the most abundant and well-studied alkaloids, modern analytical techniques like UHPLC-Q-TOF-MS/MS have confirmed the presence of numerous other minor alkaloids, including this compound.[2][3]

This compound has been identified as a key bioactive constituent of Fangji Huangqi Tang, a classical herbal prescription used to treat nephrotic syndrome.[4][5] This condition is characterized by significant protein loss in the urine (proteinuria) due to damage to the glomeruli in the kidneys, specifically to the podocyte cells that form the final filtration barrier. This guide outlines a robust methodology for the isolation of this compound for further pharmacological investigation and drug development.

Physicochemical and Analytical Data

All quantitative data for this compound and representative data for major alkaloids from S. tetrandra are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 205533-81-9[6]
Molecular Formula C₂₂H₂₇NO₈[7]
Molecular Weight 433.5 g/mol [7][8]
IUPAC Name [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate (B1210297)[8]
Canonical SMILES CC(=O)O[C@@H]1C[C@]23CCN--INVALID-LINK----INVALID-LINK--O[8]

Table 2: Representative Yields of Major Alkaloids from S. tetrandra Crude Extract

Note: Specific yield for the minor alkaloid this compound is not available in the reviewed literature. The following data for major alkaloids are provided for context and to guide expectations.

CompoundYield from Crude ExtractPurityMethod
Tetrandrine 21% (w/w)98.19%Reversed-Phase Flash Chromatography & Recrystallization
Fangchinoline 13% (w/w)98.78%Reversed-Phase Flash Chromatography & Recrystallization

Table 3: Spectroscopic Characterization of this compound

Note: While the original publication detailing the full spectroscopic data for this compound was not accessible for this review, its structure has been elucidated and confirmed using the standard analytical techniques listed below.

TechniquePurpose in Structure Elucidation
Mass Spectrometry (MS) Determines the exact molecular weight and elemental formula (e.g., via HR-ESI-MS). Fragmentation patterns (MS/MS) help identify key structural motifs.
¹H-NMR Spectroscopy Identifies the number and types of protons (e.g., aromatic, methoxy, aliphatic) in the molecule and their connectivity through spin-spin coupling.
¹³C-NMR Spectroscopy Determines the number and types of carbon atoms in the carbon skeleton (e.g., carbonyl, aromatic, aliphatic).
2D-NMR (COSY, HSQC, HMBC) Establishes detailed connectivity within the molecule. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, allowing for unambiguous assignment of the complete structure.

Experimental Protocols: A Representative Isolation Strategy

The following multi-step protocol is a synthesized, representative workflow for the isolation of this compound based on established methods for separating bisbenzylisoquinoline alkaloids from S. tetrandra.

Diagram of the Experimental Workflow

G Figure 1: Representative Isolation Workflow for this compound A Dried, powdered roots of Stephania tetrandra B Step 1: Ethanolic Extraction (e.g., 80% EtOH, reflux) A->B C Crude Ethanolic Extract B->C D Step 2: Acid-Base Partitioning (HCl / NaOH, EtOAc) C->D E Total Alkaloid Fraction D->E F Step 3: Silica (B1680970) Gel Chromatography (Gradient elution, e.g., CH₂Cl₂-MeOH) E->F G Semi-purified Fractions F->G H Step 4: Reversed-Phase (C18) Chromatography (Gradient elution, e.g., MeCN-H₂O) G->H I This compound-enriched Fraction H->I J Step 5: Preparative HPLC (Isocratic or shallow gradient elution) I->J K Pure this compound (>98%) J->K

Figure 1: Representative Isolation Workflow for this compound
Step 1: Extraction

  • Preparation: Grind the dried roots of Stephania tetrandra to a coarse powder (20-40 mesh).

  • Solvent Extraction: Macerate or reflux the powdered root material with 8-10 volumes of 80% aqueous ethanol. Perform the extraction three times for 2 hours each to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 50-60°C to yield a viscous crude extract.

Step 2: Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: Suspend the crude extract in 5% hydrochloric acid (HCl) and stir until fully dissolved.

  • Filtration: Filter the acidic solution to remove any insoluble, non-alkaloidal material.

  • Basification & Extraction: Cool the filtrate in an ice bath and adjust the pH to 9-10 with concentrated ammonium (B1175870) hydroxide. This precipitates the alkaloids. Extract the aqueous solution three times with an equal volume of ethyl acetate (EtOAc) or chloroform (B151607) (CHCl₃).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the total alkaloid fraction.

Step 3: Primary Fractionation via Silica Gel Chromatography
  • Column Preparation: Pack a silica gel (200-300 mesh) column with a suitable solvent system (e.g., dichloromethane, CH₂Cl₂).

  • Sample Loading: Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, typically a dichloromethane-methanol (CH₂Cl₂-MeOH) system (e.g., starting from 100:0 and gradually increasing to 90:10).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

Step 4: Secondary Purification via Reversed-Phase (C18) Chromatography
  • Column Preparation: Pack a reversed-phase C18 column and equilibrate with the initial mobile phase (e.g., 20% acetonitrile (B52724) in water).

  • Elution: Load the semi-purified, this compound-containing fractions from the previous step. Elute with a gradient of increasing acetonitrile (MeCN) or methanol (B129727) in water, often with a small amount of acidifier like 0.1% formic acid to improve peak shape.

  • Fraction Analysis: Collect and analyze fractions using analytical HPLC to identify those enriched in the target compound.

Step 5: Final Purification via Preparative HPLC
  • System: Utilize a preparative or semi-preparative HPLC system equipped with a C18 column.

  • Elution: Dissolve the enriched fraction in the mobile phase and inject it into the system. Use an isocratic or a very shallow gradient elution profile, optimized from analytical runs, to resolve this compound from closely eluting impurities.

  • Isolation: Collect the peak corresponding to this compound. Concentrate the solution under reduced pressure and then lyophilize to obtain the pure compound as a solid powder. Verify purity (>98%) by analytical HPLC.

Biological Activity and Associated Signaling Pathway

This compound is an active component of Fangji Huangqi Tang, a formula shown to be effective against nephrotic syndrome.[4][9] The pathology of this disease centers on injury to podocytes, specialized cells in the glomerulus that form the slit diaphragm, a critical component of the renal filtration barrier.[6] Studies on the therapeutic mechanism of Fangji Huangqi Tang and related compounds in kidney disease point towards the modulation of key signaling pathways that govern podocyte survival, adhesion, and cytoskeletal integrity.[9][10]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of these processes.[11] In podocytes, activation of this pathway is essential for maintaining the intricate actin cytoskeleton that supports the foot processes and slit diaphragm structure.[8] It promotes cell survival by inhibiting apoptosis and helps maintain the expression and proper localization of key slit diaphragm proteins like nephrin (B609532) and podocin.[7][12] The therapeutic effect of the formulation containing this compound is closely associated with the activation of the PI3K/Akt pathway, which counteracts podocyte injury and reduces proteinuria.[9][10]

Diagram of the PI3K/Akt Signaling Pathway in Podocyte Health

G Figure 2: Role of PI3K/Akt Pathway in Podocyte Health cluster_0 Extracellular cluster_1 Podocyte Cytoplasm cluster_2 GF Growth Factors (e.g., VEGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTORC1 Akt->mTOR Activates Bad Bad Akt->Bad Inhibits (Promotes Survival) Actin Actin Cytoskeleton Reorganization Akt->Actin Survival Cell Survival (Anti-apoptosis) mTOR->Survival Bad->Survival Slit Slit Diaphragm Integrity Actin->Slit Survival->Slit

Figure 2: Role of PI3K/Akt Pathway in Podocyte Health

Conclusion

This compound represents a promising bioactive compound from the well-known medicinal plant Stephania tetrandra. This guide provides a synthesized, comprehensive framework for its isolation and purification, enabling researchers to obtain this compound for further study. The presented workflow, based on established phytochemical techniques, offers a reliable path to acquiring high-purity this compound. Furthermore, understanding its association with the PI3K/Akt signaling pathway in the context of nephrotic syndrome provides a strong rationale for its investigation as a potential therapeutic agent for glomerular diseases. Further research is warranted to elucidate the precise molecular interactions of this compound within this and other cellular pathways.

References

A Technical Guide to the Traditional Medicinal Uses and Modern Pharmacological Activities of Fenfangjine (Stephania tetrandra)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine (粉防己), the root of Stephania tetrandra S. Moore, is a perennial vine belonging to the Menispermaceae family, with a long history of use in Traditional Chinese Medicine (TCM).[1][2][3] For centuries, it has been employed to treat a variety of ailments, particularly those associated with inflammation, pain, and fluid retention.[1][3][4] Modern phytochemical research has identified the principal active constituents of Fenfangjine as the bisbenzylisoquinoline alkaloids, primarily tetrandrine (B1684364) and fangchinoline (B191232).[1][5] These compounds have been the subject of extensive scientific investigation, which has begun to elucidate the molecular mechanisms underlying their therapeutic effects, validating many of their traditional applications.

This technical guide provides an in-depth overview of the traditional uses of Fenfangjine, supported by a comprehensive review of the current scientific literature. It is intended to serve as a resource for researchers and drug development professionals by presenting quantitative pharmacological data, detailed experimental protocols, and visualizations of the key signaling pathways involved in the action of its active compounds.

Traditional Medicinal Uses

In the framework of Traditional Chinese Medicine, Fenfangjine is categorized as an herb that "dispels wind-dampness" and "promotes urination to reduce edema."[5][6] Its properties are described as bitter and cold, and it is primarily associated with the Bladder and Lung meridians.[5] Historically, its applications have been documented for a range of conditions.

The primary traditional uses of Fenfangjine include:

  • Arthralgia and Rheumatic Conditions: It is most famously used to treat joint pain (arthralgia), particularly when caused by rheumatism, which in TCM is often conceptualized as an invasion of "wind" and "dampness."[1][4] Its use in modern clinical practice for rheumatoid arthritis is a direct extension of this traditional application.[1][2]

  • Edema and Fluid Retention: Fenfangjine is traditionally used as a diuretic to treat edema, including conditions like wet beriberi and swelling of the limbs.[1][3] It is a key ingredient in traditional formulas like "Fang Ji Huang Qi Tang," which is prescribed for edema and to tonify Qi.[7]

  • Dysuria: Its diuretic properties are also utilized to address painful or difficult urination (dysuria).[1][3]

  • Skin Conditions: Traditional applications include the treatment of eczema and inflamed sores, leveraging its anti-inflammatory properties.[1][3]

  • Hypertension: It has also been used traditionally to manage high blood pressure.[8]

Pharmacological Activities and Mechanisms of Action

Scientific research has identified several pharmacological activities of Fenfangjine and its primary alkaloids, tetrandrine and fangchinoline, which provide a mechanistic basis for its traditional uses.

Anti-inflammatory and Immunomodulatory Effects

The most well-documented activity of Fenfangjine's constituents is their potent anti-inflammatory effect, which is central to their use in treating rheumatic conditions.

3.1.1 Inhibition of the NF-κB Signaling Pathway

Both tetrandrine and fangchinoline have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Tetrandrine inhibits the NF-κB pathway by preventing the degradation of its inhibitory protein, IκBα.[6][9] It achieves this by blocking the activity of IκBα kinases (IKKs), which are responsible for phosphorylating IκBα and targeting it for degradation.[6] This action prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of inflammatory genes.[6]

  • Fangchinoline also exerts its anti-inflammatory effects by modulating the NF-κB pathway.[1][10] Studies have shown that it can suppress the phosphorylation of IKKα/β, leading to the inhibition of NF-κB activation in chondrocytes, which is a key mechanism in its potential therapeutic effect on osteoarthritis.[5][10]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / IL-1β TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases Proteasome Proteasome IkBa_p65->Proteasome Ubiquitination & Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Tetrandrine Tetrandrine Tetrandrine->IKK Inhibits Fangchinoline Fangchinoline Fangchinoline->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by Tetrandrine and Fangchinoline.

3.1.2 Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in inflammatory diseases.

  • Fangchinoline has been shown to suppress the PI3K/Akt signaling pathway in various cell types.[7][11] It inhibits the phosphorylation of both PI3K and Akt, which can lead to the induction of apoptosis in cancer cells and may contribute to its anti-inflammatory effects in conditions like rheumatoid arthritis by modulating immune cell responses.[3][7]

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Downstream Downstream Effectors (e.g., GSK-3β, XIAP) pAkt->Downstream Inhibits/Activates CellResponse Cell Proliferation & Survival mTOR->CellResponse Downstream->CellResponse Fangchinoline Fangchinoline Fangchinoline->PI3K Inhibits

Figure 2: Inhibition of the PI3K/Akt Signaling Pathway by Fangchinoline.
Analgesic Effects

The traditional use of Fenfangjine for pain relief, particularly arthralgia, is supported by preclinical studies demonstrating the analgesic properties of its active compounds. The formalin test, a widely used animal model of tonic pain, has been employed to evaluate these effects. This test has two phases: an early, acute phase (neurogenic pain) and a late, inflammatory phase.

Calcium Channel Blocking Activity

Tetrandrine is a well-characterized calcium channel blocker, which contributes to its cardiovascular effects, such as lowering blood pressure, and may also play a role in its other pharmacological activities.[8][12] It has been shown to block both L-type and T-type voltage-dependent calcium channels.[12][13] This action can lead to vasodilation and a reduction in heart rate.[8] The blockade of calcium influx can also impact intracellular signaling cascades that are dependent on calcium, which may be relevant to its anti-inflammatory and neuroprotective effects.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities and pharmacokinetic properties of tetrandrine and fangchinoline.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities

CompoundAssayCell LineParameterValueReference
TetrandrineInhibition of IL-6 productionHuman Monocytic Cells% Inhibition at 6 µM86%[5]
FangchinolineInhibition of IL-6 productionHuman Monocytic Cells% Inhibition at 4 µM63%[5]
TetrandrineInhibition of mIL-5 activity-% Inhibition at 12.5 µM95%[5]
FangchinolineInhibition of Cyclooxygenase-% Inhibition at 100 µM35%[5]
Fangchinoline DerivativeInhibition of IL-1β releaseTHP-1 cellsIC₅₀3.70 µM[14]
TetrandrineInhibition of cell proliferationSUM-149 (Breast Cancer)IC₅₀15.3 ± 4.1 µM[15][16]
TetrandrineInhibition of cell proliferationSUM-159 (Breast Cancer)IC₅₀24.3 ± 2.1 µM[15][16]
TetrandrineInhibition of mammosphere formationSUM-149 (Breast Cancer)IC₅₀~1 µM[15][16]
TetrandrineInhibition of mammosphere formationSUM-159 (Breast Cancer)IC₅₀~2 µM[15][16]
FangchinolineInhibition of cell proliferationJurkat T cellsIC₅₀2.49 µM[17]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

CompoundAnimal ModelDoseEffectReference
S. tetrandra ExtractRheumatoid Arthritis (Human)10 g/day for 12 weeksSignificant decrease in granulocyte count and plasma elastase levels[11][18]
FangchinolineRheumatoid Arthritis (Rat)2 µM & 4 µMSignificant reduction in serum TNF-α (17.8% & 40.8%) and IL-6 (23.2% & 45%)[19][20]
FangchinolineCarrageenan/Kaolin Arthritis (Rat) & Collagen-Induced Arthritis (Mouse)10 & 30 mg/kgAmelioration of behavioral parameters and inflammatory signs[2]

Table 3: Pharmacokinetic Parameters of Tetrandrine

SpeciesAdministrationDoseT½ (half-life)Cmax (Peak Concentration)Reference
RatIntravenous12.5 mg/kg67.1 ± 6.22 min-[21]
RatIntravenous25 mg/kg68.0 ± 2.57 min-[21]
RatIntravenous50 mg/kg97.6 ± 14.6 min-[21]
RatIntragastric100 mg/kg9.35 ± 3.24 h-[21]
RatIntragastric250 mg/kg9.01 ± 3.02 h-[21]
MouseIntraperitoneal30 mg/kg-~2 µM[13]

Detailed Experimental Protocols

The following are representative protocols for key assays used to evaluate the pharmacological activities of Fenfangjine and its constituents.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a widely used preclinical model for acute inflammation.

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., tetrandrine, fangchinoline) dissolved in an appropriate vehicle

  • Positive control: Indomethacin (5-10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally or orally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

Carrageenan_Workflow Start Start: Acclimatized Rats Fasting Overnight Fasting Start->Fasting Grouping Group Animals (Vehicle, Positive Control, Test Compound) Fasting->Grouping Baseline Measure Initial Paw Volume Grouping->Baseline Dosing Administer Compound/Vehicle Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at Intervals (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Assess Anti-inflammatory Effect Analysis->End

Figure 3: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.
Formalin Test in Mice (Analgesic Assay)

This model assesses both neurogenic and inflammatory pain.

Objective: To evaluate the analgesic activity of a test compound against tonic pain.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Formalin solution (2.5% in saline)

  • Test compound dissolved in an appropriate vehicle

  • Positive control: Morphine (5-10 mg/kg)

  • Observation chambers with mirrors for clear viewing of paws

  • Stopwatch

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the observation chambers for at least 1 hour for 2-3 days before the test day.

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., subcutaneously or intraperitoneally) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the total licking/biting time in the treated groups to the vehicle control group for both phases. Calculate the percentage inhibition of the pain response.

Isolation of Tetrandrine and Fangchinoline

This is a general protocol based on methods described in the literature.

Objective: To isolate and purify tetrandrine and fangchinoline from the dried root of Stephania tetrandra.

Materials:

Procedure:

  • Extraction: Extract the powdered root material with 95% ethanol multiple times using reflux. Combine the ethanol extracts and concentrate to dryness using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the residue in 3% HCl.

    • Extract the acidic solution with chloroform to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to ~9 with ammonium hydroxide to precipitate the alkaloids.

    • Extract the basic suspension with chloroform. The chloroform layer will contain tetrandrine and fangchinoline.

  • Separation of Tetrandrine and Fangchinoline:

    • Evaporate the chloroform extract to dryness.

    • Add cold benzene (4°C) to the residue. Tetrandrine is soluble in cold benzene, while fangchinoline is poorly soluble.

    • Filter the mixture to separate the undissolved fangchinoline from the benzene solution containing tetrandrine.

  • Purification:

    • Fangchinoline: Recrystallize the filtered solid from acetone to obtain purified fangchinoline.

    • Tetrandrine: Evaporate the benzene from the filtrate. The resulting residue can be further purified using column chromatography (e.g., on a Sephadex LH-20 column with methanol (B129727) as the eluent) to obtain pure tetrandrine.

Conclusion and Future Directions

Fenfangjine, through its active alkaloids tetrandrine and fangchinoline, represents a valuable source of therapeutic agents with well-defined mechanisms of action that align with its traditional medicinal uses. The potent anti-inflammatory effects, mediated primarily through the inhibition of the NF-κB and PI3K/Akt signaling pathways, provide a strong rationale for its use in inflammatory disorders like rheumatoid arthritis. Furthermore, its analgesic and cardiovascular effects, the latter linked to calcium channel blockade, warrant further investigation for the development of novel therapeutics.

For drug development professionals, the data presented herein highlights several key opportunities:

  • Lead Optimization: The bisbenzylisoquinoline scaffold of tetrandrine and fangchinoline is a promising starting point for medicinal chemistry efforts to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Targeted Therapies: A deeper understanding of the specific molecular targets within the inflammatory and pain pathways could lead to the development of more targeted and effective drugs.

  • Combination Therapies: The immunomodulatory effects of these compounds suggest their potential use in combination with existing therapies for autoimmune diseases to enhance efficacy or reduce side effects.

Future research should focus on conducting rigorous, well-controlled clinical trials to establish the safety and efficacy of purified tetrandrine and fangchinoline for specific indications. Additionally, further elucidation of their pharmacokinetic and pharmacodynamic properties in humans is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. The rich history of Fenfangjine in traditional medicine, coupled with modern scientific validation, provides a compelling case for its continued exploration as a source of new medicines.

References

Potential Therapeutic Targets of Fenfangjine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline (B191232), is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.[1] Traditionally used in Chinese medicine for its analgesic, anti-rheumatic, and antihypertensive properties, recent research has unveiled its significant anti-cancer potential.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-thrombotic effects.[3] Notably, this compound exerts substantial anti-tumor efficacy across various human tumor cell lines by inducing cell cycle arrest, inhibiting metastasis, and triggering apoptosis.[3][4]

Quantitative Data Presentation

The cytotoxic effects of this compound have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HET-1ANormal Human Esophageal Epithelial8.93[3]
EC1Esophageal Squamous Cell Carcinoma3.042[3]
ECA109Esophageal Squamous Cell Carcinoma1.294[3]
Kyse450Esophageal Squamous Cell Carcinoma2.471[3]
Kyse150Esophageal Squamous Cell Carcinoma2.22[3]
A549Lung Cancer~9.45 (Parent)[2]
A549Lung Cancer0.61 (Derivative 3i)[2]
HelaCervical Cancer>10 (Parent)[2]
HepG-2Liver Cancer>10 (Parent)[2]
MCF-7Breast Cancer>10 (Parent)[2]
MDA-MB-231Breast Cancer>10 (Parent)[2]
WM9Melanoma1.07 (Derivative 4g)[4][5]
KBM5Chronic Myeloid Leukemia10 (at 72h)[6]

Core Signaling Pathways and Molecular Targets

This compound modulates several critical signaling pathways implicated in cancer progression. These include the NF-κB, AP-1, PI3K/Akt, FAK, and EGFR pathways. By targeting these pathways, this compound can inhibit cell proliferation, survival, and metastasis while promoting apoptosis.

NF-κB and AP-1 Signaling

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two key transcription factors that regulate carcinogenesis.[7] The compound attenuates the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB, leading to the inhibition of NF-κB activation.[7] This, in turn, enhances TNFα-driven apoptosis.[7]

NF_kB_AP1_Pathway cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR IKK IKK TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates NF-κB (p65/p50)_n NF-κB Gene Transcription Gene Transcription This compound This compound This compound->IKK NF-κB (p65/p50)_n->Gene Transcription

Caption: Inhibition of NF-κB Pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been observed to inhibit this pathway, leading to decreased levels of phosphorylated Akt.[8][9] This inhibition contributes to the induction of apoptosis in various cancer cells, including breast and gallbladder cancer.[8][9]

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates p-Akt Phospho-Akt Akt->p-Akt Downstream Targets Cell Survival & Proliferation p-Akt->Downstream Targets This compound This compound This compound->PI3K

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, invasion, and survival. This compound has been identified as a kinase inhibitor that targets FAK. It suppresses the phosphorylation of FAK at Tyr397 and its downstream signaling pathways, thereby inhibiting the proliferation and invasion of cancer cells that highly express FAK, such as the A549 lung cancer cell line.

FAK_Signaling_Pathway Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK activates p-FAK (Y397) Phospho-FAK (Tyr397) FAK->p-FAK (Y397) autophosphorylates Downstream Pathways Akt, MEK-ERK1/2 p-FAK (Y397)->Downstream Pathways Cell Proliferation & Invasion Cell Proliferation & Invasion Downstream Pathways->Cell Proliferation & Invasion This compound This compound This compound->FAK inhibits phosphorylation EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival This compound This compound This compound->EGFR Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_target Target Identification Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability MTT Assay Treatment->Cell_Viability Apoptosis Annexin V/PI Staining Treatment->Apoptosis Protein_Analysis Western Blot Treatment->Protein_Analysis Migration Transwell Assay Treatment->Migration IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant Protein Expression/ Phosphorylation Protein_Analysis->Protein_Quant Migration_Quant Migration/Invasion Quantification Migration->Migration_Quant Target_Validation Identification of Therapeutic Targets IC50->Target_Validation Apoptosis_Quant->Target_Validation Protein_Quant->Target_Validation Migration_Quant->Target_Validation

References

Fenfangjine G: A Literature Review on a Molecule in the Shadows

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of research on Fenfangjine G, a natural compound isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji). Despite the long history of this plant in traditional Chinese medicine, specific pharmacological and mechanistic data for many of its individual chemical constituents, including this compound, are notably absent from publicly available research.[1][2] This lack of dedicated studies prevents the creation of an in-depth technical guide with quantitative data and detailed experimental protocols as requested.

While a detailed analysis of this compound is not possible, this review provides context by examining its origins and the broader class of compounds to which it belongs.

Botanical Origin

This compound is a constituent of Stephania tetrandra, a perennial herbaceous liana from the Menispermaceae family.[1] The root of this plant, known as "Fen Fang Ji," is a common element in traditional Chinese medicine, traditionally used for treating conditions such as rheumatism, edema, and eczema.[1][2] Phytochemical analyses of S. tetrandra have identified a large number of alkaloids as its major components.[1]

Chemical Classification: Bisbenzylisoquinoline Alkaloids

This compound is classified as a bisbenzylisoquinoline alkaloid.[3] This structural class consists of two benzylisoquinoline units linked together.[4] Many compounds within this class exhibit a wide range of potent biological activities.[4][5][6]

General Pharmacological Properties of Bisbenzylisoquinoline Alkaloids

It is crucial to emphasize that the following pharmacological activities are general properties of the bisbenzylisoquinoline alkaloid class and have not been specifically demonstrated for this compound. The absence of dedicated research means it is unknown if this compound shares these effects.

Well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) (also found in S. tetrandra), have demonstrated a variety of pharmacological effects, including:

  • Cardiovascular Effects: Many bisbenzylisoquinoline alkaloids act as calcium channel blockers, leading to antihypertensive and antiarrhythmic effects.[5][7]

  • Anti-inflammatory Activity: Some alkaloids in this class have shown significant anti-inflammatory properties.[6]

  • Neuroprotective Potential: Certain bisbenzylisoquinoline alkaloids have been investigated for their neuroprotective effects, including the modulation of oxidative stress and apoptosis.[6]

  • Antitumor Effects: Various compounds in this family are recognized for their potential in cancer treatment.[6]

Data and Protocols: A Notable Absence

A thorough search of the scientific literature did not yield any specific quantitative data (such as IC50 values, pharmacokinetic parameters, or efficacy data) for this compound. Similarly, no detailed experimental protocols for its isolation, synthesis, or biological testing are available in published studies. The primary citation for this compound points to a 2003 publication by Tsutsumi et al., which is not readily accessible in full text and is part of a broader phytochemical investigation of the plant rather than a detailed pharmacological study of this specific compound.[1]

Signaling Pathways: Uncharted Territory

Due to the lack of mechanistic studies on this compound, there is no information regarding its interaction with any signaling pathways. Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not possible.

Conclusion and Future Perspectives

This compound remains a poorly characterized natural product. While it belongs to the pharmacologically significant class of bisbenzylisoquinoline alkaloids, its specific biological activities and mechanisms of action are yet to be investigated.[5] The review of Stephania tetrandra highlights that in-depth and systematic studies at the molecular and cellular levels for its component molecules are critically lacking.[1]

Future research is required to isolate sufficient quantities of this compound and to conduct comprehensive pharmacological screening and mechanistic studies. Such research would be necessary to determine if this compound possesses any of the therapeutic properties associated with other bisbenzylisoquinoline alkaloids and to uncover its potential for drug development. Until such studies are performed, this compound will remain a constituent of a traditional medicinal plant with unknown potential.

References

Insufficient Scientific Data Precludes In-Depth Technical Guide on Fenfangjine G's Role in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the specific roles of Fenfangjine G in cell signaling pathways, making it impossible to generate the requested in-depth technical guide at this time.

While this compound has been identified as a protoberberine alkaloid isolated from the root of Stephania tetrandra S. Moore, and its chemical structure is known, there is a notable absence of published research detailing its biological activity, mechanism of action, and effects on intracellular signaling cascades. Our extensive search for peer-reviewed articles and scientific databases did not yield the necessary quantitative data, such as IC50 or EC50 values, or detailed experimental protocols that are essential for a technical whitepaper aimed at researchers and drug development professionals.

Information available from chemical suppliers indicates that this compound is an active component of Fangji Huangqi Tang, a traditional Chinese medicine preparation, and may have potential for research in nephrotic syndrome. Another study identified its presence in certain Annona plant cultivars. However, these mentions do not provide the specific, in-depth molecular and cellular data required to fulfill the user's request for a detailed guide on its cell signaling roles.

In contrast, a closely related alkaloid from the same plant, Tetrandrine , is the subject of extensive research. The scientific literature contains a wealth of information on Tetrandrine's modulation of numerous signaling pathways, including but not limited to:

  • MAPK/Erk Pathway: Involved in cell proliferation, differentiation, and survival.

  • PTEN/Akt Pathway: A critical regulator of cell growth, metabolism, and apoptosis.

  • Wnt/β-catenin Pathway: Plays a crucial role in embryonic development and tissue homeostasis.

  • Protein Kinase C (PKC) Signaling: Involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.

For Tetrandrine, it would be feasible to compile the quantitative data, detailed experimental methodologies, and signaling pathway diagrams as requested.

Due to the current scarcity of published scientific research on this compound's specific interactions with and effects on cell signaling pathways, we are unable to provide the in-depth technical guide as requested. The core requirements of quantitative data presentation, detailed experimental protocols, and signaling pathway visualizations cannot be met with the currently available information.

We recommend that researchers interested in the signaling properties of compounds from Stephania tetrandra focus on the extensively studied alkaloid Tetrandrine, for which a comprehensive technical guide could be produced. Further primary research is required to elucidate the specific biological functions and mechanisms of action of this compound before a similar in-depth resource can be developed.

An In-depth Technical Guide to the Ethnobotany and Pharmacology of Fenfangjine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji). This plant has a long history of use in Traditional Chinese Medicine (TCM) for the treatment of a variety of inflammatory and edematous conditions. While research on many alkaloids from Stephania tetrandra is extensive, this compound remains a less-studied component. This technical guide provides a comprehensive overview of the ethnobotanical background of its source plant and collates the currently available, though limited, scientific information regarding its chemical properties and biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of this compound and identifying areas for future investigation.

Ethnobotanical Heritage of the Source Plant: Stephania tetrandra

Stephania tetrandra, commonly known in Traditional Chinese Medicine as "Fen Fang Ji," is a perennial vine belonging to the Menispermaceae family.[1] It is primarily distributed in the tropical and subtropical regions of Asia.[1][2] The root of the plant is the principal part used for medicinal purposes.[1][3]

Traditional and Modern Medicinal Applications

In TCM, Stephania tetrandra is traditionally used to:

  • Treat arthralgia (joint pain) caused by rheumatism. [1][2]

  • Alleviate edema (swelling) and wet beriberi. [1][2]

  • Address dysuria (painful urination). [1][2]

  • Manage eczema and inflamed sores. [1][2]

Modern applications and formulations often utilize its diuretic, anti-inflammatory, and antirheumatic properties.[1][3][4][5] It is a component in several traditional Chinese herbal formulas, such as "Fang-Ji-Huang-Qi-Tang," prescribed for inflammatory disorders and renal edema, and "Han-Dan-Gan-Le," used for liver fibrosis and cirrhosis.[1]

It is crucial to distinguish Stephania tetrandra from Aristolochia fangchi, another herb sometimes referred to as "Fang Ji." The latter contains aristolochic acids, which are known to be nephrotoxic.[1]

Phytochemistry: The Alkaloids of Stephania tetrandra

The primary bioactive constituents of Stephania tetrandra are alkaloids, with over 67 identified from its roots and aerial parts.[1] These are categorized into several structural classes, including:

  • Bisbenzylisoquinoline alkaloids

  • Monobenzyltetrahydroisoquinolines

  • Aporphines

  • Protoberberines

  • Tetrahydroprotoberberines

This compound belongs to the bisbenzylisoquinoline alkaloid class.[1] A 2003 study by Tsutsumi et al. is noted as a key reference for the isolation and characterization of this compound, along with other novel alkaloids from the plant.[1]

Physicochemical Properties of this compound

While detailed experimental data is sparse in readily available literature, the following information has been compiled for this compound:

PropertyValue
Molecular Formula C₂₂H₂₇NO₈
Molecular Weight 433.5 g/mol
IUPAC Name [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate
CAS Number 205533-81-9
Synonyms HY-N8661, FS-7673, CS-0148875

Pharmacological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant lack of specific quantitative data on the pharmacological activity of this compound in the public domain. While other bisbenzylisoquinoline alkaloids from Stephania species have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities, the specific actions of this compound have not been well-documented in accessible literature.

Similarly, the specific signaling pathways modulated by this compound are yet to be elucidated. Research into related compounds from the same plant, such as tetrandrine, has shown effects on pathways involving fatty acid oxidation and the generation of regulatory T (Treg) cells, suggesting potential avenues of investigation for this compound.

The absence of detailed studies on this compound represents a knowledge gap and an opportunity for novel research in drug discovery.

Experimental Protocols: A General Framework

Extraction and Isolation of this compound

The following diagram outlines a general procedure for the extraction and isolation of alkaloids from Stephania tetrandra root, which would be applicable for obtaining this compound.

G start Dried and Powdered Stephania tetrandra Root extraction Maceration or Soxhlet Extraction with Methanol or Ethanol start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration acid_base Acid-Base Partitioning (e.g., with HCl and NaOH) filtration->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC (e.g., C18 column) fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Fig. 1: General workflow for the extraction and isolation of this compound.
In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

G start Cancer Cell Line Culture (e.g., A-549, MCF-7) seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan with DMSO formazan_formation->solubilization readout Measure absorbance at ~570 nm solubilization->readout ic50 Calculate IC50 value readout->ic50

References

Fenfangjine G and the Alkaloids of Stephania tetrandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Chemistry, and Biological Activities of Bisbenzylisoquinoline Alkaloids from Stephania tetrandra

Introduction

Stephania tetrandra, known in Traditional Chinese Medicine as "Fen Fang Ji," is a perennial vine that has been a cornerstone of herbal medicine for centuries.[1][2][3] Traditionally, its root has been used to treat a variety of ailments, including arthritis, inflammation, and edema.[2][3] The therapeutic properties of this plant are largely attributed to its rich content of bisbenzylisoquinoline alkaloids, a class of compounds that have garnered significant interest from researchers and drug development professionals for their potent biological activities.[3][4][5]

While the most well-studied alkaloids from Stephania tetrandra are fangchinoline (B191232) and tetrandrine (B1684364), a number of other related compounds have also been isolated and identified.[4][5] One such compound is Fenfangjine G, a less-common alkaloid also found in this plant.[6][7][8] This technical guide provides a comprehensive overview of the discovery, history, and biological activities of the alkaloids from Stephania tetrandra, with a particular focus on the extensive research conducted on fangchinoline as a representative of this class of molecules.

Discovery and History

The use of Stephania tetrandra in traditional medicine dates back centuries in China.[3] However, the systematic study and isolation of its active constituents began in the 20th century. Fangchinoline and tetrandrine were among the first bisbenzylisoquinoline alkaloids to be isolated from the root of Stephania tetrandra.[9] These compounds are characterized by their complex macrocyclic structure, which is formed by the coupling of two benzylisoquinoline units.[10]

This compound is a more recently identified alkaloid from Stephania tetrandra.[6][7][8] Its chemical formula is C22H27NO8, and it has a molecular weight of 433.45 g/mol .[6][11][12] While its presence in the plant has been confirmed, detailed studies on its specific biological activities and mechanisms of action are not as extensive as those for fangchinoline and tetrandrine. Therefore, this guide will focus on the wealth of data available for the major alkaloids as a proxy for understanding the potential of the broader class of compounds found in "Fen Fang Ji."

Biological Activities and Therapeutic Potential

The alkaloids from Stephania tetrandra, particularly fangchinoline and its derivatives, have demonstrated a wide range of pharmacological effects, with anti-inflammatory and anti-cancer activities being the most prominent.

Anti-inflammatory Activity

Fangchinoline has been shown to exert potent anti-inflammatory effects in various experimental models.[13][14] It has been found to reduce the production of pro-inflammatory mediators and cytokines.[13][14]

Quantitative Data on Anti-inflammatory Activity

CompoundAssayTarget/Cell LineIC50 / InhibitionReference
FangchinolineCyclooxygenase Inhibition-35% inhibition at 100 µM[13]
FangchinolinehIL-6 Activity-63% inhibition at 4 µM[13]
TetrandrinemIL-5 Activity-95% inhibition at 12.5 µM[13]
TetrandrinehIL-6 Activity-86% inhibition at 6 µM[13]
Fangchinoline Derivative (Compound 6)IL-1β ReleaseTHP-1 cellsIC50 = 3.7 µM[15][16]
Anticancer Activity

A significant body of research has focused on the anticancer properties of fangchinoline and its synthetic derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[17][18][19][20]

Quantitative Data on Anticancer Activity

CompoundCell LineIC50Reference
Fangchinoline Derivative (Compound 3i)A549 (Lung Carcinoma)0.61 µM[20]
Fangchinoline Derivative (Compound 3i)HL-7702 (Normal Liver Cells)27.53 µM[20]
Fangchinoline Derivative (Compound 4g)WM9 (Melanoma)1.07 µM[19]
Fangchinoline Derivative (Compound 5d)HepG2 (Hepatocellular Carcinoma)Increased anti-proliferative activity 29.2 times compared to sunitinib[17]
Fangchinoline Derivative (Compound 5d)MCF-7 (Breast Cancer)Increased anti-proliferative activity 7.37 times compared to sunitinib[17]
Stephtetrandrine CHepG2 (Hepatocellular Carcinoma)16.2 µM[4]

Signaling Pathways

The biological effects of fangchinoline and related alkaloids are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

One of the key mechanisms underlying the anti-inflammatory effects of these alkaloids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] NF-κB is a crucial regulator of the inflammatory response, and its inhibition leads to a decrease in the expression of pro-inflammatory genes. Additionally, some derivatives have been shown to target the NLRP3 inflammasome , a protein complex involved in the activation of inflammatory caspases.[15][16]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes activates transcription Fangchinoline Fangchinoline Fangchinoline->IKK inhibits

NF-κB Signaling Pathway Inhibition by Fangchinoline.
Anticancer Signaling

The anticancer activity of fangchinoline and its derivatives is often associated with the induction of apoptosis through the modulation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[18] This pathway plays a critical role in cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates XIAP XIAP Akt->XIAP activates Apoptosis Apoptosis XIAP->Apoptosis inhibits Fangchinoline Fangchinoline Fangchinoline->Akt inhibits

PI3K/Akt Signaling Pathway in Cancer and Inhibition by Fangchinoline.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the research of alkaloids from Stephania tetrandra.

Isolation of Alkaloids from Stephania tetrandra

Objective: To extract and isolate bisbenzylisoquinoline alkaloids from the root of Stephania tetrandra.

Protocol:

  • Extraction: The dried and powdered roots of Stephania tetrandra are typically extracted with an organic solvent such as methanol (B129727) or ethanol, often with the addition of a base like quick lime to facilitate the extraction of alkaloids.[22] The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction.[22][23]

  • Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

    • Acid-base extraction: To separate alkaloids from other plant constituents.[22]

    • Column chromatography: Using silica (B1680970) gel or reversed-phase C18 columns to separate individual alkaloids based on their polarity.[24]

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.[24]

  • Structure Elucidation: The chemical structures of the purified alkaloids are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5]

isolation_workflow start Dried Root of Stephania tetrandra extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification isolated_alkaloids Isolated Alkaloids (e.g., Fangchinoline, this compound) purification->isolated_alkaloids structure_elucidation Structure Elucidation (NMR, MS, IR) isolated_alkaloids->structure_elucidation end Identified Alkaloid structure_elucidation->end

General Workflow for the Isolation of Alkaloids.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cells (e.g., A549, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., a fangchinoline derivative) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of a compound on the expression of proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Cancer cells treated with the test compound are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

The alkaloids isolated from Stephania tetrandra, including the lesser-known this compound and the extensively studied fangchinoline and tetrandrine, represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make them attractive candidates for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of these fascinating molecules and to potentially develop novel therapies for a range of human diseases. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in unlocking the full therapeutic potential of the alkaloids from "Fen Fang Ji."

References

Fenfangjine G: A Technical Guide to a Hasubanan Alkaloid from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfangjine G is a naturally occurring, complex tetracyclic alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant with a rich history in traditional Chinese medicine. While research on this specific compound is limited, its structural classification as a hasubanan (B79425) alkaloid places it within a class of molecules known for significant biological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, including its precise alkaloid classification, a detailed, generalized experimental protocol for its isolation and characterization from its natural source, and an in-depth analysis of its putative biological activity and mechanism of action based on data from structurally related compounds. All quantitative data for analogous compounds are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction and Alkaloid Classification

This compound is one of many alkaloids identified in the medicinal plant Stephania tetrandra, known as "Fen Fang Ji".[1] This plant is a well-documented source of pharmacologically active compounds, most famously the bisbenzylisoquinoline alkaloids like tetrandrine (B1684364) and fangchinoline.[1][2] However, this compound possesses a distinct and more complex chemical architecture.

Based on its core azatetracyclo[7.5.3.01,10.02,7]heptadecane skeleton, revealed by its IUPAC name and structural data, this compound is classified as a hasubanan alkaloid .[3][4] This classification distinguishes it from the more prevalent bisbenzylisoquinoline alkaloids. The hasubanan framework is structurally related to morphinan (B1239233) alkaloids and is characterized by a unique and rigid bridged tetracyclic system, often featuring an aza-[4.4.3]-propellane core.[4] This structural complexity suggests a unique biosynthetic pathway and a distinct pharmacological profile.

Chemical Structure of this compound:

  • Molecular Formula: C₂₂H₂₇NO₈[3]

  • Molecular Weight: 433.5 g/mol [3]

  • IUPAC Name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate[3]

Experimental Protocols: Isolation and Characterization

While the original 1998 publication detailing the specific isolation of this compound is not readily accessible, a generalized and robust workflow for the extraction, separation, and identification of alkaloids from Stephania tetrandra root can be constructed based on modern phytochemical methodologies.[2][5]

General Workflow

The process begins with the extraction of dried plant material, followed by a crucial acid-base partitioning step to selectively separate alkaloids from other constituents. Subsequent chromatographic techniques are then employed to isolate individual compounds, which are finally identified using spectroscopic methods.

G Generalized Experimental Workflow for Alkaloid Isolation cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structural Elucidation P0 Dried & Powdered Stephania tetrandra Root P1 Extraction with EtOH or MeOH P0->P1 P2 Crude Extract Concentration P1->P2 P3 Acid-Base Partitioning (e.g., HCl / CH₂Cl₂) to separate alkaloids P2->P3 P4 Crude Alkaloid Fraction P3->P4 C1 Column Chromatography (Silica Gel, Al₂O₃) P4->C1 C2 Size-Exclusion Chromatography (Sephadex LH-20) C1->C2 C3 Preparative HPLC (C18 Column) C2->C3 C4 Pure this compound C3->C4 A1 Mass Spectrometry (HRESIMS) C4->A1 A2 NMR Spectroscopy (1H, 13C, COSY, HMBC, NOESY) C4->A2 A3 ECD / X-Ray Crystallography (for stereochemistry) C4->A3 A4 Structure Confirmed A1->A4 A2->A4 A3->A4

A generalized workflow for isolating alkaloids like this compound.
Detailed Methodologies

  • Extraction: Powdered root material of Stephania tetrandra is exhaustively extracted with an organic solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with the organic solvent. This second organic phase contains the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel, using a gradient elution system (e.g., dichloromethane-methanol or chloroform-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing compounds of interest are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and polymeric materials, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure isolate.

  • Structural Elucidation: The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques:

    • HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact molecular formula.

    • 1D and 2D NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments are used to establish the connectivity and relative stereochemistry of the molecule.

    • ECD (Electronic Circular Dichroism) or X-Ray Crystallography: To determine the absolute configuration of chiral centers.

Biological Activity and Quantitative Data

Direct experimental data on the biological activity of this compound is not currently available in published literature. However, its classification as a hasubanan alkaloid allows for informed hypotheses based on the activities of structurally similar compounds isolated from related Stephania species.

Hasubanan alkaloids isolated from Stephania longa have demonstrated significant anti-inflammatory activity .[6] Specifically, they have been shown to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in vitro.[6] For context, other major alkaloids from S. tetrandra, such as the bisbenzylisoquinoline fangchinoline, also exhibit potent anti-inflammatory and anti-tumor properties.[7][8]

Table 1: Quantitative Bioactivity Data for Hasubanan and Bisbenzylisoquinoline Alkaloids from Stephania spp.
Compound NameAlkaloid ClassBiological ActivityAssay / Cell LineIC₅₀ Value (µM)Reference
LonganoneHasubananTNF-α InhibitionLPS-stimulated RAW264.76.54[6]
CephatonineHasubananTNF-α InhibitionLPS-stimulated RAW264.710.43[6]
ProstephabyssineHasubananTNF-α InhibitionLPS-stimulated RAW264.720.31[6]
LonganoneHasubananIL-6 InhibitionLPS-stimulated RAW264.715.22[6]
CephatonineHasubananIL-6 InhibitionLPS-stimulated RAW264.730.44[6]
Stephtetrandrine CBisbenzylisoquinolineCytotoxicityHepG2 (Human Hepatoma)16.2[5]
Unnamed BBI AlkaloidBisbenzylisoquinolineNO InhibitionLPS-stimulated RAW264.76.12[2]
Unnamed BBI AlkaloidBisbenzylisoquinolineCytotoxicityMCF-7, HCT-116, HepG22.81 - 3.66[2]
FangchinolineBisbenzylisoquinolineIL-1β Release InhibitionLPS/NIG-stimulated THP-1~5 (50.5% inhibition)[9]

This table summarizes data from related compounds to provide a predictive context for this compound's potential efficacy.

Putative Signaling Pathway and Mechanism of Action

The demonstrated ability of hasubanan alkaloids to inhibit the production of TNF-α and IL-6 strongly implicates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a primary molecular target.[6] This pathway is a cornerstone of the inflammatory response.

In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a phosphorylation cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA promoter regions and initiates the transcription of pro-inflammatory genes, including TNF-α and IL-6.

It is hypothesized that this compound, like its hasubanan analogues, may exert its anti-inflammatory effects by interfering with one or more key steps in this pathway, such as the phosphorylation of IκB or the nuclear translocation of NF-κB, ultimately downregulating the expression of inflammatory mediators.

References

Preliminary In Vitro Studies on Potential Anti-Cancer Agents: A Technical Overview of Fenretinide, Fenbendazole, and Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Fenfangjine G" did not yield specific in vitro studies. This technical guide provides a summary of preliminary in vitro research on phonetically similar compounds—Fenretinide, Fenbendazole (B1672488), and Fangchinoline—which have reported anti-cancer properties. The information presented herein is a compilation of findings on these related compounds and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

This document details the in vitro anti-cancer effects of Fenretinide, Fenbendazole, and Fangchinoline, focusing on their mechanisms of action, including the induction of apoptosis and cell cycle arrest. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the anti-cancer effects of Fenretinide, Fenbendazole, and Fangchinoline.

Table 1: In Vitro Efficacy of Fenretinide Against Glioma Cell Lines

Cell LineConcentration (µM)EffectCitation
D541–100Dose- and time-dependent induction of cell death[1]
U2511–100Dose- and time-dependent induction of cell death[1]
U87MG1–100Dose- and time-dependent induction of cell death[1]
EFC-21–100Dose- and time-dependent induction of cell death[1]

Table 2: In Vitro Effects of Fenbendazole on Colorectal Cancer Cells

Cell LineTreatmentEffectCitation
SNU-C5 (5-FU-sensitive)FenbendazoleG2/M phase cell cycle arrest and apoptosis[2][3]
SNU-C5/5-FUR (5-FU-resistant)FenbendazoleG2/M phase cell cycle arrest and apoptosis[2][3]

Table 3: In Vitro Anti-proliferative Activity of Fangchinoline

Cell LineIC50 (µM)Citation
Breast Adenocarcinoma (MCF-7)Not SpecifiedInduces apoptosis

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard laboratory practices and the information available in the cited literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Fenbendazole) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a predetermined time.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration. Subsequently, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.[2][3]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of these anti-cancer compounds.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_Substrates Apoptosis Substrates (e.g., PARP) Caspase3->Apoptosis_Substrates Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mitochondrion

Caption: Overview of the Intrinsic and Extrinsic Apoptosis Signaling Pathways.

G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Fenbendazole Fenbendazole Fenbendazole->G2_M_Checkpoint  Arrest

Caption: Fenbendazole-induced G2/M Phase Cell Cycle Arrest.

cluster_assays In Vitro Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Flow Cytometry for Apoptosis (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Flow Cytometry for Cell Cycle (PI) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vitro Anti-Cancer Drug Screening.

References

Fenfangjine G: An Elusive Target for In-Depth Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals delving into the potential of Fenfangjine G will find a landscape rich in traditional context but sparse in specific, quantitative pharmacological data for the isolated compound. Currently, this compound is primarily identified as a constituent of the traditional Chinese medicine formula Fangji Huangqi Tang (FHT) and has been detected in plants such as Stephania tetrandra and Annona cultivars.[1][2][3][4][5][6] While the broader extracts and formulas containing this compound have been investigated for various therapeutic effects, a comprehensive, in-depth technical guide on the core pharmacological activities of this compound as a singular entity is hampered by a notable absence of dedicated in vitro and in vivo studies.

Association with Nephrotic Syndrome and Inflammation

The majority of research mentioning this compound points towards its potential role in the treatment of nephrotic syndrome, largely as a component of the Fangji Huangqi Tang decoction.[1][2][4][5] Metabolomics studies of FHT have identified this compound as one of the potential active components that may contribute to the formula's therapeutic effects.[2] Similarly, its presence in Stephania tetrandra, a plant known for its traditional use against inflammatory conditions, suggests a potential anti-inflammatory role.[7] However, these associations are derived from the study of complex mixtures, and the direct contribution of this compound remains to be elucidated.

Lack of Quantitative Pharmacological Data

A thorough review of available scientific literature reveals a significant gap in the quantitative assessment of this compound's pharmacological effects. Key metrics essential for drug development, such as IC50 and EC50 values, which quantify the potency of a compound in inhibiting or promoting a biological function, are not available for this compound as an isolated molecule. The table below summarizes the current state of available data, highlighting this critical deficiency.

Pharmacological EffectCompound TestedQuantitative Data (e.g., IC50, EC50)Experimental System
NephroprotectiveFangji Huangqi Tang (containing this compound)Not available for this compoundIn vivo (animal models of nephrotic syndrome)
Anti-inflammatoryStephania tetrandra extract (containing this compound)Not available for this compoundIn vitro (cell-based assays)
Anti-ulcerGeneral alkaloids from Annona cultivarsNot available for this compoundNot specified

Table 1: Summary of Available Pharmacological Data Related to this compound. This table underscores the absence of specific quantitative data for the isolated compound, with existing research focused on complex extracts and formulations.

Absence of Detailed Experimental Protocols and Mechanistic Studies

Consistent with the lack of quantitative data, detailed experimental protocols for assays conducted specifically with isolated this compound are not described in the current body of literature. While methodologies for assessing the effects of FHT on nephrotic syndrome or the anti-inflammatory properties of Stephania tetrandra extracts are available, these protocols are not tailored to the investigation of this compound alone.

Furthermore, the signaling pathways and specific molecular targets through which this compound might exert its effects are yet to be investigated. Mechanistic studies are crucial for understanding a compound's mode of action and for guiding further drug development efforts. The absence of such studies for this compound represents a significant hurdle in evaluating its therapeutic potential.

Future Directions and a Call for Research

The repeated identification of this compound in traditional remedies with established therapeutic uses suggests that it may indeed possess valuable pharmacological properties. However, to move beyond speculation and into the realm of evidence-based drug discovery, a concerted research effort is required.

The logical workflow for future investigation is clear:

G cluster_0 Foundational Research cluster_1 In Vitro Evaluation cluster_2 In Vivo Analysis Isolation Isolation and Purification of this compound Structure Structural Elucidation and Characterization Isolation->Structure Screening Broad Pharmacological Screening Structure->Screening DoseResponse Dose-Response Studies (IC50/EC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action (Signaling Pathways) DoseResponse->Mechanism AnimalModels Efficacy in Animal Models (e.g., Nephrotic Syndrome, Inflammation) Mechanism->AnimalModels PKPD Pharmacokinetics and Pharmacodynamics (PK/PD) AnimalModels->PKPD Toxicity Toxicology and Safety Profiling PKPD->Toxicity

Figure 1. A proposed workflow for the systematic pharmacological evaluation of this compound.

References

A Technical Guide to the Biosynthesis of Fangchinoline and Tetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232) and its methylated derivative, tetrandrine (B1684364), are prominent bisbenzylisoquinoline alkaloids (BIAs) isolated from the root of Stephania tetrandra (Fen Fang Ji). These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. Understanding the intricate biosynthetic pathway of these complex natural products is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, as well as for the discovery of novel therapeutic agents. This guide provides a detailed overview of the current knowledge on the biosynthesis of fangchinoline and tetrandrine, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies.

A Note on "Fenfangjine G": Initial inquiries into "this compound" revealed a distinct chemical entity (CAS 205533-81-9, formula C22H27NO8), which is a morphinan-type alkaloid, structurally different from the bisbenzylisoquinoline alkaloids fangchinoline (C37H40N2O6) and tetrandrine (C38H42N2O6). This guide will focus on the biosynthesis of the pharmacologically significant and structurally related bisbenzylisoquinoline alkaloids, fangchinoline and tetrandrine, which are the main active components of Stephania tetrandra.

The Biosynthetic Pathway: From L-Tyrosine to Bisbenzylisoquinoline Alkaloids

The biosynthesis of fangchinoline and tetrandrine is a complex process that begins with the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three main stages: the formation of the monomeric benzylisoquinoline units, the oxidative coupling of these monomers, and the final tailoring reactions.

Stage 1: Formation of the (S)-N-Methylcoclaurine Monomer

The initial steps of the pathway converge on the synthesis of the crucial intermediate, (S)-N-methylcoclaurine. This involves a series of enzymatic reactions that are common to the biosynthesis of many BIAs.

  • Formation of Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through parallel branches of the pathway involving enzymes such as tyrosine decarboxylase, tyramine (B21549) 3-hydroxylase, and tyrosine aminotransferase.

  • The Pictet-Spengler Condensation: The first committed step in BIA biosynthesis is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine.

  • Sequential Methylations: (S)-norcoclaurine undergoes two sequential methylation reactions. First, a norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position to form (S)-coclaurine. Subsequently, a coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine, yielding the key monomer, (S)-N-methylcoclaurine.

Stage 2: Oxidative Coupling of Monomers

The hallmark of bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two benzylisoquinoline monomers. In the case of fangchinoline and tetrandrine, this involves the coupling of two N-methylcoclaurine units. A critical and still not fully elucidated step is the epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine.

The key enzyme catalyzing the C-O phenolic coupling of the monomers is a member of the cytochrome P450 family, specifically berbamunine synthase (CYP80A1) . This enzyme catalyzes the formation of the diaryl ether bridge. Berbamunine synthase can utilize both (S)- and (R)-N-methylcoclaurine as substrates to form different bisbenzylisoquinoline scaffolds. The formation of the specific backbone of fangchinoline and tetrandrine likely involves a similar CYP80-type enzyme that couples two molecules of N-methylcoclaurine.

Stage 3: Tailoring Reactions

Following the oxidative coupling, a series of tailoring reactions, primarily O-methylations, are required to produce the final products. The immediate product of the coupling reaction is a bisbenzylisoquinoline alkaloid with free hydroxyl groups. To arrive at fangchinoline and tetrandrine, specific O-methyltransferases (OMTs) catalyze the methylation of these hydroxyl groups.

The structural difference between fangchinoline and tetrandrine lies at the C-7 position. Fangchinoline possesses a hydroxyl group at this position, while in tetrandrine it is a methoxy (B1213986) group. This indicates that the biosynthesis of tetrandrine involves an additional O-methylation step at the C-7 position of a fangchinoline-like precursor.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of fangchinoline, tetrandrine, and their precursors.

Table 1: Content of Major Alkaloids in Stephania tetrandra
Compound Content (mg/g of root)
Tetrandrine82.31 ± 0.003[1]
Fangchinoline43.50 ± 0.024[1]

| Table 2: Kinetic Properties of Key Biosynthetic Enzymes | | | :--- | :--- | :--- | | Enzyme | Substrate | Km (µM) | | (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-N-methylcoclaurine | 15[2] | | Norcoclaurine 6-O-methyltransferase (NnOMT1) | (R,S)-norcoclaurine | 20[3] | | O-methyltransferase (NnOMT5) | (S)-N-methylcoclaurine | 13[3] |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

A common method for characterizing the function of biosynthetic enzymes is through heterologous expression in a host organism, followed by purification and in vitro assays.

1. Gene Cloning and Vector Construction:

  • The coding sequences of the target enzymes (e.g., NCS, 6OMT, CNMT, CYP80A1, OMTs) are amplified from a cDNA library of Stephania tetrandra or a related species using PCR.
  • The amplified gene is then cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) containing a suitable promoter and affinity tag (e.g., His-tag, GST-tag) for purification.

2. Heterologous Expression:

  • The expression vector is transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.
  • The host cells are cultured under optimal conditions (temperature, media composition).
  • Gene expression is induced by the addition of an inducer (e.g., IPTG for E. coli, galactose for yeast).

3. Protein Purification:

  • The cells are harvested and lysed to release the cellular proteins.
  • The recombinant protein is purified from the cell lysate using affinity chromatography based on the engineered tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

1. Norcoclaurine Synthase (NCS) Assay:

  • The reaction mixture contains a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), the purified NCS enzyme, dopamine, and 4-hydroxyphenylacetaldehyde.
  • The reaction is incubated at an optimal temperature (e.g., 37°C).
  • The reaction is stopped, and the product, (S)-norcoclaurine, is extracted with an organic solvent.
  • The product is quantified by HPLC or LC-MS.

2. O-Methyltransferase (OMT) Assay:

  • The assay mixture includes a buffer, the purified OMT, the alkaloid substrate (e.g., (S)-norcoclaurine, fangchinoline), and the methyl donor, S-adenosyl-L-methionine (SAM).
  • The reaction is incubated and then stopped.
  • The methylated product is extracted and quantified by HPLC or LC-MS.

3. Cytochrome P450 (Berbamunine Synthase) Assay:

  • This assay is more complex as it requires a membrane-bound enzyme and a cytochrome P450 reductase (CPR) for electron transfer.
  • The reaction is typically performed using microsomes prepared from the heterologous expression host (e.g., yeast or insect cells) co-expressing the P450 and CPR.
  • The reaction mixture contains the microsomes, a buffer, the substrates ((S)- and/or (R)-N-methylcoclaurine), and an NADPH-regenerating system.
  • The reaction is incubated, and the products (e.g., berbamunine) are extracted and analyzed by LC-MS.

Visualizations

Biosynthesis_of_Fangchinoline_and_Tetrandrine cluster_precursors Primary Metabolism cluster_monomer_synthesis Monomer Synthesis cluster_dimerization Dimerization and Tailoring L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-HPAA->S-Norcoclaurine NCS S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT R-N-Methylcoclaurine R-N-Methylcoclaurine S-N-Methylcoclaurine->R-N-Methylcoclaurine Epimerase (putative) Coupled Dimer Bisbenzylisoquinoline Scaffold S-N-Methylcoclaurine->Coupled Dimer CYP80A1-type (Berbamunine Synthase) R-N-Methylcoclaurine->Coupled Dimer CYP80A1-type (Berbamunine Synthase) Fangchinoline Fangchinoline Coupled Dimer->Fangchinoline OMTs Tetrandrine Tetrandrine Fangchinoline->Tetrandrine OMT

Caption: Biosynthetic pathway of fangchinoline and tetrandrine.

Experimental_Workflow cluster_gene_cloning Gene Discovery & Cloning cluster_protein_expression Protein Expression & Purification cluster_analysis Functional Analysis cDNA_Library cDNA Library from S. tetrandra PCR_Amplification PCR Amplification of Target Gene cDNA_Library->PCR_Amplification Expression_Vector Cloning into Expression Vector PCR_Amplification->Expression_Vector Transformation Transformation into Host (E. coli / Yeast) Expression_Vector->Transformation Induction Induction of Protein Expression Transformation->Induction Purification Affinity Chromatography Induction->Purification Pure_Enzyme Purified Enzyme Purification->Pure_Enzyme Enzyme_Assay In Vitro Enzyme Assay Pure_Enzyme->Enzyme_Assay Product_Analysis HPLC / LC-MS Analysis Enzyme_Assay->Product_Analysis Kinetic_Analysis Determination of Kinetic Parameters Product_Analysis->Kinetic_Analysis

Caption: Experimental workflow for enzyme characterization.

References

Methodological & Application

Application Notes and Protocols for Fenfangjine G in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bis-benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological activities. Preliminary studies on related compounds, such as Fangchinoline and Tetrandrine, suggest potential anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. These effects appear to be mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt pathway.

These application notes provide a comprehensive guide for researchers investigating the effects of this compound in a cell culture setting. The protocols detailed below are designed to assess its cytotoxic and cytostatic effects, and to elucidate its mechanism of action.

Data Presentation

Quantitative data from dose-response experiments are crucial for determining the potency of this compound. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays across different cancer cell lines. While specific data for this compound is not yet widely published, Table 1 presents exemplar IC50 values for related Fangchinoline derivatives to provide a comparative baseline.[1]

Table 1: Exemplar IC50 Values of Fangchinoline Derivatives in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)
A549Lung CancerFangchinoline Derivative 4b0.78Not Specified
MDA-MB-231Breast CancerFangchinoline Derivative19.9 (24h), 4.1 (48h), 10.9 (72h)24, 48, 72
PC3Prostate CancerFangchinoline DerivativeNot SpecifiedNot Specified
HELLeukemiaFangchinoline Derivative 3f0.23Not Specified

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.1 µM to 100 µM to determine a dose-response curve. A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Signaling Pathway Diagram

FenfangjineG_Signaling_Pathway FenfangjineG This compound PI3K PI3K FenfangjineG->PI3K Inhibits Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (PI3K/Akt Pathway) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Elucidate Mechanism data_analysis->end

Caption: Experimental workflow for this compound.

References

Application Notes: Dissolving and Utilizing Fenfangjine G (Tetrandrine) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Tetrandrine (B1684364), is a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.[1] It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] In cancer research, Tetrandrine has been shown to inhibit proliferation, induce apoptosis and autophagy, and reverse multidrug resistance in various cancer cell lines.[1][2] Its primary mechanisms of action include the blockade of voltage-gated calcium channels and the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[1][3][4][5][6]

Proper dissolution and preparation of Tetrandrine are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for solubilizing this compound (Tetrandrine) and outlines its mechanism of action with corresponding pathway diagrams.

Solubility of this compound (Tetrandrine)

Tetrandrine is practically insoluble in water but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies.[7] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Table 1: Solubility Data for this compound (Tetrandrine)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 14.75 mg/mL≥ 23.67 mMUse fresh, anhydrous DMSO for best results.[7]
DMSO12 mg/mL19.26 mMMoisture-absorbing DMSO can decrease solubility.

Molecular Weight of Tetrandrine: 622.76 g/mol

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO)

This protocol describes the preparation of a 20 mM stock solution of Tetrandrine in DMSO.

Materials:

  • This compound (Tetrandrine) powder (MW: 622.76)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a desired amount of Tetrandrine powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 12.46 mg of Tetrandrine. Calculation: 0.020 mol/L * 622.76 g/mol * 0.001 L = 0.01246 g = 12.46 mg

  • Solvent Addition: Add the weighed Tetrandrine powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[7]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Materials:

  • 20 mM Tetrandrine stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 20 mM Tetrandrine stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform a serial dilution. First, dilute the high-concentration stock into a small volume of cell culture medium to create an intermediate dilution.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired treatment concentration.

    • Example for a 20 µM final concentration:

      • Add 1 µL of the 20 mM stock solution to 999 µL of pre-warmed cell culture medium.

      • Mix gently by pipetting up and down.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the drug treatment group. The final DMSO concentration should ideally be kept below 0.5% (v/v), and not exceed 1%, as higher concentrations can be cytotoxic to many cell lines.

  • Application: Immediately add the working solutions (Tetrandrine dilutions and vehicle control) to the cells.

Mechanism of Action & Signaling Pathways

Tetrandrine exerts its anti-cancer effects through multiple mechanisms. It is a known calcium channel blocker, inhibiting both L-type and T-type voltage-gated calcium channels.[5][8] This disruption of calcium homeostasis can trigger downstream signaling events. Furthermore, Tetrandrine is a potent inducer of apoptosis. One of the key pathways it modulates is the PI3K/Akt signaling cascade, which is crucial for cell survival. By inhibiting this pathway, Tetrandrine promotes apoptosis.[1][6] The apoptotic process is executed via the activation of a caspase cascade, including initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3), leading to the cleavage of critical cellular substrates like PARP.[1][9]

Tetrandrine_Apoptosis_Pathway cluster_caspase Caspase Cascade TET This compound (Tetrandrine) PI3K PI3K TET->PI3K Casp9 Caspase-9 TET->Casp9 Promotes Akt Akt PI3K->Akt Akt->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Tetrandrine-induced apoptosis signaling pathway.

Experimental Workflow and Logic Diagrams

Visualizing the experimental process and decision-making logic can ensure consistency and proper execution of in vitro assays.

Experimental_Workflow start Start weigh Weigh Tetrandrine Powder start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Store Stock at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells (Incubate) dilute->treat assay Perform Downstream Assay (e.g., Viability, WB) treat->assay end End assay->end

Caption: Workflow for preparing and using Tetrandrine in cell-based assays.

Solvent_Selection_Logic action action is_soluble Soluble in Aqueous Buffer? use_buffer Dissolve directly in culture medium or PBS is_soluble->use_buffer Yes is_dmso_sol Soluble in DMSO? is_soluble->is_dmso_sol No use_dmso Prepare concentrated stock in DMSO is_dmso_sol->use_dmso Yes other_solvent Test other organic solvents (e.g., Ethanol) is_dmso_sol->other_solvent No final_check Final solvent conc. <0.5% in assay? use_dmso->final_check proceed Proceed with Experiment final_check->proceed Yes adjust Adjust stock conc. or dilution factor final_check->adjust No

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fenfangjine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine, a bisbenzylisoquinoline alkaloid extract from the root of Stephania tetrandra S. Moore, is a compound of significant interest in pharmaceutical research due to its various biological activities, including anti-inflammatory and anti-allergic effects. Accurate and reliable quantification of its active constituents, primarily tetrandrine (B1684364) and fangchinoline (B191232), is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantitative analysis of Fenfangjine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] RP-HPLC, which employs a non-polar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of alkaloids like tetrandrine and fangchinoline.[1] This document outlines two validated HPLC methods, one with UV detection and another with electrochemical detection (ECD), for the simultaneous determination of tetrandrine and fangchinoline.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

This method is suitable for the routine quality control of Fenfangjine in herbal medicine and pharmaceutical formulations.

1. Instrumentation and Consumables:

  • HPLC System equipped with a UV-Vis detector

  • C18 column (e.g., Athena C18, 250 mm x 4.6 mm, 5 µm)[2]

  • Analytical balance

  • Ultrasonic bath

  • 0.45 µm membrane filters

2. Reagents and Solutions:

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Glacial acetic acid[2]

  • Sodium 1-octanesulfonate[2]

  • Reference standards of tetrandrine and fangchinoline

3. Preparation of Mobile Phase:

  • Prepare a solution of methanol and water in the ratio of 65:35 (v/v).[2]

  • Add sodium 1-octanesulfonate to a final concentration of 1.0 g/L.[2]

  • Adjust the pH of the solution to 3.0 using glacial acetic acid.[2]

  • Degas the mobile phase by sonication before use.

4. Preparation of Standard Solutions:

  • Accurately weigh appropriate amounts of tetrandrine and fangchinoline reference standards.

  • Dissolve in the mobile phase to prepare stock solutions.

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for the calibration curve.

5. Sample Preparation:

  • Accurately weigh the powdered sample (e.g., Stephaniae tetrandrae radix or Qi-Fang-Xi-Bi-Granules).[2]

  • Transfer to an Erlenmeyer flask and add a measured volume of the mobile phase.

  • Sonicate for 30 minutes to extract the analytes.[2]

  • Filter the resulting solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]

6. Chromatographic Conditions:

  • Column: Athena C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol–water (65:35, v/v) containing 1.0 g/L sodium 1-octanesulfonate, pH 3.0 (adjusted with glacial acetic acid)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 10 µL[2]

  • Column Temperature: Ambient

Method 2: RP-HPLC with Electrochemical Detection (ECD)

This method offers high selectivity and sensitivity for the analysis of tetrandrine and fangchinoline.

1. Instrumentation and Consumables:

  • HPLC System equipped with an electrochemical detector (ECD) with a glassy carbon electrode[4]

  • C18 column (e.g., WondaSil C18-WR, 250 mm x 4.6 mm, 5 µm)[4]

  • Analytical balance

  • Ultrasonic bath

  • 0.45 µm membrane filters

2. Reagents and Solutions:

3. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing acetonitrile and 40 mM ammonium acetate buffer (pH 6.5) in a ratio of 32:68 (v/v).[4]

  • Degas the mobile phase by sonication before use.

4. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as described in Method 1, using the mobile phase for this method as the diluent.

5. Chromatographic Conditions:

  • Column: WondaSil C18-WR (250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile–ammonium acetate buffer (40 mM, pH 6.5) (32:68, v/v)[4]

  • Flow Rate: 0.5 mL/min[4]

  • Detection: Electrochemical detector with the potential set at +0.9 V[4]

  • Injection Volume: Appropriate volume for the system

Data Presentation

The performance of the described HPLC methods is summarized in the tables below.

Table 1: Chromatographic Parameters and Performance Data for HPLC-UV Method

ParameterFangchinolineTetrandrine
Retention Time (min)10.7[2]12.2[2]
Linearity (R²)>0.999[2]>0.999[2]
Limit of Detection (LOD) (mg/L)0.13[2]0.28[2]
Limit of Quantification (LOQ) (mg/L)0.35[2]0.76[2]
Recovery (%)94.56–98.81[2]94.07–99.12[2]
Intraday Precision (RSD %)0.1–1.3[2]0.1–1.3[2]
Interday Precision (RSD %)0.5–2.4[2]0.5–2.4[2]

Table 2: Chromatographic Parameters and Performance Data for HPLC-ECD Method

ParameterFangchinolineTetrandrine
Limit of Detection (LOD) (µmol/L)0.27[4]0.26[4]
Recovery (%)95–105[4]95–105[4]
Precision (Peak Area Repetition, %)<2.7[4]<2.7[4]

Visualizations

Experimental Workflow for HPLC Analysis of Fenfangjine

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Output Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup & Equilibration Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of Fenfangjine.

References

Application Notes and Protocols for the Structural Elucidation of Fenfangjine (Tetrandrine) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenfangjine, known scientifically as Tetrandrine, is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. The precise structural determination of Fenfangjine and its analogues is paramount for understanding its mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products.[1][2] This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of Fenfangjine.

Structural Information and NMR Data

The structure of Fenfangjine is characterized by a complex tetracyclic cage-like structure with two isoquinoline (B145761) units linked by two ether bridges. This intricate architecture gives rise to a detailed and informative NMR spectrum.

Table 1: ¹H NMR Chemical Shift Data for Fenfangjine (Tetrandrine)
PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
13.94d9.2
1'3.80dd5.2, 11.2
56.50s
5'6.46s
86.12dd1.6, 8.0
8'6.31s
107.18dd2.0, 8.0
10'6.29s
137.28d9.6
13'5.87s
146.60dd2.0, 8.4
N-CH₃2.61s
N'-CH₃2.42s
OCH₃-63.87s
OCH₃-73.73s
OCH₃-123.35s
OCH₃-12'3.11s
2.88m
Hα'2.35m
3.26dd5.2, 12.4
Hβ'3.64m
3.42m

Note: Data is compiled from literature and may vary slightly based on solvent and instrument frequency. The provided data is for a derivative, Tet-NH₂, which is closely related to the parent compound and serves as a representative example.[3]

Table 2: ¹³C NMR Chemical Shift Data for Fenfangjine (Tetrandrine)
PositionChemical Shift (δ) ppm
164.2
1'61.3
245.1
2'43.2
342.5
3'40.9
438.9
4'39.8
4a128.6
4a'127.2
5106.4
5'105.9
6152.2
6'149.5
7148.6
7'148.3
8112.3
8'121.6
8a121.2
8a'121.0
9132.9
9'132.0
10129.7
10'120.6
11145.2
11'144.2
12138.3
12'134.1
13121.2
13'125.6
14156.1
N-CH₃42.5
N'-CH₃40.9
OCH₃-656.3
OCH₃-755.8
OCH₃-1255.5
OCH₃-12'60.1

Note: Data is compiled from literature and may vary slightly based on solvent and instrument frequency. The provided data is for a derivative, 14-((R)-3-methyl-2-(N-(tert-butoxycarbonyl)amino)-butylamido)tetrandrine, which is closely related to the parent compound and serves as a representative example.[3]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified Fenfangjine and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect chemical shifts.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing: For sensitive experiments like NOESY, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans (NS): 8-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

b) ¹³C NMR Spectroscopy

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Typically 200-250 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

c) DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

  • Acquisition: Run each DEPT experiment with similar parameters to a standard ¹³C NMR experiment.

  • Interpretation:

    • DEPT-45: Shows signals for all protonated carbons.

    • DEPT-90: Shows signals only for CH groups.

    • DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in all DEPT spectra.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

COSY identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Acquisition Parameters:

    • Pulse Program: 'cosygpqf' on Bruker instruments.

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a 2D Fourier transform and symmetrize the spectrum.

  • Interpretation: Cross-peaks indicate coupling between protons on the diagonal.

b) HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons with their directly attached carbons.[4][5]

  • Acquisition Parameters:

    • Pulse Program: 'hsqcedetgpsisp2.3' (for an edited HSQC) on Bruker instruments.

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Cover the range of protonated carbons (e.g., 0-160 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Processing: Apply a 2D Fourier transform.

  • Interpretation: Cross-peaks show the correlation between a proton and its directly bonded carbon. Edited HSQC can distinguish CH/CH₃ (positive) from CH₂ (negative) signals.

c) HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds.[6][7] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Acquisition Parameters:

    • Pulse Program: 'hmbcgplpndqf' on Bruker instruments.

    • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (F1 - ¹³C): Cover the entire carbon chemical shift range (e.g., 0-180 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing: Apply a 2D Fourier transform.

  • Interpretation: Cross-peaks indicate long-range couplings between protons and carbons, which is essential for assembling the carbon skeleton.

Visualization of Workflows and Correlations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of Fenfangjine using a combination of NMR experiments.

structural_elucidation_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR Proton_Info Proton Environments & Coupling Networks H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Info DEPT DEPT (45, 90, 135) DEPT->Carbon_Info COSY COSY COSY->Proton_Info HSQC HSQC Direct_Correlation ¹J(C,H) Correlations HSQC->Direct_Correlation HMBC HMBC Long_Range_Correlation ⁿJ(C,H) Correlations (n=2,3) HMBC->Long_Range_Correlation NOESY NOESY/ROESY Spatial_Proximity Through-space Proton Correlations NOESY->Spatial_Proximity Structure_Assembly Assemble Fragments Proton_Info->Structure_Assembly Carbon_Info->Structure_Assembly Direct_Correlation->Structure_Assembly Long_Range_Correlation->Structure_Assembly Spatial_Proximity->Structure_Assembly Final_Structure Propose Final Structure Structure_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Key HMBC and COSY Correlations for Fenfangjine

This diagram visualizes the key long-range (HMBC) and through-bond (COSY) correlations that are critical for assembling the core structure of Fenfangjine.

fenfangjine_correlations cluster_structure Fenfangjine (Tetrandrine) Core Structure N_CH3 N-CH₃ C1 C-1 N_CH3->C1 HMBC H1 H-1 H1->N_CH3 COSY (through bonds) H1->C1 HSQC C8a C-8a (Quaternary) H1->C8a HMBC H8 H-8 H8->H1 COSY C8 C-8 H8->C8 HSQC C7 C-7 (Quaternary) H8->C7 HMBC OCH3_7 OCH₃-7 OCH3_7->C7 HMBC H5 H-5 C5 C-5 H5->C5 HSQC C4a C-4a (Quaternary) H5->C4a HMBC C6 C-6 (Quaternary) H5->C6 HMBC OCH3_6 OCH₃-6 OCH3_6->C6 HMBC

Caption: Key 2D NMR correlations in Fenfangjine.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like Fenfangjine. By systematically applying the protocols outlined in this document, researchers can confidently determine the chemical structure, which is a critical step in the journey of drug discovery and development from natural sources. The presented data and workflows serve as a practical guide for scientists engaged in the chemical analysis of alkaloids and other secondary metabolites.

References

Application Notes and Protocols for In Vivo Administration of Fangchinoline (Fenfangjine G) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Fangchinoline (also referred to as Fangchinoline G or FAN), a bisbenzylisoquinoline alkaloid, in various animal models for preclinical research. The protocols detailed below are synthesized from multiple studies and are intended to serve as a guide for investigating the therapeutic potential of Fangchinoline in oncology and inflammatory diseases.

Anti-Cancer Applications

Fangchinoline has demonstrated significant anti-tumor effects in a variety of cancer models by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[1][2] Preclinical studies have highlighted its efficacy in models of non-small cell lung cancer, colorectal cancer, gallbladder cancer, and esophageal squamous cell carcinoma.[1][3][4]

Xenograft Tumor Models

Xenograft models are crucial for evaluating the anti-cancer efficacy of Fangchinoline in an in vivo setting. The following protocols outline the establishment and treatment of subcutaneous xenograft tumors in immunodeficient mice.

Experimental Workflow for Xenograft Studies

cluster_0 Phase 1: Cell Culture & Preparation cluster_1 Phase 2: Xenograft Implantation cluster_2 Phase 3: Fangchinoline Treatment cluster_3 Phase 4: Endpoint Analysis Cell_Culture Cancer Cell Line Culture (e.g., A549, HT29, GBC-SD, ECA109) Harvest Harvest & Cell Count Cell_Culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Implantation Subcutaneous Injection of Cells Resuspend->Implantation Animal_Acclimatization Acclimatize Immunodeficient Mice (e.g., Nude, NOD SCID) Animal_Acclimatization->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Fangchinoline (Oral Gavage or IP Injection) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanize Mice at Endpoint Monitoring->Euthanasia Tissue_Harvest Harvest Tumors & Organs Euthanasia->Tissue_Harvest Analysis Histology, Western Blot, etc. Tissue_Harvest->Analysis

Caption: Workflow for in vivo anti-cancer studies of Fangchinoline.

Protocol 1: Subcutaneous Xenograft Model with Oral Administration

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Line: HT29 human colorectal cancer cells.

  • Procedure:

    • Culture HT29 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells using trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign mice to treatment and control groups.

    • Preparation of Fangchinoline Solution: For in vivo studies, Fangchinoline can be dissolved first in 5% DMSO and then in 10% 2-hydroxypropyl-β-cyclodextrin.[5]

    • Administration: Administer Fangchinoline by oral gavage daily at doses of 20 mg/kg and 40 mg/kg. The control group should receive the vehicle solution.

    • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.[6]

    • Duration: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Protocol 2: Intraperitoneal Administration in a Non-Small Cell Lung Cancer Model

  • Animal Model: NCG (NOD-Prkdc-scid Il2rg-null) mice.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Procedure:

    • Follow steps 1-4 as in Protocol 1, using A549 cells.

    • Administration: Administer Fangchinoline via intraperitoneal (IP) injection daily at doses of 25 mg/kg and 50 mg/kg.[7]

    • Follow steps 8-10 as in Protocol 1 for monitoring and endpoint analysis.

Quantitative Data from In Vivo Cancer Studies
Animal ModelCancer TypeTreatment ProtocolKey FindingsReference
NCG MiceConjunctival Melanoma25 and 50 mg/kg/day, IP injection for 22 days50 mg/kg dose significantly inhibited tumor growth.[7][7]
Nude MiceEsophageal Squamous Cell Carcinoma20 mg/kg, IP injection every other day for 21 daysSignificantly inhibited tumor growth and weight compared to the control group.[6][6]
Nude MiceGallbladder CancerNot specifiedDecreased weight and volume of tumors in the treated group.[3][3]
Nude MiceNon-Small Cell Lung Cancer (Derivative 2h)Dose-dependentMarkedly inhibited tumor growth.[1][1]
Signaling Pathways Targeted by Fangchinoline in Cancer

Fangchinoline exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Fangchinoline inhibits the PI3K/Akt/mTOR pathway.

EGFR-PI3K/AKT Signaling Pathway

Fangchinoline Fangchinoline EGFR EGFR Fangchinoline->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT

Caption: Fangchinoline suppresses the EGFR-PI3K/AKT pathway.

Anti-Inflammatory and Anti-Arthritic Applications

Fangchinoline has shown potent anti-inflammatory effects in animal models of arthritis, reducing inflammation and protecting against cartilage degradation.[7][8]

Arthritis Animal Models

Protocol 3: Carrageenan/Kaolin-Induced Arthritis in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Arthritis:

    • Anesthetize the rats.

    • Inject a mixture of 4% carrageenan and 4% kaolin (B608303) into the knee joint.

  • Treatment:

    • Administer Fangchinoline orally at doses of 10 mg/kg and 30 mg/kg, one hour before behavioral assessments.[7]

  • Assessment:

    • Behavioral Tests: Measure weight distribution ratio, knee thickness, and squeaking score.

    • Histology: At the end of the study, collect knee joints for H&E and Safranin O staining to assess inflammation and cartilage damage.

Protocol 4: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1J mice.

  • Induction of Arthritis:

    • Primary immunization: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail.

    • Booster immunization: 21 days after the primary immunization, administer an intradermal injection of bovine type II collagen emulsified with incomplete Freund's adjuvant.

  • Treatment:

    • Begin oral administration of Fangchinoline (10 mg/kg and 30 mg/kg) daily after the booster immunization.[7]

  • Assessment:

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4.

    • Paw Volume: Measure paw swelling using a plethysmometer.

    • Body Weight: Monitor body weight changes.

    • Histology: Perform histological analysis of the joints at the study endpoint.

Quantitative Data from In Vivo Arthritis Studies
Animal ModelArthritis ModelTreatment ProtocolKey FindingsReference
Sprague-Dawley RatsCarrageenan/Kaolin-induced10 and 30 mg/kg, oral, dailyAmeliorated behavioral parameters and inflammatory signs in histological analysis.[7][7]
DBA/1J MiceCollagen-induced10 and 30 mg/kg, oral, dailySuppressed cartilage degradation and improved behavioral parameters.[7][7]
Signaling Pathways in Anti-Inflammatory Effects

Fangchinoline's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways.

MAPK and NF-κB Signaling Pathways

Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPK MAPK Pathway Inflammatory_Stimuli->MAPK NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Fangchinoline Fangchinoline Fangchinoline->MAPK Inhibits Fangchinoline->NF_kB Inhibits Inflammatory_Mediators Pro-inflammatory Cytokines & Mediators MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators

Caption: Fangchinoline inhibits MAPK and NF-κB signaling pathways.

General Considerations for In Vivo Administration

  • Vehicle Selection: The choice of vehicle for dissolving Fangchinoline is critical for its bioavailability and to avoid toxicity. Common vehicles include DMSO, polyethylene (B3416737) glycol (PEG), and cyclodextrins. It is essential to conduct pilot studies to determine the optimal and non-toxic vehicle concentration.

  • Route of Administration: The route of administration (oral, intraperitoneal, subcutaneous) should be chosen based on the experimental design and the pharmacokinetic properties of Fangchinoline. Oral gavage is common for mimicking clinical administration, while intraperitoneal injection can provide more direct systemic exposure.

  • Dosage and Frequency: The effective dose of Fangchinoline can vary depending on the animal model and the disease being studied. Dose-response studies are recommended to determine the optimal therapeutic window.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Regular monitoring of animal health, including body weight and general appearance, is crucial.

These application notes and protocols are intended to be a starting point for researchers. It is highly recommended to consult the original research articles for more detailed methodologies and to adapt the protocols to specific experimental needs.

References

Quantitative Analysis of Fangchinoline (Fenfangjine G) in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore, has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[1][2] Accurate and precise quantification of fangchinoline in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and advancing pharmacological research and drug development. This document provides detailed application notes and protocols for the quantitative analysis of fangchinoline using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the simultaneous determination of fangchinoline and other related alkaloids in plant extracts.[3]

Experimental Protocol: RP-HPLC for Fangchinoline Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent CE system equipped with a diode array detector (or equivalent).[4]

  • Column: Kromasil C18 (5 µm, 250 mm × 4.6 mm) or WondaSil C18-WR (5 µm, 250 mm x 4.6 mm).[5][6]

  • Mobile Phase: A mixture of methanol-acetonitrile-0.003 mol·L-1 potassium dihydrogen phosphate-diethylamine (55:25:20:0.06).[5] Alternatively, acetonitrile-ammonium acetate (B1210297) buffer (pH 6.5; 40 mM) (32:68, v/v) can be used.[6]

  • Flow Rate: 1.0 mL·min-1.[5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 10-20 µL.[1][7]

  • Column Temperature: 30 °C.[8]

2. Sample and Standard Preparation:

  • Standard Solution Preparation: Accurately weigh a suitable amount of fangchinoline reference standard and dissolve it in methanol (B129727) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.575 to 6.90 µg·mL-1.[5]

  • Sample Preparation (Plant Extract):

    • Pulverize the dried plant material (e.g., roots of Stephania tetrandra) into a fine powder.[7]

    • Accurately weigh 2 g of the powder and extract with 7 mL of 50% ethanol (B145695) by stirring for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[4]

    • Repeat the extraction process two more times and combine the supernatants.[4]

    • Filter the combined extract through a 0.45-µm membrane filter before injection into the HPLC system.[4][7]

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters are summarized in the table below.

Validation ParameterTypical Range/ValueReference
Linearity Range 0.575 - 6.90 µg·mL-1[5]
Correlation Coefficient (r) > 0.999[5]
Limit of Detection (LOD) 0.27 µmol/L[6]
Limit of Quantification (LOQ) 0.35 mg/L[7]
Precision (RSD%) < 2.7%[6]
Accuracy (Recovery %) 97.9%[5]
Data Presentation: Summary of HPLC Quantitative Data
Analytical MethodPlant SourceFangchinoline ContentLinearity (µg/mL)rLODRecovery (%)Reference
RP-HPLCRadix Stephaniae tetrandrae43.50 ± 0.024 mg/g12.5 - 2500.99980.95 µg/ml63.6 - 89.4[1]
RP-HPLCDike GranulesNot specified0.575 - 6.900.9998Not specified97.9[5]
RP-HPLCQi-Fang-Xi-Bi-GranulesNot specified46.9 - 1500 mg/L (as part of validation)>0.9990.13 mg/L94.56 - 98.81[7]
LC-ECDStephania tetrandra S. MooreNot specifiedNot specifiedNot specified0.27 µmol/L95 - 105[6]
RP-HPLCStephania tetrandra (water extract)48.3 ± 0.9 g/kg (dry weight)Not specifiedNot specifiedNot specifiedNot specified[8]

II. Quantitative Analysis by UPLC-MS/MS

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it particularly suitable for the analysis of fangchinoline in complex biological matrices like plasma.

Experimental Protocol: UPLC-MS/MS for Fangchinoline Quantification in Plasma

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: Shim-pack XR-ODS C18 column or ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

2. Sample and Standard Preparation:

  • Plasma Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of internal standard (IS) solution (e.g., 25 ng/mL of a suitable compound) and 10 µL of methanol.

    • Vortex the mixture.

    • Add 300 µL of acetonitrile for protein precipitation.

    • Vortex for 5 minutes and then centrifuge at 13,680 g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase for injection.

3. Mass Spectrometry Parameters:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for fangchinoline and the internal standard need to be optimized.

III. Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of fangchinoline in plant extracts.

G Figure 1: General Workflow for Quantitative Analysis of Fangchinoline cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_standards Standard Preparation plant_material Plant Material (e.g., Stephania tetrandra) grinding Grinding/Pulverization plant_material->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC / UPLC-MS/MS filtration->hplc Inject separation Chromatographic Separation hplc->separation detection Detection (DAD / MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification ref_std Fangchinoline Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->calibration G Figure 2: Anti-Cancer Signaling Pathways Modulated by Fangchinoline cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_ampk AMPK/mTOR Pathway fangchinoline Fangchinoline pi3k PI3K fangchinoline->pi3k ikk IKK fangchinoline->ikk ap1 AP-1 fangchinoline->ap1 ampk AMPK fangchinoline->ampk akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis ulk1 ULK1 mtor->ulk1 cell_proliferation Cell Proliferation mtor->cell_proliferation ikb IκBα ikk->ikb nfkb NF-κB ikb->nfkb nfkb->cell_proliferation ap1->cell_proliferation ampk->mtor autophagy Autophagy ulk1->autophagy G Figure 3: Anti-Inflammatory Signaling Pathway of Fangchinoline cluster_inflammasome NLRP3 Inflammasome Pathway fangchinoline Fangchinoline nlrp3 NLRP3 fangchinoline->nlrp3 asc ASC nlrp3->asc caspase1 Caspase-1 asc->caspase1 il1b IL-1β (Inflammation) caspase1->il1b pro_il1b Pro-IL-1β pro_il1b->il1b

References

Application Notes and Protocols: Fenfangjine G in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. While specific research on this compound in cardiovascular disease is limited, extensive studies have been conducted on its close structural analogs, Tetrandrine (TTD) and Fangchinoline (FAN), which are also major components of Stephania tetrandra. These compounds have demonstrated significant potential in various preclinical cardiovascular disease models, primarily attributed to their ability to block calcium channels. These application notes provide a comprehensive overview of the use of these related compounds in models of cardiac hypertrophy, myocardial infarction, cardiac fibrosis, and endotoxemia-induced cardiac dysfunction, serving as a valuable resource for investigating the therapeutic potential of this compound and related alkaloids.

Mechanism of Action

The primary mechanism of action for Tetrandrine and its analogs is the blockade of voltage-gated calcium channels, particularly the L-type and T-type calcium channels in cardiomyocytes and vascular smooth muscle cells.[1][2] This inhibition of calcium influx leads to a range of downstream effects that are beneficial in various cardiovascular pathologies. By reducing intracellular calcium concentration, these compounds can attenuate cardiomyocyte hypertrophy, reduce cardiac contractility under pathological conditions, and promote vasodilation.[1] Furthermore, Tetrandrine has been shown to modulate key signaling pathways involved in cardiac remodeling and inflammation, including the Transforming Growth Factor-β (TGF-β), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]

Key Signaling Pathways

The cardioprotective effects of Tetrandrine and its analogs are mediated through the modulation of several critical signaling pathways.

Calcium_Signaling ext_stim Pathological Stimuli (e.g., Pressure Overload, Ischemia) L_type L-type Ca2+ Channel ext_stim->L_type T_type T-type Ca2+ Channel ext_stim->T_type Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx int_Ca ↑ Intracellular [Ca2+] Ca_influx->int_Ca hypertrophy Cardiac Hypertrophy int_Ca->hypertrophy arrhythmia Arrhythmia int_Ca->arrhythmia vasoconstriction Vasoconstriction int_Ca->vasoconstriction TTD Tetrandrine (TTD) / This compound TTD->L_type TTD->T_type

Figure 1: Simplified diagram of Tetrandrine's action on calcium signaling.

TGF_beta_Signaling TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 myofibroblast Myofibroblast Activation TGF_beta_R->myofibroblast Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus gene_transcription Pro-fibrotic Gene Transcription nucleus->gene_transcription translocation fibrosis Cardiac Fibrosis gene_transcription->fibrosis TTD Tetrandrine (TTD) / This compound TTD->myofibroblast myofibroblast->fibrosis

Figure 2: TGF-β signaling pathway in cardiac fibrosis and its inhibition by Tetrandrine.

Data Summary

The following tables summarize the quantitative data from key studies on Tetrandrine (TTD) and Fangchinoline (FAN) in various cardiovascular disease models.

Table 1: In Vivo Efficacy of Tetrandrine in a Cardiac Hypertrophy Model

Animal ModelTreatmentDosageKey FindingsReference
Mice (Aortic Banding)Tetrandrine50 mg/kg/day (oral gavage)Attenuated increases in heart weight/body weight and lung weight/body weight ratios; Inhibited cardiac fibrosis and inflammation.

Table 2: In Vivo Efficacy of Tetrandrine in a Myocardial Ischemia/Reperfusion Injury Model

Animal ModelTreatmentDosageKey FindingsReference
Rats (Coronary Ligation)Tetrandrine0.1 and 1.0 mg/kg (IV)Completely prevented mortality; Significantly reduced ventricular tachyarrhythmia and myocardial infarct size.[5]
Rats (Ischemia/Reperfusion)Tetrandrine50 mg/kgReduced myocardial infarct size and apoptotic cell death; Improved cardiac function (LVEDP, LVSP, dP/dt).[5]

Table 3: In Vivo Efficacy of Tetrandrine in a Cardiac Fibrosis Model

Animal ModelTreatmentDosageKey FindingsReference
Dahl Salt-Sensitive RatsTetrandrine7.5, 15, and 30 mg/kg (IP)Attenuated myocardial interstitial fibrosis; Preserved left ventricular compliance.[4][6]

Table 4: In Vivo Efficacy of Fangchinoline in an Endotoxemia-Induced Cardiac Dysfunction Model

Animal ModelTreatmentDosageKey FindingsReference
Rats (LPS-induced)Fangchinoline30 or 60 mg/kg (IP)Alleviated LPS-induced depression of cardiac function; Reduced myocardial inflammation and apoptosis.[3][7]

Table 5: In Vitro Activity of Tetrandrine

Cell ModelTreatmentConcentrationKey FindingsReference
Human Cardiac MyofibroblastsTetrandrine1 and 5 µMReversed TGF-β1-induced myofibroblast activation; Decreased collagen synthesis.[4][6]
Neonatal Rat CardiomyocytesTetrandrine10 µMInhibited simulated ischemia/reperfusion-induced ROS generation and apoptosis.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cardiac Hypertrophy Model: Aortic Banding in Mice

This protocol describes the induction of pressure overload-induced cardiac hypertrophy in mice via aortic banding.

Aortic_Banding_Workflow start Start anesthesia Anesthetize Mouse (e.g., isoflurane) start->anesthesia intubation Intubate and Ventilate anesthesia->intubation incision Surgical Incision (suprasternal or thoracotomy) intubation->incision aorta_iso Isolate Transverse Aortic Arch incision->aorta_iso ligation Ligate Aorta with Suture (over a blunted needle, e.g., 27G) aorta_iso->ligation needle_rem Remove Needle to Create Constriction ligation->needle_rem closure Close Incision needle_rem->closure recovery Post-operative Care and Recovery closure->recovery treatment Administer Tetrandrine (50 mg/kg/day, p.o.) or Vehicle recovery->treatment analysis Terminal Analysis (e.g., Echocardiography, Histology, Molecular Biology) treatment->analysis end End analysis->end

Figure 3: Experimental workflow for the aortic banding model of cardiac hypertrophy.

Protocol:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen). Place the animal in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a small incision at the suprasternal notch.

    • Carefully dissect to expose the transverse aortic arch.

    • Pass a suture (e.g., 6-0 silk) under the aorta between the innominate and left carotid arteries.

    • Place a blunted 27-gauge needle parallel to the aorta.

    • Tightly tie the suture around both the aorta and the needle.

    • Quickly remove the needle to create a standardized constriction.

    • Close the incision in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

  • Treatment: Administer Tetrandrine (50 mg/kg/day) or vehicle via oral gavage for the duration of the study (e.g., 4 weeks).

  • Endpoint Analysis:

    • Echocardiography: To assess cardiac function and dimensions.

    • Histology: Harvest the heart, weigh it, and fix in 4% paraformaldehyde. Embed in paraffin (B1166041) and section for staining (e.g., H&E for hypertrophy, Picrosirius Red for fibrosis).

    • Molecular Analysis: Isolate RNA or protein from heart tissue to analyze gene and protein expression of hypertrophic and fibrotic markers.

Myocardial Ischemia/Reperfusion Injury Model in Rats

This protocol details the induction of myocardial ischemia followed by reperfusion in rats to model myocardial infarction.

Protocol:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with sodium pentobarbital) and ventilate mechanically.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Place a suture around the left anterior descending (LAD) coronary artery.

    • Induce ischemia by tightening the suture to occlude the LAD for a specified period (e.g., 30 minutes).

    • Initiate reperfusion by releasing the suture for a defined duration (e.g., 2 hours).

  • Treatment: Administer Tetrandrine (0.1 or 1.0 mg/kg) intravenously 15 minutes prior to coronary ligation.[5]

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk. Slice the heart and incubate in TTC stain to differentiate infarcted (pale) from viable (red) tissue.

    • Arrhythmia Monitoring: Record ECG throughout the procedure to monitor for ventricular arrhythmias.

    • Apoptosis Assessment: Fix heart tissue and perform TUNEL staining to quantify apoptotic cells.

    • Biomarker Analysis: Collect blood samples to measure cardiac injury markers (e.g., CK-MB, LDH).

Cardiac Fibrosis Model in Dahl Salt-Sensitive Rats

This protocol describes the induction of hypertension and subsequent cardiac fibrosis in Dahl salt-sensitive rats.

Protocol:

  • Animal Model: Use Dahl salt-sensitive rats, which are genetically predisposed to developing hypertension on a high-salt diet.

  • Induction of Hypertension: Feed the rats a high-salt diet (e.g., 8% NaCl) for a specified duration (e.g., 4 weeks) to induce hypertension and cardiac fibrosis.[4][6]

  • Treatment: Administer Tetrandrine at varying doses (7.5, 15, and 30 mg/kg) or vehicle via intraperitoneal injection daily.[4][6]

  • Endpoint Analysis:

    • Blood Pressure Monitoring: Measure systolic blood pressure regularly using a tail-cuff system.

    • Histological Analysis of Fibrosis: Harvest the hearts, fix, and embed in paraffin. Stain sections with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.

    • Assessment of Left Ventricular Compliance: Perform passive pressure-volume analysis on isolated hearts.

    • Molecular Analysis: Analyze the expression of pro-fibrotic genes (e.g., collagen I, collagen III, α-SMA) in heart tissue via qPCR or Western blot.

In Vitro Myofibroblast Activation Assay

This protocol outlines the procedure for assessing the anti-fibrotic effect of Tetrandrine on human cardiac myofibroblasts in a 3D collagen gel model.

Protocol:

  • Cell Culture: Culture primary human cardiac fibroblasts isolated from atrial biopsies.

  • Collagen Gel Preparation: Prepare a collagen gel solution and mix with the cardiac fibroblasts. Pipette the cell-collagen mixture into 24-well plates and allow to polymerize.

  • Treatment: After polymerization, add culture medium containing TGF-β1 (10 ng/ml) to induce myofibroblast activation, with or without Tetrandrine (1 and 5 µM).[4][6]

  • Endpoint Analysis (after 48 hours):

    • Collagen Gel Contraction: Measure the diameter of the collagen gels to quantify contraction.

    • Myofibroblast Activation: Analyze the expression of α-smooth muscle actin (α-SMA) by flow cytometry or Western blot.

    • Collagen Synthesis: Measure the incorporation of [3H]-proline into newly synthesized collagen.

    • Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., COL1A1, COL3A1) by qPCR.

    • Cell Viability: Assess cell viability using an Annexin V/PI apoptosis assay.

Conclusion

The available preclinical data strongly suggest that Tetrandrine and Fangchinoline, close analogs of this compound, exhibit significant cardioprotective effects in a variety of cardiovascular disease models. Their primary mechanism of action through calcium channel blockade, coupled with the modulation of key signaling pathways involved in hypertrophy, fibrosis, and inflammation, makes them promising candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound and related compounds in the development of novel treatments for cardiovascular diseases.

References

Application Notes and Protocols for Stability Testing of Fenfangjine G in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a compound of interest in various research and drug development endeavors. Understanding its stability in commonly used solvents such as Dimethyl Sulfoxide (DMSO) is critical for ensuring the integrity and reproducibility of experimental results. DMSO is a widely used solvent for dissolving and storing compounds for high-throughput screening and other biological assays. However, the chemical reactivity of DMSO and the presence of contaminants like water can influence the stability of dissolved compounds over time.[1][2][3]

These application notes provide a comprehensive protocol for assessing the stability of this compound in DMSO under various storage conditions. The outlined procedures are designed to identify potential degradation and provide a framework for establishing appropriate storage and handling guidelines. While specific degradation pathways for this compound in DMSO are not extensively documented in public literature, this protocol provides a robust methodology to determine its stability profile.

Materials and Reagents

  • This compound (≥98% purity)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • HPLC Vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Analytical column (e.g., C18 reverse-phase column)

Experimental Protocols

Preparation of this compound Stock Solution

A precise and accurate preparation of the stock solution is crucial for reliable stability assessment.

  • Weighing: Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Aliquot the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the main stock.[2][3][5]

Stability Study Design

This protocol evaluates the stability of this compound under different temperature and time conditions.

  • Storage Conditions: Store the aliquoted vials under the following conditions:

    • -80°C (Long-term storage control)

    • -20°C (Standard freezer storage)

    • 4°C (Refrigerator storage)

    • Room Temperature (Ambient, ~25°C)

  • Time Points: Analyze the samples at the following time points:

    • T = 0 (immediately after preparation)

    • T = 24 hours

    • T = 72 hours

    • T = 1 week

    • T = 1 month

    • T = 3 months

  • Freeze-Thaw Cycle Stability: Subject a separate set of aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing at -20°C for at least 12 hours followed by thawing at room temperature. Analyze after 1, 3, and 5 cycles.[2][3]

HPLC Analysis

A validated HPLC method is essential for quantifying the concentration of this compound and detecting any potential degradation products.[6][7]

  • Sample Preparation: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature. Dilute an aliquot of the stock solution with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a predetermined wavelength or MS for more sensitive detection and identification of degradation products.

    • Column Temperature: 30°C

  • Data Acquisition: Run the samples on the HPLC system and record the chromatograms. The peak area of this compound will be used to determine its concentration.

Data Presentation

The quantitative data from the stability study should be organized into a clear and concise table to facilitate comparison across different conditions and time points.

Storage ConditionTime PointThis compound Concentration (mM)% RemainingPeak Purity (%)Number of Degradants
-80°C T=010.00100.099.80
T=1 month
T=3 months
-20°C T=010.00100.099.80
T=24 hours
T=1 week
T=1 month
T=3 months
4°C T=010.00100.099.80
T=24 hours
T=72 hours
T=1 week
Room Temp T=010.00100.099.80
T=24 hours
T=72 hours
Freeze-Thaw 1 Cycle
3 Cycles
5 Cycles

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_storage 2. Incubation and Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO (10 mM) prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage_conditions Store at: -80°C, -20°C, 4°C, Room Temp prep3->storage_conditions time_points Sample at: T=0, 24h, 72h, 1wk, 1mo, 3mo storage_conditions->time_points analysis1 Dilute Sample time_points->analysis1 ft_cycles Freeze-Thaw Cycles: 1, 3, 5 cycles ft_cycles->analysis1 analysis2 HPLC-UV/MS Analysis analysis1->analysis2 analysis3 Quantify Peak Area analysis2->analysis3 data1 Calculate % Remaining analysis3->data1 data2 Assess Peak Purity data1->data2 data3 Identify Degradants data2->data3

Figure 1: Experimental workflow for this compound stability testing in DMSO.

hypothetical_degradation_pathway Fenfangjine_G This compound Intermediate_1 Degradation Intermediate A (e.g., Hydrolysis Product) Fenfangjine_G->Intermediate_1 H₂O Intermediate_2 Degradation Intermediate B (e.g., Oxidation Product) Fenfangjine_G->Intermediate_2 [O] Final_Product_1 Final Degradation Product 1 Intermediate_1->Final_Product_1 Further Reaction Final_Product_2 Final Degradation Product 2 Intermediate_2->Final_Product_2 Further Reaction

Figure 2: Hypothetical degradation pathway of a compound in DMSO.

References

Application Notes and Protocols: Fenfangjine G Target Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and databases, no specific information was found for a compound designated "Fenfangjine G." As a result, the following application notes and protocols are based on established, general methodologies for the identification and validation of molecular targets for novel small molecules, particularly those hypothesized to interact with G-protein coupled receptor (GPCR) signaling pathways. These protocols are intended to serve as a foundational guide for investigating a compound like "this compound," should it be a newly discovered or proprietary agent.

Part 1: Target Identification Methodologies

The initial step in characterizing a novel bioactive compound is to identify its molecular target(s). A combination of computational and experimental approaches is often most effective.

In Silico Target Prediction

Computational methods can provide initial hypotheses about a compound's targets based on its chemical structure.

Protocol: Chemical Similarity-Based Target Prediction

  • Structure Preparation: Obtain the 2D or 3D structure of this compound.

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and DrugBank which contain information on chemical structures and their known biological targets.

  • Similarity Searching: Perform chemical similarity searches (e.g., using Tanimoto coefficients) to find existing compounds with structures similar to this compound.

  • Target Association: Identify the known biological targets of the structurally similar compounds. These represent potential targets for this compound.

  • Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to analyze the pathways associated with the potential targets to infer the compound's possible mechanism of action.

Experimental Target Identification

Experimental approaches are essential for confirming predicted targets and discovering novel ones.

Protocol: Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of this compound from a complex biological sample.

  • Immobilization of this compound:

    • Synthesize an analog of this compound containing a reactive functional group suitable for conjugation (e.g., a carboxyl or amino group).

    • Covalently couple the analog to a solid support matrix (e.g., NHS-activated sepharose beads) to create an affinity resin.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cell line where this compound shows a phenotypic effect) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to solubilize proteins while maintaining their native conformation.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-conjugated affinity resin.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example by using a competitive ligand or changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Experimental Workflow for Target Identification

G cluster_0 In Silico Prediction cluster_1 Experimental Identification Fenfangjine_G_Structure This compound 2D/3D Structure Similarity_Search Chemical Similarity Search Fenfangjine_G_Structure->Similarity_Search Predicted_Targets Predicted Targets Similarity_Search->Predicted_Targets Hypothesized_Targets Hypothesized Targets Predicted_Targets->Hypothesized_Targets Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Identified_Proteins Identified Binding Proteins Affinity_Chromatography->Identified_Proteins Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Cellular_Thermal_Shift->Identified_Proteins Identified_Proteins->Hypothesized_Targets Validation_Studies Target Validation Studies Hypothesized_Targets->Validation_Studies

Caption: Workflow for identifying molecular targets of a novel compound.

Part 2: Target Validation Studies

Once potential targets are identified, they must be validated to confirm that they are responsible for the biological effects of the compound.

Biophysical Validation

These methods confirm direct binding between this compound and the putative target protein.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as this compound binds to and dissociates from the immobilized protein.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Quantitative Data Summary: Biophysical Binding Affinity

Target ProteinMethodK D (nM)ka (1/Ms)kd (1/s)
Example: GPCR_XSPRDataDataData
Example: Kinase_YITCDataN/AN/A
Cellular Target Engagement

This confirms that this compound interacts with its target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Functional Validation in Cellular Models

These experiments link target engagement to a functional cellular response.

Protocol: G-Protein Activation Assay (GTPγS Binding Assay)

This assay is used if the identified target is a GPCR.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Assay Reaction: Incubate the membranes with this compound (as an agonist or antagonist), GDP, and radiolabeled [³⁵S]GTPγS.

  • Stimulation: If testing for agonism, observe direct stimulation of [³⁵S]GTPγS binding. If testing for antagonism, pre-incubate with this compound and then stimulate with a known agonist.

  • Measurement: Capture the G-proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Quantitative Data Summary: Functional Cellular Assays

AssayCell LineParameterValue (µM)
GTPγS BindingHEK293-GPCR_XEC₅₀Data
cAMP AccumulationCHO-GPCR_XIC₅₀Data
Kinase ActivityA549IC₅₀Data

Hypothesized Gαq Signaling Pathway

G Ligand This compound (Hypothetical Agonist) GPCR Gαq-Coupled Receptor Ligand->GPCR Binds Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Downstream Downstream Cellular Responses PKC->Downstream Ca_Release->Downstream

Caption: A potential Gαq signaling pathway that could be modulated by a novel compound.

Part 3: In Vivo Target Validation

The final step is to validate the target in a living organism to ensure its relevance to the desired physiological or pathological outcome.

Protocol: Target Knockdown/Knockout in Animal Models

  • Model Selection: Choose an appropriate animal model (e.g., mouse) that recapitulates the disease of interest.

  • Genetic Modification: Use techniques like CRISPR/Cas9 or RNA interference (shRNA) to specifically knockdown or knockout the gene encoding the target protein in the animal model.

  • Phenotypic Analysis: Observe whether the genetic modification phenocopies the effect of treatment with this compound.

  • Compound Treatment: Treat the genetically modified animals with this compound and assess if the compound's efficacy is diminished or abolished, which would confirm that its effect is mediated through the target protein.

By following these structured protocols, researchers can systematically identify and validate the molecular targets of a novel compound like "this compound," paving the way for further preclinical and clinical development.

LC-MS/MS method for Fenfangjine G detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of the novel alkaloid Fenfangjine G in rat plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

This compound is a novel bisbenzylisoquinoline alkaloid with potential therapeutic properties. To support preclinical development and pharmacokinetic evaluations, a reliable and robust analytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1] This note describes a validated LC-MS/MS method for the determination of this compound in rat plasma.

Experimental

Materials and Reagents
  • Analytes: this compound (purity >98%), Internal Standard (IS) - Tetrandrine (purity >98%)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)

  • Additives: Formic acid (FA)

  • Biological Matrix: Blank rat plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • MS System: Triple quadrupole mass spectrometer

  • Software: Instrument control and data acquisition software

LC-MS/MS Conditions

A C18 analytical column is utilized for chromatographic separation with a gradient elution of mobile phases consisting of 0.1% formic acid in water and acetonitrile.[2] The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[3]

Table 1: Chromatographic Conditions

ParameterCondition
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)

Table 2: Mass Spectrometry Parameters

ParameterThis compoundTetrandrine (IS)
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)[Precursor Ion] → [Product Ion]623.3 → 391.2
Collision Energy (eV)[Optimized Value]35
Declustering Potential (V)[Optimized Value]80

Note: Precursor/product ions and collision energies for this compound must be optimized by direct infusion.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tetrandrine (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration curve standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike 5 µL of the appropriate working solution into 95 µL of blank rat plasma to obtain final calibration standards and QC samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for sample cleanup in plasma.[3][4]

  • Aliquot: Transfer 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS and Precipitant: Add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL Tetrandrine).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer 5. Transfer Supernatant for Analysis centrifuge->transfer

Sample Preparation Workflow
Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 3: Summary of Method Validation Results

ParameterResult
Linearity Range1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 12%
Accuracy (%)90 - 110%
Extraction Recovery (%)> 85%
Matrix EffectMinimal and compensated by IS

Application: Pharmacokinetic Study

This method was successfully applied to a pharmacokinetic study in rats. Male Sprague-Dawley rats were administered a single oral dose of this compound (10 mg/kg). Blood samples were collected at various time points post-administration.

G cluster_pk Pharmacokinetic Study Workflow dosing Oral Administration of this compound to Rats sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation by Centrifugation sampling->processing analysis Sample Analysis using Validated LC-MS/MS Method processing->analysis data Pharmacokinetic Parameter Calculation analysis->data

Pharmacokinetic Study Workflow

Table 4: Pharmacokinetic Parameters of this compound in Rats (n=6)

ParameterMean ± SD
Cmax (ng/mL)485.3 ± 62.7
Tmax (h)1.5 ± 0.5
AUC₀₋ₜ (ng·h/mL)2140.8 ± 315.2
AUC₀₋ᵢₙf (ng·h/mL)2250.1 ± 330.9
t₁/₂ (h)4.2 ± 0.8

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and applied to a preclinical pharmacokinetic study, demonstrating its suitability for supporting drug development research.

References

Fenfangjine G: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore.[1] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2] Notably, research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation, induce apoptosis, and trigger autophagic cell death in various cancer cell lines.[1][2]

These application notes provide a comprehensive overview of the working concentrations of this compound for in vitro and in vivo experiments, detailed protocols for key assays, and diagrams of the primary signaling pathways it modulates.

Data Presentation: Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell line, assay type, and duration of treatment. The following tables summarize reported working concentrations to guide experimental design.

Table 1: In Vitro Working Concentrations & IC50 Values of this compound
Cell LineCancer TypeAssayIC50 ValueTreatment DurationReference
T24Bladder CancerCCK-819.0 µM24 hours[2]
T24Bladder CancerCCK-812.0 µM48 hours[2]
T24Bladder CancerCCK-87.57 µM72 hours[2]
5637Bladder CancerCCK-811.9 µM24 hours[2]
5637Bladder CancerCCK-89.92 µM48 hours[2]
5637Bladder CancerCCK-87.13 µM72 hours[2]
JurkatT-cell LeukemiaViability Assay2.49 µMNot Specified[1]
A549Non-small Cell Lung CancerCCK-80.26 µM (for derivative 2h)Not Specified[3]
OVCAR-3Ovarian CancerViability Assay~10-20 µM48 hours[4][5]
MDAH 2774Ovarian CancerViability Assay~15-25 µM48 hours[4][5]
ES-2Ovarian CancerViability Assay~15-25 µM48 hours[4][5]
SK-OV-3Ovarian CancerViability Assay~20-30 µM48 hours[4][5]
HGC-27Gastric CancerMTT~5-10 µM48 hours[6]
SGC-7901Gastric CancerMTT~5-10 µM48 hours[6]
MDA-MB-231Breast CancerProliferation AssayConcentration-dependent24-72 hours[7]
HT29Colorectal CancerApoptosis/Autophagy AssayNot SpecifiedNot Specified[8]
HCT116Colorectal CancerApoptosis/Autophagy AssayNot SpecifiedNot Specified[8]
Table 2: In Vivo Working Concentrations of this compound
Animal ModelCancer TypeDosageAdministration RouteStudy DurationReference
NCG MiceColorectal Cancer Xenograft50 mg/kg/dayIntraperitoneal (i.p.)22 days[9]
NOD SCID MiceOvarian Cancer Xenograft7 mg/kgWeeklyNot Specified[4]
Nude MiceColorectal Cancer XenograftNot SpecifiedNot SpecifiedNot Specified[8]
Nude MiceBreast Cancer XenograftNot SpecifiedNot SpecifiedNot Specified[10]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt pathway , which is central to cell survival and proliferation, and the MAPK pathway . By inhibiting these pathways, this compound can suppress tumor growth and induce programmed cell death.

FenfangjineG_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RTK->PI3K FenfangjineG This compound FenfangjineG->PI3K Inhibits FenfangjineG->PI3K Akt Akt (Protein Kinase B) FenfangjineG->Akt Inhibits FenfangjineG->Akt PI3K->Akt Activates PI3K->Akt XIAP XIAP Akt->XIAP Activates Akt->XIAP Bcl2 Bcl-2 Akt->Bcl2 Activates Akt->Bcl2 Caspase9 Caspase-9 XIAP->Caspase9 Inhibits XIAP->Caspase9 Bax Bax Bax->Caspase9 Activates Bax->Caspase9 Bcl2->Bax Inhibits Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase3->Apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy of this compound.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate IC50 values.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow node_seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate node_incubate1 2. Incubate (24h, 37°C, 5% CO2) node_seed->node_incubate1 node_treat 3. Treat with This compound (serial dilutions) node_incubate1->node_treat node_incubate2 4. Incubate (24-72h) node_treat->node_incubate2 node_add_reagent 5. Add CCK-8/MTT Reagent (10 µL/well) node_incubate2->node_add_reagent node_incubate3 6. Incubate (1-4h) node_add_reagent->node_incubate3 node_read 7. Measure Absorbance (450nm for CCK-8, 570nm for MTT) node_incubate3->node_read node_analyze 8. Calculate Cell Viability (%) node_read->node_analyze

Caption: General workflow for determining cell viability after this compound treatment.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Incubate the treated plates for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well.[11]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]

  • Measurement:

    • For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[11]

    • For MTT: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes and measure the absorbance at 570 nm.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of proteins within key signaling pathways, such as PI3K/Akt, after treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.[11]

  • Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing inhibitors.[11][13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[13]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11]

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11][14]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST for 10 minutes each.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, primarily through the inhibition of pro-survival signaling pathways like PI3K/Akt and the subsequent induction of apoptosis. The provided working concentrations and detailed protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound, facilitating reproducible and robust experimental outcomes. As with any compound, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.

References

Troubleshooting & Optimization

Fenfangjine G solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fenfangjine G.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

Troubleshooting Steps:

  • Start with Common Organic Solvents: Begin by testing solubility in common, water-miscible organic solvents.

  • Assess Miscibility: After dissolving in an organic solvent, assess the miscibility of this stock solution in your aqueous experimental medium (e.g., cell culture media, buffer). Precipitation upon dilution is a common issue.

  • Systematic Screening: Follow a systematic approach to identify the optimal solvent or solvent system for your specific application.

A proposed workflow for this screening process is outlined below.

Experimental Workflow: Solvent Screening for this compound

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Aqueous Miscibility Test cluster_2 Phase 3: Optimization A Weigh a small, precise amount of this compound (e.g., 1 mg) B Add a small volume of a primary organic solvent (e.g., 100 µL DMSO) A->B C Vortex and visually inspect for dissolution B->C D If not dissolved, incrementally add more solvent and vortex C->D E Determine approximate solubility in the primary solvent (mg/mL) D->E F Prepare a high-concentration stock solution in the chosen organic solvent G Add a small aliquot of the stock solution to your aqueous experimental buffer/medium F->G H Visually inspect for precipitation immediately and over time (e.g., 1 hr, 4 hr) G->H I If precipitation occurs, the solvent system is not ideal for the desired final concentration H->I J Test alternative primary solvents (e.g., Ethanol, DMF, Acetone) K Explore co-solvent systems (e.g., DMSO/Ethanol, DMSO/PEG400) J->K L Evaluate the effect of pH on solubility in your buffer system K->L M Select the solvent system with the best solubility and aqueous miscibility L->M

Caption: A stepwise workflow for determining the optimal solvent and assessing aqueous miscibility for this compound.

Q2: I have dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I solve this?

This is a common issue when working with hydrophobic compounds. The organic solvent is a good carrier for the initial dissolution, but the compound may crash out when introduced to the aqueous environment of the cell culture medium.

Solutions:

  • Reduce the Final Concentration of the Organic Solvent: The final concentration of solvents like DMSO can be toxic to cells. Aim for a final concentration of <0.5% v/v. This may require preparing a more concentrated initial stock of this compound if its solubility in the pure organic solvent allows.

  • Use a Co-solvent System: A combination of solvents can sometimes improve solubility and stability in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Prepare a Solid Dispersion: This involves dispersing the compound in a solid hydrophilic polymer matrix.

Data Presentation: Solubility Screening Template

Researchers should systematically test the solubility of this compound in various solvents. The following table can be used to record and compare the results.

SolventDielectric ConstantPolarity IndexObserved Solubility (mg/mL at RT)Observations in Aqueous Medium (e.g., PBS or DMEM)
Water 80.110.2User-determinedUser-determined
DMSO 47.27.2User-determinedUser-determined
Ethanol 24.65.2User-determinedUser-determined
Methanol 32.65.1User-determinedUser-determined
Acetone 20.75.1User-determinedUser-determined
Isopropanol 19.93.9User-determinedUser-determined

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent System

This protocol provides a general method for using a co-solvent system to improve the solubility of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free water or desired buffer

Procedure:

  • Initial Dissolution: Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube. Add 100 µL of DMSO.

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but monitor for any signs of degradation.

  • Addition of Co-solvent: To the DMSO solution, add 400 µL of PEG400. Vortex thoroughly to ensure a homogenous mixture.

  • Final Dilution: Add 500 µL of sterile water or your experimental buffer to the DMSO/PEG400 mixture. Vortex again. This results in a 1 mg/mL stock solution in a 10% DMSO, 40% PEG400, and 50% aqueous vehicle.

  • Sterilization: Filter the final stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The ratios of DMSO, PEG400, and aqueous buffer can be adjusted to optimize for solubility and minimize vehicle-induced effects in your specific experimental system. Always run a vehicle control in your experiments.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sterile, pyrogen-free water or desired buffer

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in 10 mL of buffer. Gentle heating may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add this compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at room temperature, protected from light.

  • Clarification and Sterilization: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.

  • Concentration Determination: It is advisable to determine the actual concentration of this compound in the final solution using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Signaling Pathway

While the direct molecular targets of this compound are not extensively characterized, related compounds have been shown to influence key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway is a common mechanism for anti-cancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (inactive) PIP3->Akt Akt_active Akt (active) PDK1->Akt_active Phosphorylation Akt->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt_active->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes FenfangjineG This compound (Hypothesized) FenfangjineG->PI3K Inhibition?

Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.

Technical Support Center: Optimizing In Vivo Dosing Strategies for Stephania tetrandra Extracts and a Key Constituent, Fenfangjine G (Tetrandrine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Fenfangjine G" is not a standard recognized scientific name. Based on phytochemical analysis of "Fen Fang Ji" (Stephania tetrandra), a traditional Chinese medicine, it is highly probable that the query refers to one of its principal active alkaloids. This guide will focus on Tetrandrine , a major bisbenzylisoquinoline alkaloid from Stephania tetrandra, which aligns with the likely intended subject of inquiry. We will also provide information on the crude extract of Stephania tetrandra and another major alkaloid, Fangchinoline (B191232) , for a comprehensive overview.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Stephania tetrandra extracts and its active constituents for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in determining the in vivo dosage for Stephania tetrandra extracts and its alkaloids?

A1: The primary challenges include poor water solubility of the active alkaloids like Tetrandrine, potential for toxicity at higher doses, and variability in the composition of crude extracts.[1][2] Tetrandrine is practically insoluble in water, which complicates its formulation for in vivo administration.[1] Furthermore, high doses of Stephania tetrandra extracts and Tetrandrine have been associated with hepatotoxicity and nephrotoxicity in animal studies.[3][4]

Q2: How can the poor solubility of Tetrandrine be addressed for in vivo administration?

A2: Several strategies can be employed to overcome the solubility issues of Tetrandrine. For in vivo studies, Tetrandrine can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and then further diluted in vehicles such as 10% 2-hydroxypropyl-β-cyclodextrin.[5] Another approach is the formulation of solid lipid nanoparticles (SLNs) which can improve the aqueous solubility and bioavailability of Tetrandrine for intravenous administration.[6] For oral administration, preparing suspensions in sterile deionized water is a common practice.[7]

Q3: What are the typical dosage ranges for Stephania tetrandra extract and its active constituents in preclinical in vivo studies?

A3: Dosages vary significantly depending on the animal model, disease indication, and the specific formulation used. For crude liquid extracts of Stephania tetrandra, oral doses in rats have ranged from 1.6 g/kg to 4.8 g/kg body weight for subchronic toxicity studies, and 3.2 g/kg to 9.6 g/kg for analgesic effect studies.[8][9] For purified Tetrandrine, oral doses in mice have been in the range of 25-100 mg/kg/day for anti-cancer studies.[10] Fangchinoline has been used at doses of 0.3-3 mg/kg in diabetic mice.[11] A derivative of Fangchinoline was used at up to 40 mg/kg in nude mice for anti-lung cancer studies.[12]

Q4: What are the known toxicities associated with Stephania tetrandra and its components?

A4: Studies have reported potential hepatotoxicity and nephrotoxicity with long-term or high-dose administration of Stephania tetrandra extracts and Tetrandrine.[3][4] In a subchronic toxicity study in rats, a liquid extract of S. tetrandra administered orally at doses of 1.6 g/kg and 4.8 g/kg for four weeks did not produce significant changes in haematological parameters or hepato-renal functions.[8][9] However, another study noted that daily oral administration of Tetrandrine at 57 mg/kg for 8 days induced obvious liver injury in rats.[13] It is crucial to conduct dose-ranging toxicity studies to establish a safe and effective dose for your specific experimental model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of Compound in Vehicle Poor solubility of Tetrandrine or Fangchinoline.- Increase the concentration of the solubilizing agent (e.g., DMSO, cyclodextrin).[5] - Consider formulating the compound in solid lipid nanoparticles.[6] - Prepare a suspension instead of a solution for oral gavage.[7]
Observed Animal Toxicity (e.g., weight loss, lethargy) The administered dose is too high.- Reduce the dosage. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor liver and kidney function through blood biochemistry.[8][9]
Lack of Efficacy at Tested Doses - Insufficient bioavailability. - Inappropriate route of administration. - Rapid metabolism of the compound.- Increase the dose, if no toxicity is observed. - Change the route of administration (e.g., from oral to intraperitoneal or intravenous). - Use a formulation designed to enhance bioavailability, such as nanoparticles.[6]
Inconsistent Results Between Experiments - Variability in the preparation of the dosing solution/suspension. - Inconsistent gavage technique. - Variation in the composition of the plant extract.- Standardize the protocol for preparing the dosing formulation. - Ensure all personnel are proficient in the administration technique. - If using an extract, obtain a standardized extract or perform chemical analysis to ensure batch-to-batch consistency.

Data Presentation

Table 1: Summary of In Vivo Dosages for Stephania tetrandra Extract and its Active Constituents

Compound Animal Model Disease/Indication Dosage Route of Administration Reference
Stephania tetrandra Liquid ExtractWistar RatsSubchronic Toxicity1.6 g/kg/day, 4.8 g/kg/dayOral[8][9]
Stephania tetrandra Liquid ExtractSwiss MiceAnalgesia3.2 g/kg/day, 9.6 g/kg/dayOral[8]
TetrandrineMiceCervical Cancer Xenograft20 mg/kg/day, 50 mg/kg/dayNot Specified[10]
TetrandrineMiceLiver Cancer Xenograft50 mg/kg, 100 mg/kg (every other day)Intragastric[10]
TetrandrineMiceBreast Cancer Xenograft2 mg/mouse/dayIntragastric[7]
FangchinolineSTZ-Diabetic MiceHyperglycemia0.3-3 mg/kgNot Specified[11]
Fangchinoline Derivative (4b)Nude MiceLung Cancer Xenograftup to 40 mg/kgNot Specified[12]

Table 2: Summary of In Vitro IC50 Values for Fangchinoline in Ovarian Cancer Cell Lines

Cell Line IC50 (µM) Reference
OVCAR-39.66[14]
MDAH 27748.71[14]
ES-225.10[14]
SK-OV-311.74[14]

Experimental Protocols

Protocol 1: Preparation of Fangchinoline for In Vivo Studies

This protocol is based on a study investigating the effects of Fangchinoline in a mouse model of esophageal squamous cell carcinoma.[5]

  • Stock Solution Preparation: Dissolve Fangchinoline in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The purity of the compound should be ≥99.92%. Store the stock solution at -80°C.

  • Working Solution Preparation: For in vivo administration, first dissolve the required amount of Fangchinoline from the stock solution in 5% DMSO.

  • Final Formulation: Further dilute the solution in 10% 2-hydroxypropyl-β-cyclodextrin to achieve the final desired concentration for injection.

Protocol 2: Subchronic Oral Toxicity Study of Stephania tetrandra Liquid Extract in Rats

This protocol is adapted from a study evaluating the subchronic toxicity of a Stephania tetrandra liquid extract.[8][9]

  • Animal Model: Use Wistar rats.

  • Grouping: Divide the animals into three groups: a control group receiving distilled water, a low-dose group, and a high-dose group.

  • Dosing:

    • Control Group: Administer distilled water orally.

    • Low-Dose Group: Administer S. tetrandra liquid extract orally at a dose of 1.6 g/kg/day.

    • High-Dose Group: Administer S. tetrandra liquid extract orally at a dose of 4.8 g/kg/day.

  • Duration: Administer the treatments daily for four consecutive weeks.

  • Monitoring: Observe the animals for any signs of toxicity, including changes in locomotor activity and feeding habits.

  • Endpoint Analysis: At the end of the study, collect blood for haematological and biochemical analysis (liver and kidney function tests). Perform histopathological examination of the liver and kidneys.

Mandatory Visualization

Tetrandrine_Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway cluster_stat STAT Pathway cluster_ahr AhR Pathway Tetrandrine Tetrandrine p_Akt p-Akt Tetrandrine->p_Akt Inhibits p_STAT3 p-STAT3 Tetrandrine->p_STAT3 Inhibits AhR AhR Tetrandrine->AhR Activates p_mTOR p-mTOR p_Akt->p_mTOR MMP9 MMP-9 p_mTOR->MMP9 Metastasis Metastasis MMP9->Metastasis Th17_Diff Th17 Differentiation p_STAT3->Th17_Diff p_STAT5 p-STAT5 AhR->p_STAT5

Caption: Signaling pathways modulated by Tetrandrine.[15][16]

Fangchinoline_Signaling_Pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_nfkb_ap1 NF-κB and AP-1 Pathways Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K Inhibits NFkB NF-κB Fangchinoline->NFkB Inhibits AP1 AP-1 Fangchinoline->AP1 Inhibits Akt Akt PI3K->Akt XIAP XIAP Akt->XIAP Apoptosis_Inhibition Apoptosis_Inhibition XIAP->Apoptosis_Inhibition Inflammation_Proliferation Inflammation_Proliferation NFkB->Inflammation_Proliferation AP1->Inflammation_Proliferation

Caption: Key signaling pathways inhibited by Fangchinoline.[17][18][19]

Experimental_Workflow_Dose_Optimization start Start: Define Research Question lit_review Literature Review: - Existing dosage data - Toxicity reports - Solubility information start->lit_review formulation Formulation Development: - Select appropriate vehicle - Address solubility issues lit_review->formulation toxicity_study Dose-Ranging Toxicity Study (MTD Determination) formulation->toxicity_study efficacy_study Pilot Efficacy Study (at multiple non-toxic doses) toxicity_study->efficacy_study dose_selection Select Optimal Dose (balance of efficacy and safety) efficacy_study->dose_selection definitive_study Definitive In Vivo Study dose_selection->definitive_study end End: Data Analysis and Conclusion definitive_study->end

Caption: A logical workflow for in vivo dose optimization.

References

Technical Support Center: Fenfangjine G Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays involving Fenfangjine G. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity studied?

This compound is a natural alkaloid compound. Alkaloids are a class of naturally occurring organic compounds that often have potent physiological effects. The study of this compound's cytotoxicity is crucial for understanding its potential as a therapeutic agent, particularly in cancer research, by determining its ability to kill or inhibit the growth of cancer cells.

Q2: I am observing high variability between replicate wells in my this compound cytotoxicity assay. What are the common causes?

High variability is a frequent issue in cytotoxicity assays. The primary causes can be categorized as follows:

  • Cell Culture Issues:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

    • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, altering media concentration and affecting cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase, have high viability (>90%), and are within a consistent, low passage number range.

  • Procedural Errors:

    • Pipetting Inaccuracies: Ensure pipettes are calibrated and use fresh tips for each replicate to avoid errors in dispensing cells, this compound, or assay reagents.

    • Incomplete Solubilization of Formazan (B1609692) (MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Use an appropriate solubilization agent like DMSO and ensure complete dissolution by shaking.

    • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings. Pipette carefully to avoid their formation.

Q3: My results with this compound are not consistent between experiments. What should I check?

Inconsistency between experiments can be due to:

  • Variability in this compound Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound. Prepare fresh dilutions from a properly stored stock for each experiment.

  • Cellular Response Variation: The physiological state of your cells can vary from one experiment to another. Standardize cell culture conditions, including seeding density and growth phase, to minimize this variability.

  • Incubation Time Discrepancies: Ensure that the incubation times for cell treatment and assay development are kept consistent across all experiments.

Q4: I am having trouble dissolving this compound in my cell culture medium. What is the best approach?

Poor aqueous solubility is a common challenge with alkaloid compounds.

  • Use of a Stock Solvent: Typically, a stock solution of the compound is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock is then diluted to the final working concentration in the cell culture medium.

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the culture medium low (usually below 0.5% for DMSO) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) is essential.

  • Stepwise Dilution: To prevent precipitation upon dilution, you can perform a stepwise dilution. First, dilute the stock into a small volume of serum-free medium, mix thoroughly, and then add this to the final volume of the complete medium.

Q5: The color of my natural product extract is interfering with my colorimetric assay (e.g., MTT). How can I correct for this?

This is a known issue with colored compounds.

  • Blank Controls: Prepare a set of control wells containing the same concentrations of this compound in the medium but without cells. The absorbance from these wells should be subtracted from your experimental wells to correct for the compound's intrinsic color.

  • Alternative Assays: If the interference is too strong, consider using a non-colorimetric assay, such as a fluorescence-based assay or a luminescent assay like the ATP assay (e.g., CellTiter-Glo®).

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during this compound cytotoxicity assays.

Problem Potential Cause Recommended Solution
High Background Absorbance Contamination of reagents or medium.Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary.
High cell density in control wells.Optimize the cell seeding density to ensure cells are in the linear range of the assay at the time of reading.[1]
Chemical reduction of the assay reagent by components in the medium or by this compound itself.Include a "medium-only" blank and a "compound-only" blank to assess background absorbance. Subtract these values from your experimental readings.[1]
Low Absorbance/Signal Insufficient number of viable cells.Increase the initial cell seeding density or extend the culture period before adding the compound.
Incorrect wavelength used for measurement.Ensure the plate reader is set to the correct absorbance wavelength for the specific assay being used (e.g., ~570 nm for MTT).
Insufficient incubation time with the assay reagent.Optimize the incubation time for the assay reagent with your specific cell line.
Inconsistent Dose-Response Curve (e.g., U-shaped) Precipitation of this compound at high concentrations.Visually inspect the wells for any precipitate. Determine the solubility limit of this compound in your culture medium and test concentrations below this limit.
Off-target effects of the compound at high concentrations.This may be a true biological effect. Consider additional assays to investigate the mechanism of action at different concentration ranges.
Chemical interference of the compound with the assay reagent at high concentrations.Run proper controls (compound in medium without cells) to check for direct chemical reduction of the assay reagent.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol provides a general framework for assessing cell viability. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cells in a complete culture medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Workflows

General Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (Logarithmic Growth) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep This compound Stock & Dilutions Treatment Compound Treatment (e.g., 24-72h) CompoundPrep->Treatment Incubation_Attach Incubation (24h) Seeding->Incubation_Attach Incubation_Attach->Treatment Assay Add Cytotoxicity Reagent (e.g., MTT) Treatment->Assay Incubation_Assay Incubation (3-4h) Assay->Incubation_Assay Solubilization Solubilization (DMSO) Incubation_Assay->Solubilization Readout Absorbance Reading (Plate Reader) Solubilization->Readout DataAnalysis Data Analysis (% Viability, IC50) Readout->DataAnalysis

Caption: A generalized workflow for conducting a cytotoxicity assay.

Potential Apoptotic Signaling Pathway

While the specific molecular mechanism of this compound-induced cytotoxicity is not extensively documented in the available literature, many cytotoxic compounds, including some alkaloids, induce cell death through the intrinsic (mitochondrial) apoptosis pathway. This diagram illustrates a generalized version of this pathway.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome FenfangjineG This compound Bax Bax/Bak Activation FenfangjineG->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Technical Support Center: Enhancing the Stability of Fenfangjine G (Fangchinoline) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of Fenfangjine G (Fangchinoline) in solution. This compound, a bisbenzylisoquinoline alkaloid with significant therapeutic potential, is known for its poor aqueous solubility, which inherently affects its stability and bioavailability. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during its formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

A1: The instability of this compound in aqueous solutions is primarily linked to its low solubility.[1] When not properly dissolved or formulated, it is prone to precipitation and degradation. Factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What is the optimal pH for a stable this compound solution?

A2: While specific quantitative data on the pH-dependent degradation of this compound is limited in publicly available literature, adjusting the pH of the formulation can significantly enhance its solubility and, consequently, its stability.[1] As a weakly basic compound, this compound's solubility can be increased in acidic conditions. However, extreme pH values, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions. It is crucial to determine the optimal pH for your specific formulation through stability studies.

Q3: How can I protect my this compound solution from degradation?

A3: To minimize degradation, it is recommended to:

  • Control pH: Maintain the solution at an optimal pH, which should be determined experimentally.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Control Temperature: Store solutions at recommended temperatures (e.g., 4°C for short-term storage) and avoid excessive heat.[2]

  • Use Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to the formulation.

  • Utilize Formulation Strategies: Employ solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or solid dispersions.[1]

Q4: What are the common degradation products of this compound?

A4: Detailed structural elucidation of all degradation products of this compound under various stress conditions is not extensively reported in the available literature. However, forced degradation studies on similar complex alkaloids suggest that hydrolysis of ether linkages and oxidation of phenolic moieties are potential degradation pathways.

Q5: Which analytical method is best for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the gold standard for assessing the stability of this compound.[3][4] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient and monitoring the formation of impurities over time. Coupling these methods with mass spectrometry (LC-MS) can aid in the identification of degradation products.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution Poor aqueous solubility of this compound.1. Adjust pH: Lower the pH of the solution to increase the ionization and solubility of the weakly basic this compound. 2. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous solution. Determine the optimal co-solvent ratio to maintain solubility without compromising the experimental system. 3. Employ solubilizing excipients: Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes or formulate as a solid dispersion.
Loss of potency over time Chemical degradation of this compound.1. Conduct a forced degradation study: Expose the solution to stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways. 2. Optimize storage conditions: Based on the degradation study, store the solution at a controlled temperature, protected from light, and at an optimal pH. 3. Incorporate stabilizers: If oxidation is identified as a degradation pathway, add a suitable antioxidant to the formulation.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Develop a stability-indicating HPLC/UPLC method: Ensure the analytical method can resolve the parent compound from all potential degradation products. 2. Characterize degradation products: Use LC-MS (e.g., UPLC-QTOF-MS) to obtain mass information and fragmentation patterns of the unknown peaks to aid in their identification. 3. Evaluate the impact of formulation components: Assess the compatibility of this compound with all excipients in the formulation to identify any potential interactions leading to degradation.
Inconsistent experimental results Instability of the stock or working solutions.1. Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Validate solution stability: If solutions need to be stored, perform a short-term stability study to determine the acceptable storage duration and conditions. 3. Ensure complete dissolution: Visually inspect solutions to ensure no particulate matter is present before use. Use sonication or gentle heating if necessary to aid dissolution, but be mindful of potential thermal degradation.

Data on this compound Stability (Illustrative)

While specific public data is scarce, the following table illustrates the type of data that should be generated from forced degradation studies to understand the stability profile of this compound.

Stress Condition Condition Details Assay of this compound (%) Major Degradation Products Observed
Acid Hydrolysis 0.1 N HCl at 60°C for 24hData to be determined experimentallyData to be determined experimentally
Base Hydrolysis 0.1 N NaOH at 60°C for 24hData to be determined experimentallyData to be determined experimentally
Oxidative Degradation 3% H₂O₂ at RT for 24hData to be determined experimentallyData to be determined experimentally
Thermal Degradation 80°C for 48hData to be determined experimentallyData to be determined experimentally
Photodegradation ICH-compliant light exposureData to be determined experimentallyData to be determined experimentally

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a co-solvent mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for a specified period.

    • Photodegradation: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., around 280 nm).

  • Method Development:

    • Inject the unstressed and stressed samples from the forced degradation study.

    • Optimize the mobile phase composition, gradient profile, and pH to achieve adequate resolution between the this compound peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal (80°C) stock_solution->thermal Expose to Stress photo Photolytic (ICH Q1B) stock_solution->photo Expose to Stress hplc_analysis Stability-Indicating HPLC/UPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis ms_analysis LC-MS Analysis for Degradant Identification hplc_analysis->ms_analysis data_analysis Quantify Degradation & Assess Peak Purity hplc_analysis->data_analysis pathway Propose Degradation Pathways ms_analysis->pathway data_analysis->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_solubility_solutions Solubility Enhancement cluster_degradation_solutions Stability Enhancement start Instability Observed (e.g., precipitation, potency loss) check_solubility Is the compound fully dissolved? start->check_solubility solubility_issue Address Solubility Issue check_solubility->solubility_issue No degradation_issue Investigate Chemical Degradation check_solubility->degradation_issue Yes adjust_ph Adjust pH solubility_issue->adjust_ph add_cosolvent Add Co-solvent solubility_issue->add_cosolvent use_excipients Use Cyclodextrins/ Solid Dispersion solubility_issue->use_excipients optimize_storage Optimize Storage (Temp, Light) degradation_issue->optimize_storage add_stabilizers Add Antioxidants/ Chelating Agents degradation_issue->add_stabilizers reformulate Reformulate degradation_issue->reformulate end Stable Solution adjust_ph->end add_cosolvent->end use_excipients->end optimize_storage->end add_stabilizers->end reformulate->end

References

Technical Support Center: Overcoming Resistance to Fenfangjine G (Tetrandrine) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfangjine G (Tetrandrine) to overcome cancer cell resistance.

Frequently Asked Questions (FAQs)

1. What is this compound (Tetrandrine) and what are its primary anti-cancer mechanisms?

This compound, also known as Tetrandrine (B1684364) (TET), is a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra.[1] It has demonstrated a range of anti-cancer properties, including the inhibition of proliferation, angiogenesis, metastasis, and invasion.[1][2] Furthermore, it can induce apoptosis and autophagy, reverse multidrug resistance (MDR), and enhance the efficacy of radiation therapy.[1][2]

2. What are the common mechanisms by which cancer cells develop resistance to chemotherapies, which Tetrandrine can help overcome?

Cancer cells can develop resistance through various mechanisms.[3][4] A primary mechanism is the increased efflux of drugs from the cell, mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[3][5] Other mechanisms include the inhibition of apoptosis (programmed cell death), dysregulation of autophagy, and alterations in cellular signaling pathways that promote survival.[3][6] Tetrandrine has been shown to counteract these resistance mechanisms.[3][7]

3. How does Tetrandrine reverse multidrug resistance (MDR)?

Tetrandrine can reverse MDR, particularly that mediated by the P-gp/ABCB1 transporter.[1][5] It is thought to directly bind to P-gp, competitively inhibiting the efflux of other chemotherapeutic agents and thereby increasing their intracellular concentration.[1][5] Some studies also suggest that Tetrandrine can downregulate the expression of the ABCB1 gene.[5]

4. Can Tetrandrine be used in combination with other anti-cancer agents?

Yes, Tetrandrine has shown synergistic effects when combined with various chemotherapeutic drugs, including paclitaxel, cisplatin, doxorubicin, and vincristine.[2][3] This synergy is often attributed to Tetrandrine's ability to reverse multidrug resistance and sensitize cancer cells to the effects of these agents.[3][5] It has also been shown to work synergistically with the anti-angiogenic agent Endostar and the protein kinase inhibitor H89.[2][8]

5. Does Tetrandrine have an effect on cancer stem cells (CSCs)?

Recent studies suggest that Tetrandrine can target cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence.[9][10][11] It has been shown to inhibit the formation of mammospheres, an in-vitro measure of CSC activity, and reduce the population of cells expressing CSC markers like ALDH and CD44+/CD24-.[9][11][12]

Troubleshooting Guides

Issue 1: Tetrandrine shows low efficacy in my cancer cell line.

Possible Cause 1: Intrinsic or Acquired Resistance

  • Troubleshooting Steps:

    • Assess ABC Transporter Expression: Determine the expression levels of ABC transporters like P-gp/ABCB1, MRP1, and ABCG2 in your cell line using Western blot or qPCR. High expression can lead to rapid efflux of Tetrandrine.

    • Combination Therapy: If high ABC transporter expression is confirmed, consider combining Tetrandrine with a known chemotherapeutic agent that is a substrate for that transporter. Tetrandrine can enhance the intracellular concentration and efficacy of the co-administered drug.[5]

    • Evaluate Apoptosis Pathway: Check for defects in the apoptotic machinery. Assess the expression levels of key apoptosis-related proteins like Bcl-2 family members and caspases.[10] If the apoptotic pathway is compromised, Tetrandrine's efficacy may be reduced.

Possible Cause 2: Sub-optimal Experimental Conditions

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and duration of Tetrandrine treatment for your specific cell line. IC50 values can vary significantly between cell lines.[11]

    • Solubility Issues: Ensure that Tetrandrine is properly dissolved. Poor solubility can lead to inaccurate dosing and reduced efficacy. Refer to the manufacturer's instructions for the recommended solvent and preparation.

Issue 2: Observing inconsistent results in autophagy induction with Tetrandrine treatment.

Possible Cause 1: Dual Role of Autophagy

  • Troubleshooting Steps:

    • Monitor Autophagic Flux: It is crucial to measure autophagic flux rather than just the levels of autophagy markers at a single time point. Autophagy is a dynamic process, and an accumulation of autophagosomes could indicate either induction of autophagy or a blockage in the later stages of the pathway.[13][14] Use an autophagic flux assay, such as monitoring LC3 turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).

    • Assess Downstream Markers: In addition to LC3-II, monitor the levels of other autophagy-related proteins like Beclin-1 (upregulated during induction) and p62/SQSTM1 (degraded during autophagy).[3][15] An increase in both LC3-II and p62 may suggest a blockage of autophagic flux.[14]

Possible Cause 2: Cell-Type Specific Responses

  • Troubleshooting Steps:

    • Characterize Signaling Pathways: The effect of Tetrandrine on autophagy can be context-dependent. Investigate the status of key signaling pathways that regulate autophagy in your cell line, such as the PI3K/AKT/mTOR pathway.[15] Tetrandrine has been shown to induce autophagy by inhibiting this pathway.[15]

Data Presentation

Table 1: Synergistic Effects of Tetrandrine in Combination with Chemotherapeutic Agents

Cancer Cell LineChemotherapeutic AgentCombination EffectReference
Ovarian Cancer (SKOV3)PaclitaxelEnhanced pro-apoptotic effect in paclitaxel-resistant cells.[3][3]
Esophageal Squamous CarcinomaCisplatinDownregulation of MRP1 in cisplatin-resistant cells.[3][3]
Human Osteosarcoma (U-2OS)PaclitaxelReduced MDR1 activity via inhibition of NF-kB signaling.[3][3]
Gastric CancerPaclitaxelSynergistic antitumor effects.[2][2]
Human Colon Cancer (LoVo)EndostarSynergistic antiproliferative and anti-angiogenic effects.[2][2]
Multiple Human Cancer CellsH89 (PKA inhibitor)Synergistic anti-tumor effect, induction of apoptosis and autophagy.[8][8]

Table 2: IC50 Values of Tetrandrine in Different Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
SUM-149 (Inflammatory Breast Cancer)Proliferation (MTS)15.3 ± 4.1[11][16]
SUM-159 (Metaplastic Breast Cancer)Proliferation (MTS)24.3 ± 2.1[11][16]
SUM-149Mammosphere Formation~1[11][16]
SUM-159Mammosphere Formation~2[11][16]
Colon Cancer (SW620)Cell Viability (CCK-8)~1[3]

Experimental Protocols

Protocol 1: Assessment of Tetrandrine's Effect on Reversing Multidrug Resistance

  • Cell Culture: Culture both the drug-sensitive parental cancer cell line and its drug-resistant counterpart (e.g., overexpressing ABCB1).

  • Cytotoxicity Assay (MTT or CCK-8):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) alone, Tetrandrine alone (at a non-toxic concentration, e.g., 1-3 µM), or a combination of the two.[5]

    • Incubate for 48-72 hours.

    • Perform the MTT or CCK-8 assay according to the manufacturer's protocol to determine cell viability.

    • Calculate the IC50 values and the combination index (CI) to determine if the interaction is synergistic (CI < 1).[17]

  • Drug Accumulation Assay:

    • Treat resistant cells with a fluorescent chemotherapeutic drug (e.g., doxorubicin) with or without pre-treatment with Tetrandrine.

    • After incubation, wash the cells to remove extracellular drug.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope. An increase in fluorescence in the combination treatment group indicates inhibition of drug efflux.

  • Western Blot Analysis:

    • Treat resistant cells with Tetrandrine for a specified period (e.g., 24-48 hours).

    • Lyse the cells and perform Western blot analysis to assess the protein expression levels of ABCB1/P-gp. A decrease in expression would suggest that Tetrandrine downregulates the transporter.[5]

Protocol 2: Autophagic Flux Assay

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a 24-well plate or in a 6-well plate.

    • Treat cells with Tetrandrine at the desired concentration.

    • In a parallel set of experiments, co-treat with Tetrandrine and a lysosomal inhibitor (e.g., 50 nM bafilomycin A1 or 20 µM chloroquine) for the last 2-4 hours of the Tetrandrine treatment.

  • Immunofluorescence for LC3 Puncta:

    • Fix the cells on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize under a fluorescence microscope.

    • Quantify the number of LC3 puncta per cell. A significant increase in LC3 puncta in the presence of the lysosomal inhibitor compared to Tetrandrine alone indicates a functional autophagic flux.

  • Western Blot for LC3 and p62:

    • Lyse the cells from the 6-well plates.

    • Perform Western blot analysis for LC3 and p62.

    • An increase in the LC3-II/LC3-I ratio upon Tetrandrine treatment, which is further enhanced by the lysosomal inhibitor, confirms autophagy induction. A decrease in p62 levels with Tetrandrine treatment indicates its degradation via autophagy.

Mandatory Visualizations

Tetrandrine_MDR_Reversal cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-gp (ABCB1) Transporter Chemo->Pgp Efflux Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemo->Intracellular_Chemo Influx Tet Tetrandrine Tet->Pgp Inhibition ABCB1_Gene ABCB1 Gene Tet->ABCB1_Gene Downregulation Pgp->Chemo Cell_Death Apoptosis/ Cell Death Intracellular_Chemo->Cell_Death ABCB1_Gene->Pgp Expression Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo Tet_ext Extracellular Tetrandrine Tet_ext->Tet

Caption: Mechanism of Tetrandrine in reversing P-gp mediated multidrug resistance.

Tetrandrine_Autophagy_Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_autophagy Autophagy Regulation Tet Tetrandrine PI3K PI3K Tet->PI3K Inhibition Beclin1 Beclin-1 Tet->Beclin1 Upregulation LC3 LC3-I to LC3-II Conversion Tet->LC3 Enhancement AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Beclin1 Inhibition Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3->Autophagosome

Caption: Tetrandrine induces autophagy via inhibition of the PI3K/AKT/mTOR pathway.

Experimental_Workflow_MDR_Reversal start Start: Culture Sensitive & Resistant Cancer Cells treatment Treatment Groups: 1. Chemo Drug Alone 2. Tetrandrine Alone 3. Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability accumulation Drug Accumulation Assay (Flow Cytometry) treatment->accumulation western Western Blot (for ABCB1 expression) treatment->western analysis Data Analysis: - IC50 Calculation - Combination Index - Fluorescence Intensity - Protein Levels viability->analysis accumulation->analysis western->analysis end Conclusion: Assess Synergistic Effect & Mechanism analysis->end

References

How to prevent Fenfangjine G precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenfangjine G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on preventing its precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a bisbenzylisoquinoline alkaloid, an analog of tetrandrine (B1684364), isolated from the plant Stephania tetrandra.[1][2] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[1] Due to their chemical nature, many alkaloids exhibit poor water solubility.[1]

Q2: Why does my this compound precipitate in the cell culture medium?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its hydrophobic nature and limited water solubility.[1] Several factors can contribute to this:

  • Solvent Shock: this compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, leading to precipitation.[3]

  • Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its maximum solubility in that specific medium.

  • pH of the Media: As an alkaloid, the solubility of this compound is pH-dependent. Cell culture media are typically buffered around a neutral pH (7.2-7.4), which may not be optimal for its solubility.

  • Interactions with Media Components: Components within the media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[4]

  • Temperature Fluctuations: Changes in temperature, such as moving media between a refrigerator and an incubator, can affect the solubility of dissolved compounds.[4][5]

Q3: What is the predicted pKa of this compound and how does it influence its solubility?

The predicted pKa of this compound is approximately 9.63 ± 0.70.[6] The pKa is a measure of the acidity or basicity of a compound. For a basic compound like an alkaloid, at a pH below its pKa, it will be predominantly in its protonated, charged form, which is generally more water-soluble. At a pH above its pKa, it will be in its neutral, uncharged form, which is typically less water-soluble. Since cell culture media are usually at a pH of 7.2-7.4, which is below the predicted pKa of this compound, the compound will likely be in its more soluble, protonated form. However, its intrinsic low solubility can still lead to precipitation, especially at higher concentrations.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid addition of a concentrated DMSO stock to the aqueous media.1. Slow, Stepwise Dilution: Add the stock solution drop-wise into the pre-warmed (37°C) media while gently swirling or vortexing.[3]2. Intermediate Dilution: First, dilute the concentrated stock into a smaller volume of media or a serum-free medium, and then add this intermediate dilution to the final volume of the complete medium.
High Final Concentration: The target concentration exceeds the solubility limit of this compound in the media.1. Lower the Final Concentration: If your experimental design permits, reduce the final working concentration of this compound.2. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution in your specific media and under your experimental conditions.
Precipitation Over Time in the Incubator Compound Instability or Saturation: The compound may be at its saturation limit, and slight changes in temperature or evaporation can trigger precipitation.1. Use of Serum: If compatible with your cell type, the presence of serum (e.g., 10% FBS) can sometimes help stabilize compounds and prevent precipitation.2. pH Control: Ensure the CO2 levels in your incubator are stable to maintain a consistent pH of the medium.3. Minimize Evaporation: Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane for long-term experiments.
Interaction with Media Components: Salts or other components in the media may be causing precipitation.1. Test in Simpler Media: Assess the solubility of this compound in a simpler medium, such as a basal medium without supplements, to identify potential interactions.2. Consider Solubilizing Agents: For challenging cases, the use of a low concentration of a biocompatible solubilizing agent, such as cyclodextrins (e.g., HP-β-CD), could be explored, though potential effects on the experiment should be carefully evaluated.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈[6][7]
Molecular Weight 433.46 g/mol [6][7]
Predicted pKa 9.63 ± 0.70[6]
Appearance Powder[6]
Recommended Solvent and Storage
ParameterRecommendationSource
Recommended Solvent for Stock Dimethyl Sulfoxide (DMSO)[3]
Storage of Stock Solution Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Final DMSO Concentration in Media Keep below 0.5%, ideally below 0.1%, to minimize solvent toxicity to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder under sterile conditions (e.g., in a laminar flow hood). For a 10 mM stock solution, you would dissolve 4.335 mg of this compound in 1 mL of DMSO.

  • Dissolve: Add the appropriate volume of sterile DMSO to the powder.

  • Mix: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Store: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM in 10 mL of medium):

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Volume: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. Therefore, you will need 10 µL of the stock solution for 10 mL of medium.

  • Dilute Slowly: In a sterile conical tube, add the 10 mL of pre-warmed medium. While gently swirling the tube, add the 10 µL of the 10 mM stock solution drop-by-drop.[3] This gradual addition is crucial to prevent solvent shock.

  • Mix Thoroughly: After adding the stock solution, cap the tube and invert it several times to ensure a homogenous solution.

  • Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.

Signaling Pathways and Experimental Workflows

This compound, as an analog of tetrandrine, is expected to modulate similar signaling pathways. Tetrandrine has been shown to influence several key pathways involved in cell proliferation, inflammation, and apoptosis.[8][9][10]

Logical Workflow for Investigating this compound Precipitation

A Start: this compound Precipitation Observed B Troubleshooting Step 1: Prepare Fresh Stock Solution A->B Check stock integrity C Troubleshooting Step 2: Optimize Dilution Technique B->C If precipitation persists D Troubleshooting Step 3: Lower Final Concentration C->D If precipitation persists F Resolution: Precipitation Prevented C->F Success E Troubleshooting Step 4: Assess Media Components D->E If precipitation persists D->F Success E->F Success G Further Investigation: Consider Solubilizing Agents E->G If precipitation persists

Troubleshooting workflow for this compound precipitation.
PI3K/Akt Signaling Pathway Inhibition by Tetrandrine Analogs

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Downstream Effectors\n(e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors\n(e.g., mTOR, GSK3β) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors\n(e.g., mTOR, GSK3β)->Cell Proliferation & Survival

Inhibition of the PI3K/Akt pathway by tetrandrine analogs.
MAPK/ERK Signaling Pathway Inhibition by Tetrandrine Analogs

This compound This compound MEK MEK This compound->MEK Inhibits Ras/Raf Ras/Raf Ras/Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors\n(e.g., AP-1) Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors\n(e.g., AP-1)->Gene Expression\n(Proliferation, Inflammation)

Inhibition of the MAPK/ERK pathway by tetrandrine analogs.
NF-κB Signaling Pathway Inhibition by Tetrandrine Analogs

This compound This compound IKK IKK This compound->IKK Inhibits IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Translocation to Nucleus->Inflammatory Gene Expression

Inhibition of the NF-κB pathway by tetrandrine analogs.

References

Technical Support Center: Enhancing the Bioavailability of Fenofangine G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Fenofangine G.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of Fenofangine G?

Fenofangine G, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility despite its high permeability. This poor solubility is a primary factor limiting its dissolution rate in the gastrointestinal tract, which in turn restricts its oral bioavailability.[1] To be effectively absorbed, a drug must be in a dissolved state at the site of absorption.[2]

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like Fenofangine G?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to an enhanced dissolution rate.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can transform its crystalline structure to a more soluble amorphous form.[5][6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility and facilitate absorption.[7][8][9]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of hydrophobic drugs.[2][7][10]

Q3: How do solid dispersions improve the dissolution rate of Fenofangine G?

Solid dispersions enhance the dissolution rate of Fenofangine G through several mechanisms:

  • Amorphization: Conversion of the crystalline drug to a higher-energy amorphous state.[1]

  • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

  • Reduced Particle Size: The drug is molecularly dispersed within the carrier matrix.[6]

  • Prevention of Agglomeration: The carrier separates individual drug particles, preventing them from clumping together.[6]

Q4: What are the advantages of using nanotechnology-based formulations for Fenofangine G delivery?

Nanotechnology offers several advantages for enhancing the oral bioavailability of Fenofangine G:

  • Increased Surface Area: Nanoparticles have a significantly larger surface area to volume ratio, which enhances the dissolution rate.[3]

  • Improved Stability: Encapsulation within nanoparticles can protect the drug from degradation in the harsh gastrointestinal environment.

  • Enhanced Permeability and Retention (EPR) Effect: In some cases, nanoparticles can exploit the EPR effect for targeted delivery.

  • Controlled Release: Nanoparticle formulations can be designed for controlled and sustained release of the drug.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of Fenofangine G Formulation
Potential Cause Troubleshooting Step Rationale
Inadequate particle size reduction Further reduce the particle size using techniques like jet milling or high-pressure homogenization.Smaller particles have a larger surface area, leading to a faster dissolution rate.[3][4]
Drug recrystallization in solid dispersion Optimize the drug-to-carrier ratio and select a carrier that has a high glass transition temperature (Tg) to prevent recrystallization upon storage.[5]The amorphous state is thermodynamically unstable and can revert to the more stable, less soluble crystalline form. A suitable carrier can stabilize the amorphous drug.
Poor wettability of the formulation Incorporate a surfactant or use a hydrophilic carrier in the formulation.Improved wetting allows for better contact between the drug and the dissolution medium.[6]
Insufficient drug loading in lipid nanoparticles Optimize the lipid composition and the drug-to-lipid ratio. Experiment with different lipids and surfactants.[11]The drug loading capacity of lipid nanoparticles is dependent on the formulation components.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Rationale
Food effect Conduct pharmacokinetic studies under both fasting and fed conditions to assess the impact of food on drug absorption.[12] A high-fat, high-calorie meal is recommended to evaluate the maximal food effect.[12]The presence of food can significantly alter the gastrointestinal environment, affecting drug dissolution and absorption.
First-pass metabolism Investigate the metabolic pathways of Fenofangine G. Consider co-administration with an inhibitor of relevant metabolic enzymes, or use formulations that promote lymphatic uptake to bypass the liver.[7][13]Extensive first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[13]
Inadequate analytical method sensitivity Develop and validate a highly sensitive and specific analytical method for the quantification of Fenofangine G in biological matrices, such as LC-MS/MS.[14][15]Accurate and precise measurement of drug concentrations is crucial for reliable pharmacokinetic analysis.
Formulation instability in vivo Evaluate the stability of the formulation in simulated gastric and intestinal fluids.Degradation of the formulation or premature drug release can lead to variable absorption.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Fenofibrate (as a model for Fenofangine G)
Formulation StrategyCarrier/Key ExcipientsDrug-to-Carrier RatioFold Increase in Dissolution Rate (approx.)Reference
Solid Dispersion PEG 60001:52.5[1]
Solid Dispersion Carplex-80 & PEG-40001:5:62.5[1]
Solid Dispersion β-cyclodextrin1:5Significant enhancement[16]
Nanosuspension --Significant enhancement[17]

Note: The data presented is for Fenofibrate and should be considered as a reference for formulating Fenofangine G.

Experimental Protocols

Protocol 1: Preparation of Fenofangine G Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of Fenofangine G to enhance its dissolution rate.

Materials:

  • Fenofangine G

  • Polyethylene Glycol (PEG) 6000

  • Methanol (B129727) (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh Fenofangine G and PEG 6000 in the desired ratio (e.g., 1:5 w/w).

  • Dissolve both Fenofangine G and PEG 6000 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution of both components with gentle stirring.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry solid mass is formed on the inner wall of the flask.

  • Scrape the solid mass from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Reference: This protocol is adapted from methodologies described for preparing solid dispersions of poorly soluble drugs.[5]

Protocol 2: In Vitro Dissolution Study

Objective: To evaluate the dissolution rate of the prepared Fenofangine G formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Water bath

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with a surfactant like Sodium Lauryl Sulfate to maintain sink conditions).

  • Degas the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place a specified amount of the Fenofangine G formulation (equivalent to a single dose) in each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 RPM).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of Fenofangine G in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Signaling Pathway: General Drug Absorption and Metabolism

Drug_Absorption_Metabolism cluster_GITract Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Excretion Elimination Formulation Formulation Dissolution Dissolution Formulation->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Absorption Absorption Dissolved Drug->Absorption Portal Vein Portal Vein Absorption->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Kidney Kidney Systemic Circulation->Kidney Excretion Excretion Kidney->Excretion

Caption: General pathway of oral drug absorption, metabolism, and excretion.

Experimental Workflow: Solid Dispersion Formulation and Evaluation

Solid_Dispersion_Workflow Start Start Weigh Drug & Carrier Weigh Drug & Carrier Start->Weigh Drug & Carrier Dissolve in Solvent Dissolve in Solvent Weigh Drug & Carrier->Dissolve in Solvent Solvent Evaporation Solvent Evaporation Dissolve in Solvent->Solvent Evaporation Drying & Pulverization Drying & Pulverization Solvent Evaporation->Drying & Pulverization Characterization Characterization Drying & Pulverization->Characterization In Vitro Dissolution In Vitro Dissolution Characterization->In Vitro Dissolution Physicochemical Properties In Vivo Bioavailability In Vivo Bioavailability In Vitro Dissolution->In Vivo Bioavailability Promising Formulation End End In Vivo Bioavailability->End

Caption: Workflow for the preparation and evaluation of solid dispersions.

Logical Relationship: Factors Affecting Bioavailability

Bioavailability_Factors Bioavailability Bioavailability Metabolism Metabolism Bioavailability->Metabolism Excretion Excretion Bioavailability->Excretion Solubility Solubility Dissolution Rate Dissolution Rate Solubility->Dissolution Rate Permeability Permeability Permeability->Bioavailability Dissolution Rate->Bioavailability Formulation Factors Formulation Factors Formulation Factors->Solubility Formulation Factors->Dissolution Rate

Caption: Interplay of key factors influencing drug bioavailability.

References

Fenfangjine G Assay Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific, validated bioassays for Fenfangjine G is limited in publicly available scientific literature. This guide provides a framework for assay development and troubleshooting based on common practices for a compound of its class (bisbenzylisoquinoline alkaloid) with potential anti-inflammatory properties. The protocols and data presented are illustrative examples.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing and optimizing assays for this compound and other novel natural product alkaloids.

I. Frequently Asked Questions (FAQs)

1. What type of assay is most suitable for screening this compound's biological activity?

Given that bisbenzylisoquinoline alkaloids often exhibit anti-inflammatory properties, a cell-based anti-inflammatory assay is a suitable starting point.[1] A common model involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as RAW264.7, to screen for inhibition of inflammatory mediators.[2][3]

2. How can I determine the optimal concentration range for this compound in my assay?

It is crucial to perform a dose-response curve to determine the EC₅₀ or IC₅₀ value. This typically involves a serial dilution of this compound. A preliminary cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, is essential to ensure that the observed effects are not due to cell death.[2][4]

3. What are the critical controls to include in my experiments?

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Negative Control (Unstimulated): Cells that are not treated with the inflammatory stimulus (e.g., LPS).

  • Positive Control (Stimulated): Cells treated with the inflammatory stimulus (e.g., LPS) but not the test compound.

  • Reference Compound: A known inhibitor of the pathway being studied (e.g., Dexamethasone for inflammation) to validate assay performance.

4. How can I ensure the reproducibility of my results?

Reproducibility in cell-based assays is key.[5] To improve it, maintain consistent cell culture conditions, including cell passage number, seeding density, and growth phase.[6][7] Standardize all incubation times and reagent concentrations. Perform experiments in at least triplicate to assess variability.

5. I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Cell Passage Number: High passage numbers can lead to phenotypic drift. It is advisable to use cells within a defined passage range.[6][7]

  • Reagent Variability: Use aliquots of stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh media and buffers regularly.

  • Plate Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[8]

II. Troubleshooting Guides

This section provides solutions to specific issues that may arise during assay development.

Guide 1: Cell-Based Assay Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. "Edge effects" in the microplate.[8]1. Ensure a single-cell suspension before plating; allow plates to sit at room temperature for 15-20 minutes before incubation to allow even settling.[8] 2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions. 3. Fill outer wells with sterile PBS or media; do not use them for critical data points.
No response to positive control (e.g., LPS) 1. Inactive LPS stock. 2. Low cell responsiveness. 3. Mycoplasma contamination.[6]1. Use a new, validated lot of LPS. 2. Use cells at a lower passage number; ensure cells are in the logarithmic growth phase. 3. Test for mycoplasma contamination regularly and discard affected cultures.
High background signal in negative control wells 1. Contaminated media or serum. 2. Cell stress due to over-confluency. 3. Reagent interference with the detection method.1. Use fresh, sterile-filtered reagents. 2. Seed cells at a lower density to avoid reaching confluency during the assay. 3. Run a reagent-only control (no cells) to check for background signal.
Test compound appears cytotoxic at active concentrations 1. True cytotoxicity of the compound. 2. Compound precipitation at high concentrations. 3. Interference with the viability assay chemistry.1. Perform a counter-screen with a different cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT). 2. Check the solubility of this compound in your assay medium; observe wells under a microscope for precipitates. 3. Test the compound in the viability assay in a cell-free system to rule out direct chemical interference.
Guide 2: HPLC-MS Analysis for Quantification

For pharmacokinetic studies or analysis of this compound in complex mixtures, HPLC-MS is often employed.

Observed Problem Potential Cause(s) Recommended Solution(s)
High or fluctuating backpressure 1. Blockage in the system (e.g., guard column, filters).[9] 2. Buffer precipitation in the mobile phase. 3. Particulates from the sample.1. Systematically check and replace filters and the guard column; back-flush the column if necessary.[9] 2. Ensure mobile phase components are fully miscible and degassed. 3. Filter all samples through a 0.22 µm syringe filter before injection.[9]
Peak tailing 1. Secondary interactions between the analyte (a basic alkaloid) and acidic silanols on the column.[10] 2. Column overload. 3. Mismatched sample solvent and mobile phase.1. Use a mobile phase with a competing base (e.g., triethylamine) or a low pH to protonate the analyte; use an end-capped column. 2. Dilute the sample. 3. Dissolve the sample in the initial mobile phase.[9]
Noisy or drifting baseline 1. Air bubbles in the pump or detector.[11] 2. Contaminated mobile phase. 3. Detector lamp nearing the end of its life.1. Thoroughly degas the mobile phase; purge the pump.[9] 2. Use high-purity HPLC-grade solvents and fresh buffers. 3. Check lamp energy and replace if necessary.
Poor reproducibility of retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.[9]1. Prepare mobile phases accurately; use a gradient proportioning valve test if available. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks and ensure the pump is delivering a consistent flow rate.

III. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic concentration of this compound.

  • Cell Plating: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control cells.

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Plating: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[3]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate NO concentration using a sodium nitrite (B80452) standard curve.

IV. Data Presentation

Table 1: Example Cytotoxicity Data for this compound
This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
11.2398.4%
101.1995.2%
251.1088.0%
500.6552.0%
1000.1512.0%
Table 2: Example Anti-Inflammatory Activity of this compound
TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Unstimulated2.5N/A
LPS (1 µg/mL)45.80%
LPS + this compound (1 µM)42.18.1%
LPS + this compound (10 µM)28.338.2%
LPS + this compound (25 µM)15.665.9%

V. Visualizations

Signaling Pathway and Workflow Diagrams

cluster_0 LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO FenfangjineG This compound FenfangjineG->NFkB Inhibits?

Caption: Hypothetical mechanism of this compound in the TLR4/NF-κB pathway.

cluster_1 Anti-Inflammatory Assay Workflow A 1. Seed RAW264.7 Cells (96-well plate) B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay (Measure NO) E->F G 7. Analyze Data F->G

Caption: Workflow for screening anti-inflammatory activity.

References

Technical Support Center: Managing Fenfangjine G Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence from Fenfangjine G during imaging experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with this compound autofluorescence.

Q1: My images have high background fluorescence in channels where I don't expect a signal after treating my samples with this compound. How can I confirm this is autofluorescence from the compound?

A1: The first step is to definitively identify the source of the background fluorescence.

Verification Protocol:

  • Prepare a Control Sample: Use a sample (cells or tissue) that has not been treated with this compound but has undergone all other processing steps (fixation, permeabilization).

  • Prepare a this compound-only Sample: Treat a sample only with this compound in the same concentration and for the same duration as your experimental samples. Do not add any other fluorescent labels (e.g., primary/secondary antibodies, fluorescent dyes).

  • Image Both Samples: Acquire images of both the control and the this compound-only sample using the same imaging settings (laser power, gain, exposure time) across all channels that you plan to use in your experiment.

Interpretation:

  • If the this compound-only sample shows significant fluorescence compared to the untreated control, this confirms that this compound is autofluorescent under your imaging conditions.

  • Observing the channels in which the fluorescence appears will give you an initial idea of its emission spectrum.

Q2: Now that I've confirmed this compound is autofluorescent, how can I determine its spectral properties to better design my experiment?

A2: Characterizing the excitation and emission spectra of this compound is crucial for designing effective mitigation strategies.

Experimental Workflow for Spectral Characterization:

cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Data Analysis A Prepare this compound Solution B Place in Spectrofluorometer A->B C Acquire Excitation Spectrum (scan excitation, fix emission) B->C D Acquire Emission Spectrum (fix excitation, scan emission) B->D E Identify Excitation Maximum (λex) C->E Identifies peak F Identify Emission Maximum (λem) D->F Identifies peak

Caption: Workflow for determining the spectral properties of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO, PBS).

  • Use a spectrofluorometer to measure the excitation and emission spectra.

  • To find the emission spectrum: Excite the sample at a range of wavelengths (e.g., starting from UV at 350 nm and increasing in 10 nm increments) and record the emission spectrum for each excitation wavelength. The emission spectrum with the highest intensity will give you an approximate emission maximum.

  • To find the excitation spectrum: Set the emission wavelength to the maximum identified in the previous step and scan through a range of excitation wavelengths. This will give you the excitation maximum.

Q3: The autofluorescence from this compound overlaps with my primary fluorophore (e.g., GFP, FITC). What can I do?

A3: Spectral overlap is a common issue. Here are several strategies to address it, ranging from experimental design changes to post-acquisition analysis.

Troubleshooting Steps for Spectral Overlap:

A Spectral Overlap Detected B Change Fluorophore A->B Pre-Experiment C Chemical Quenching A->C During Staining D Photobleaching A->D Pre-Acquisition E Spectral Unmixing A->E Post-Acquisition

Caption: Decision tree for mitigating this compound autofluorescence.

  • Strategy 1: Choose a Different Fluorophore: The simplest solution is to use a fluorophore that is spectrally distinct from this compound's autofluorescence. Since many endogenous and small-molecule compounds fluoresce in the blue-to-green range, switching to red or far-red fluorophores is often effective.[1][2]

Fluorophore ClassCommon DyesGeneral Emission RangeLikelihood of Overlap with this compound Autofluorescence
Blue DAPI, Hoechst440-480 nmHigh
Green FITC, Alexa Fluor 488, GFP510-540 nmHigh
Red Alexa Fluor 594, Texas Red, RFP600-650 nmLower
Far-Red Cy5, Alexa Fluor 647660-700 nmLow
Near-Infrared Cy7, Alexa Fluor 750>750 nmVery Low
  • Strategy 2: Chemical Quenching: Certain reagents can reduce autofluorescence. The choice of quencher depends on the nature of the sample.

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride (B1222165) Aldehyde-induced (from fixation)Can have variable results and should be used with caution.[1][3]
Sudan Black B Lipofuscin (common in aged tissues)Can introduce its own fluorescence in the far-red channel.[1][4]
TrueBlack® Lipofuscin and other sourcesAn improvement on Sudan Black B with less far-red emission.[4][5]
Copper Sulfate General quenchingCan be effective for formalin-fixed tissues.[2][6]
  • Strategy 3: Photobleaching: Exposing the sample to intense light before incubation with your fluorescent probe can destroy the endogenous fluorophores, including this compound.[3][7][8]

  • Strategy 4: Computational Correction (Spectral Unmixing): If your microscope is equipped with a spectral detector, you can treat the this compound autofluorescence as a separate "fluorophore." By acquiring a reference spectrum from a this compound-only sample, software can computationally subtract its contribution from your experimental images.[9][10][11]

Frequently Asked Questions (FAQs)

Q: What causes autofluorescence in biological samples? A: Autofluorescence is the natural emission of light by biological structures when they absorb light.[3] Common sources include:

  • Endogenous Molecules: Aromatic amino acids, NADH, flavins, collagen, and elastin.[12][13]

  • Cellular Components: Lipofuscin, an age-related pigment, is a strong source of autofluorescence.[1][4]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[12][14]

  • Red Blood Cells: Heme groups in red blood cells are autofluorescent. Perfusion of tissues with PBS before fixation can help remove them.[1][14]

Q: How can I minimize autofluorescence during sample preparation? A:

  • Fixation: If possible, use a non-aldehyde-based fixative like chilled methanol (B129727) or ethanol (B145695).[1][12] If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still preserves morphology.[14]

  • Perfusion: For tissue samples, perfuse the animal with PBS prior to fixation to remove red blood cells, a major source of autofluorescence.[1][15]

  • Reagents: Use fresh, high-quality reagents, as old solutions can become fluorescent.[16]

Q: Are there commercial kits available to reduce autofluorescence? A: Yes, several companies offer kits designed to quench autofluorescence from various sources. Examples include Vector® TrueVIEW™ Autofluorescence Quenching Kit and Biotium's TrueBlack® Lipofuscin Autofluorescence Quencher.[1][5][17] These kits are often easy to use and can be effective on a broad range of tissue types.

Q: Can image processing help if I cannot physically reduce the autofluorescence? A: Yes. If you have an appropriate control image (an unstained or this compound-only sample), you can perform background subtraction. More advanced techniques like spectral unmixing, available on many confocal systems, are highly effective at separating the specific signal from the autofluorescence background.[9][11][18]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.

  • After fixation and permeabilization, wash samples 3 times in PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reactive chemical; handle with care in a well-ventilated area.

  • Incubate the samples in the NaBH₄ solution for 15 minutes at room temperature.

  • Wash the samples thoroughly 3 times in PBS for 5 minutes each to remove all residual NaBH₄.

  • Proceed with your standard blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin-like Autofluorescence

This protocol is effective for tissues with high lipofuscin content, which may be similar to the autofluorescence profile of some complex organic molecules.

  • Complete your entire immunofluorescence staining protocol, including primary and secondary antibodies and final washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter.

  • Incubate your slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[6]

  • Rinse the slides extensively with 70% ethanol and then with PBS to remove excess dye.

  • Mount coverslips with an anti-fade mounting medium.

Protocol 3: Pre-Staining Photobleaching

This protocol uses high-intensity light to destroy autofluorescent molecules before labeling.

  • Prepare your sample through fixation and permeabilization as required.

  • Before any antibody or dye incubation, place the sample on the microscope.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for several minutes to an hour. The optimal time will need to be determined empirically.[3]

  • After photobleaching, proceed with your standard staining protocol, ensuring you work in dim light to prevent photobleaching of your specific fluorophores.

References

Fenfangjine G batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Fenfangjine G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

Q2: What are the common causes of batch-to-batch variability in natural products like this compound?

A: Batch-to-batch variability in natural products is a significant challenge that can arise from several factors throughout the production process.[5][6][7] These factors can lead to inconsistencies in the chemical composition and biological activity of the final product.[5][6]

Sources of Variability in Botanical Raw Materials:

  • Environmental Factors: Climate, soil composition, and geographic location can all influence the phytochemical profile of the source plant material.[5][8]

  • Harvesting and Handling: The timing of the harvest and post-harvest processing methods can significantly impact the concentration of active compounds.[5][8]

  • Genetic Variation: Different plant varieties or subspecies may produce varying levels of this compound and other related compounds.

Manufacturing Process Variables:

  • Extraction Methods: The choice of solvent, temperature, and duration of extraction can alter the composition of the final extract.[9][10][11]

  • Purification Processes: Slight deviations in purification techniques can lead to differences in the purity and impurity profile of this compound.

  • Storage Conditions: Improper storage can lead to the degradation of the active compound over time.[12]

Q3: How can I assess the consistency of a new batch of this compound?

A: A multi-pronged approach is recommended to ensure the consistency of each new batch. This involves a combination of chemical analysis and biological assays.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To create a chemical fingerprint of the batch and quantify the amount of this compound.[8][10] This is a primary method for assessing purity and consistency.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify and quantify this compound and other major components, as well as to detect potential impurities.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile and semi-volatile compounds in the extract.[8]
In Vitro Bioassay To confirm that the biological activity of the new batch is consistent with previous batches. This could involve a cell-based assay measuring a specific endpoint related to the compound's mechanism of action.

Q4: What should I do if I observe inconsistent results between different batches of this compound?

A: If you encounter inconsistent results, it is crucial to systematically troubleshoot the issue.[13][14][15][16] First, confirm that the experimental conditions were identical between experiments. If the experimental setup is consistent, the variability likely stems from the batch of this compound itself. At this point, it is recommended to perform the quality control checks outlined in Q3 to compare the chemical and biological profiles of the different batches.

Troubleshooting Guides

Issue 1: Reduced or Absent Biological Activity in a New Batch

Possible Causes:

  • Lower concentration of the active compound in the new batch.

  • Degradation of the compound due to improper storage.[12]

  • Presence of inhibitory impurities.

Troubleshooting Steps:

Step Action Expected Outcome
1 Verify Compound Integrity Re-test the concentration and purity of the new batch using HPLC or LC-MS. Compare the chromatograms with a reference standard or a previously validated "good" batch.
2 Assess Biological Activity Perform a dose-response curve with the new batch in a validated in vitro bioassay and compare the EC50/IC50 values to a reference batch.
3 Check for Degradation Analyze the compound for known degradation products via LC-MS. Review storage conditions to ensure they meet the manufacturer's recommendations.
4 Contact Supplier If significant discrepancies are confirmed, contact the supplier with your analytical and biological data to request a replacement or further information on their quality control procedures.
Issue 2: Unexpected or Off-Target Effects Observed

Possible Causes:

  • Presence of contaminating compounds with different biological activities.

  • Variation in the isomeric ratio of this compound.

  • Interaction of impurities with the experimental system.

Troubleshooting Steps:

Step Action Expected Outcome
1 Comprehensive Chemical Profiling Utilize high-resolution LC-MS/MS to identify and tentatively characterize any previously undetected impurities in the problematic batch.[12]
2 Orthogonal Bioassays Test the batch in a panel of unrelated bioassays to determine if the off-target effects are specific or due to general cytotoxicity.
3 Fractionation and Activity Testing If possible, use preparative HPLC to fractionate the batch and test the biological activity of each fraction to isolate the source of the unexpected effects.
4 Review Literature Search for literature on the source material of this compound to identify known natural products with activities that match the observed off-target effects.

Experimental Protocols

Protocol 1: HPLC Fingerprinting for Batch Consistency

Objective: To generate a comparative chemical fingerprint of different batches of this compound.

Materials:

  • This compound (different batches and a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column

Methodology:

  • Sample Preparation: Accurately weigh and dissolve each batch of this compound and the reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL. Filter the solutions through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis: Overlay the chromatograms from the different batches and the reference standard. Compare the retention time and the peak area of the main peak corresponding to this compound. Significant variations in the peak profile or the presence of new major peaks indicate batch variability.

Protocol 2: Cell-Based Bioassay for Functional Consistency

Objective: To assess the functional consistency of different batches of this compound by measuring their effect on a specific signaling pathway.

Materials:

  • A cell line known to respond to this compound.

  • Cell culture medium and supplements.

  • This compound (different batches and a reference standard).

  • Assay-specific reagents (e.g., for measuring intracellular calcium or cAMP levels).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each this compound batch and the reference standard. Add the compounds to the cells and incubate for the desired time.

  • Signal Detection: Perform the assay to measure the specific biological endpoint (e.g., add a fluorescent calcium indicator and measure fluorescence).

  • Data Analysis: Plot the dose-response curves for each batch and the reference standard. Calculate the EC50 or IC50 values. A significant shift in the potency or efficacy between batches indicates functional variability.

Visualizations

Fenfangjine_G_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR This compound->GPCR Binds to G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Putative signaling pathway of this compound via a G-protein coupled receptor (GPCR).

Batch_Variability_Workflow cluster_workflow Troubleshooting Workflow for Batch-to-Batch Variability Start Inconsistent Experimental Results Check_Protocol Experimental Protocol Consistent? Start->Check_Protocol Analyze_Batches Perform Chemical & Biological Analysis of Batches Check_Protocol->Analyze_Batches Yes Revise_Protocol Revise Experimental Protocol Check_Protocol->Revise_Protocol No Compare_Profiles Profiles Match? Analyze_Batches->Compare_Profiles Contact_Supplier Contact Supplier & Report Findings Compare_Profiles->Contact_Supplier No Use_Batch Proceed with Experiment Compare_Profiles->Use_Batch Yes End End Contact_Supplier->End Revise_Protocol->End Use_Batch->End

Caption: A logical workflow for troubleshooting batch-to-batch variability in experimental results.

References

Technical Support Center: Interpreting Unexpected Results in Diterpenoid Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Fenfangjine G" did not yield specific information on this compound. It is possible that this is a rare compound, a novel discovery with limited public data, or a potential misspelling. Therefore, this technical support center has been developed to address common challenges and interpret unexpected results in studies of diterpenoid compounds , a broad class of natural products to which "this compound" may belong. The principles and troubleshooting guides provided here are generally applicable to research involving diterpenoids and other similar bioactive molecules.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Lack of Efficacy

Question: My diterpenoid compound shows significantly higher/lower cytotoxicity in my cancer cell line experiments than reported in the literature. What could be the cause?

Answer:

Discrepancies in cytotoxicity are a common challenge and can stem from multiple factors. A systematic approach is crucial for identifying the root cause.

  • Compound Integrity and Concentration:

    • Purity: It is essential to confirm the purity of your compound batch using analytical techniques like HPLC or NMR. Bioactive impurities can significantly skew results.

    • Stock Solution: Carefully re-verify all calculations for your stock solution. Incomplete solubilization of the compound can lead to a lower effective concentration in your assays.

    • Storage and Stability: Diterpenoids can be sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles. Compound degradation is a frequent cause of diminished or altered activity.

  • Experimental Parameters:

    • Cell Line Authenticity: We recommend verifying your cell line's identity (e.g., via STR profiling) and regularly testing for mycoplasma contamination. Genetic drift during continuous passaging can alter a cell line's sensitivity to therapeutic agents.

    • Seeding Density: The initial number of cells seeded per well can influence the outcome of cytotoxicity assays. Ensure your seeding density is consistent and aligns with established protocols.

    • Assay Type: Different cytotoxicity assays (e.g., MTT, LDH, Trypan Blue) measure distinct cellular endpoints (metabolic activity vs. membrane integrity). The chosen assay may have inherent limitations or be susceptible to artifacts caused by your specific compound.

  • Biological Variables:

    • Cell Culture Medium: Components within the serum or media, such as growth factors or binding proteins, can interact with the diterpenoid, affecting its bioavailability or activity.

    • Expression of Drug Targets: The expression level of the intended molecular target can vary significantly between different cell lines or even sub-clones of the same line, leading to pronounced differences in sensitivity.

Experimental Workflow for Troubleshooting Cytotoxicity:

G start Unexpected Cytotoxicity Result purity Check Compound Purity (HPLC/NMR) start->purity stock Verify Stock Concentration & Solubility start->stock storage Assess Compound Stability/Storage start->storage cell_auth Authenticate Cell Line & Check for Contamination start->cell_auth assay_val Validate Cytotoxicity Assay purity->assay_val stock->assay_val storage->assay_val protocol Compare Experimental Protocol with Literature cell_auth->protocol assay_val->protocol data_analysis Re-analyze Raw Data protocol->data_analysis conclusion Identify Source of Discrepancy data_analysis->conclusion

A workflow for troubleshooting unexpected cytotoxicity results.
Issue 2: Off-Target Effects Obscuring Primary Mechanism

Question: I have identified the primary target of my diterpenoid, but I am observing cellular effects that cannot be explained by the modulation of this target alone. How can I investigate potential off-target effects?

Answer:

Off-target effects are frequently observed with bioactive small molecules, including diterpenoids, and can provide critical insights into a compound's broader mechanism of action and potential liabilities.[1]

  • Computational Prediction:

    • Utilize in silico tools and databases (e.g., SwissTargetPrediction, PharmMapper) to generate a list of potential off-targets based on the chemical structure of your diterpenoid.

  • Broad-Spectrum Screening:

    • Kinase Profiling: If your compound is a suspected kinase inhibitor, submitting it for a broad-panel kinase screen can identify unintended kinase interactions with high sensitivity.

    • Receptor Profiling: Similar screening panels are commercially available for G-protein coupled receptors (GPCRs), ion channels, and other major target families.

  • Cell-Based Approaches:

    • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to deplete the primary target. If the unexpected cellular phenotype persists after compound treatment in these modified cells, it strongly implicates an off-target mechanism.

    • Rescue Experiments: Overexpress the primary target in your cells. If this overexpression fails to reverse the unexpected phenotype, it suggests the involvement of other targets.

Quantitative Data on Off-Target Effects:

TargetDiterpenoid IC50 (nM)Target ClassClassification
PI3Kα50KinaseIntended
mTOR80KinaseOff-Target
VEGFR21,200KinaseOff-Target
HDAC6>10,000EpigeneticOff-Target
This table provides an example of how a diterpenoid designed to target PI3Kα might also inhibit mTOR at a similar concentration, potentially leading to complex cellular outcomes that differ from a more selective PI3Kα inhibitor.

Frequently Asked Questions (FAQs)

Q1: My diterpenoid compound has poor aqueous solubility. What are the best practices for preparing solutions for in vitro assays?

A1: Poor solubility is a common property of diterpenoids.

  • Primary Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Working Dilutions: When preparing working dilutions for cell-based assays, dilute the DMSO stock directly into the complete cell culture medium. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to your cells (generally below 0.5%).

  • Solubilizing Agents: For in vivo studies, formulation with excipients such as Cremophor EL, Solutol HS 15, or cyclodextrins may be required. Be aware that these agents can have their own biological effects and should be appropriately controlled for.

Q2: I am observing inconsistent results between different batches of my diterpenoid compound. What could be the reason?

A2: Batch-to-batch variability is a serious issue that can undermine the reproducibility of your research. Potential causes include:

  • Purity Differences: Minor variations in purity or the presence of different impurity profiles between batches can lead to significant changes in biological activity.

  • Isomeric Composition: Many natural products exist as a mixture of stereoisomers, which may possess distinct biological activities. Inconsistent isomeric ratios between batches can lead to variable results.

  • Compound Degradation: As previously mentioned, improper storage or handling can lead to the degradation of the active compound.

Troubleshooting Logic for Inconsistent Results:

G start Inconsistent Results batch_A Analyze Batch A (HPLC, NMR) start->batch_A batch_B Analyze Batch B (HPLC, NMR) start->batch_B compare Compare Purity & Impurity Profiles batch_A->compare batch_B->compare storage Review Storage & Handling Procedures compare->storage Profiles Match conclusion Identify Source of Variability compare->conclusion Profiles Differ protocol Standardize Experimental Protocol storage->protocol protocol->conclusion

A logic diagram for troubleshooting batch-to-batch variability.

Q3: My diterpenoid is supposed to inhibit the PI3K/Akt pathway, but I see a paradoxical activation of downstream ERK. Why might this be happening?

A3: This is a well-documented phenomenon resulting from signaling pathway crosstalk.

  • Feedback Loops: Inhibition of the PI3K/Akt pathway can relieve a negative feedback loop that normally suppresses signaling through receptor tyrosine kinases (RTKs). This disinhibition can lead to enhanced activation of the MAPK/ERK pathway.

  • Off-Target Effects: It is also possible that your compound directly or indirectly activates components of the MAPK/ERK pathway through an off-target interaction.

Signaling Pathway Crosstalk:

G RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Diterpenoid Diterpenoid Diterpenoid->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Akt->Raf Negative Feedback Proliferation Proliferation/Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of PI3K/Akt by a diterpenoid can relieve negative feedback on Raf, leading to paradoxical ERK activation.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid compound in complete culture medium. Carefully remove the overnight culture medium and replace it with the medium containing the compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Gently remove the MTT-containing medium and add 150 µL of DMSO to each well. Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treating cells with the diterpenoid for the specified time points, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies raised against your proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane thoroughly with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control to determine the relative changes in protein expression and activation.

References

Technical Support Center: DAMGO In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo use of DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin), a highly selective mu-opioid receptor agonist. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DAMGO?

A1: DAMGO is a synthetic opioid peptide that acts as a selective agonist for the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[1] Upon binding, DAMGO activates the MOR, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] This activation also leads to the stimulation of phosphoinositide 3-kinase (PI3K)-dependent signaling cascades, including the activation of Akt and the phosphorylation of p70 S6 kinase and 4E-BP1, which are involved in cell survival and translational control.[3]

Q2: What are the common in vivo applications of DAMGO?

A2: DAMGO is widely used in preclinical research to study the physiological and behavioral effects of mu-opioid receptor activation. Common applications include inducing analgesia, studying opioid tolerance and dependence, and investigating the mechanisms of opioid-induced side effects, such as respiratory depression.[4][5]

Q3: What is the most significant acute toxicity associated with DAMGO administration?

A3: The most critical acute toxicity of DAMGO, like other mu-opioid agonists, is respiratory depression.[6][7] This can manifest as a decrease in respiratory rate and tidal volume and can be lethal in cases of overdose.[7]

Q4: How can DAMGO-induced respiratory depression be mitigated or reversed?

A4: DAMGO-induced respiratory depression can be reversed by administering a mu-opioid receptor antagonist, such as naloxone (B1662785).[6] Other experimental strategies include the use of 5-HT1a receptor agonists like repinotan, which have been shown to avert opioid-induced respiratory depression while prolonging analgesia in animal models.[7]

Q5: Are there any concerns regarding DAMGO's stability and administration route?

A5: DAMGO is a peptide and can be subject to degradation. For in vivo studies, it is often administered via routes that bypass first-pass metabolism, such as intrathecal (i.t.), intracerebroventricular (i.c.v.), or intravenous (i.v.) injections to ensure it reaches its target receptors in the central nervous system.[4] Encapsulation in liposomes has also been explored to improve its brain delivery.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or low analgesic effect observed - Incorrect dosage: The dose of DAMGO may be too low for the specific animal model or strain. - Improper administration: The injection may not have been delivered to the intended site (e.g., missed intrathecal or intracerebroventricular injection). - Drug degradation: The DAMGO solution may have degraded due to improper storage or handling. - Opioid tolerance: If animals have been pre-exposed to opioids, they may have developed tolerance.- Dose-response study: Conduct a pilot study with a range of DAMGO doses to determine the optimal effective dose for your experimental setup.[4] - Verify injection technique: Ensure proper training and technique for the chosen administration route. The use of a dye marker in a separate cohort of animals can help validate the injection site. - Fresh solution preparation: Prepare fresh DAMGO solutions for each experiment and store the stock solution as recommended by the manufacturer. - Assess for tolerance: If tolerance is suspected, a higher dose may be required, or a washout period may be necessary. DAMGO itself can be used to study and even reverse morphine tolerance.[9]
Excessive respiratory depression or animal mortality - Overdose: The administered dose of DAMGO is too high. - Animal strain sensitivity: Some animal strains may be more sensitive to the respiratory depressant effects of opioids.- Dose reduction: Immediately reduce the dose of DAMGO for subsequent experiments. - Antagonist availability: Have a mu-opioid receptor antagonist like naloxone readily available to reverse severe respiratory depression if it occurs. - Monitor animals closely: Continuously monitor the respiratory rate and general condition of the animals after DAMGO administration.
Variability in behavioral responses - Inconsistent drug delivery: Variability in the volume or rate of injection. - Environmental factors: Stress or other environmental variables can influence behavioral outcomes. - Animal handling: Inconsistent handling of animals can lead to stress and affect results.- Use of infusion pumps: For continuous or precise delivery, use a syringe pump for administration.[10] - Controlled environment: Ensure a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels). - Acclimatization: Properly acclimate animals to the experimental procedures and handling to minimize stress.
Unexpected changes in locomotor activity - Dose-dependent effects: DAMGO can have biphasic effects on locomotor activity, with lower doses sometimes causing hypermotility and higher doses leading to sedation.[1] - Site of injection: The specific brain region targeted by the injection can influence locomotor effects. For example, injection into the ventral tegmental area (VTA) can increase locomotion.[10]- Review literature for dose-effects: Consult literature for expected locomotor responses at the dose and administration route you are using. - Confirm injection site: Histological verification of the injection site is crucial for intracerebral administration studies.

Quantitative Data Summary

Table 1: In Vivo Efficacy of DAMGO in Rodent Models
Animal Model Route of Administration Effective Dose Range Observed Effect Reference
RatIntrathecal (i.t.)15 µg/10 µlRestoration of morphine sensitivity in tolerant rats[5]
RatIntracerebroventricular (i.c.v.)70 ng - 500 ngDose-dependent increase in hot plate latency[4]
MouseIntrathecal (i.t.)1 - 15 µgDose-dependent reduction in postoperative hypersensitivity[4]
MouseIntracerebroventricular (i.c.v.)0.02 - 1.0 µgInhibition of pain-related behaviors in a bone cancer model[4]
Table 2: DAMGO-Induced Respiratory Depression and Mitigation
Experimental Model DAMGO Concentration/Dose Effect on Respiration Mitigation Strategy Result of Mitigation Reference
In situ rat preparation300-500 nM (in perfusate)Rapid breathing with shortened expiratory timeNot ApplicableNot Applicable[11]
In vitro lamprey brainstem0.5-2 µM (bath application)Marked decrease in respiratory frequency, up to complete apneaNaloxone (opioid antagonist)Prevented DAMGO-induced effects[12]
RatNot specifiedReduced respiratory rate by ~15.5%Gallein (5 mM)Complete reversal of respiratory rate depression[6]

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesia in Mice

This protocol is adapted from standard procedures for assessing the analgesic effects of opioids.[2][13]

Materials:

  • Hot plate apparatus

  • Male C57BL/6 mice (8-10 weeks old)

  • DAMGO

  • Sterile saline (0.9%)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Stopwatch

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage.

  • Drug Administration: Administer DAMGO (e.g., 1-10 mg/kg) or vehicle (saline) via i.p. injection.

  • Post-Treatment Measurement: At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency as in the baseline measurement.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes a standard method for delivering substances directly into the cerebral ventricles.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Hamilton syringe

  • Guide cannula and dummy cannula

  • DAMGO solution

  • Surgical sutures or staples

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: A/P -0.22 mm, M/L ±1.0 mm, D/V -2.5 mm), drill a small hole in the skull. Slowly lower the guide cannula to the target depth and secure it with dental cement. Insert a dummy cannula to keep the guide patent.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days.

  • Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Insert the injection cannula (which extends slightly beyond the guide cannula) connected to a Hamilton syringe. Infuse a small volume of DAMGO solution (e.g., 0.5 µL) over a period of 1-2 minutes.

  • Post-injection: Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Signaling Pathways and Experimental Workflows

DAMGO-Induced Mu-Opioid Receptor Signaling

DAMGO_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway DAMGO DAMGO MOR Mu-Opioid Receptor (MOR) DAMGO->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates PI3K PI3K MOR->PI3K Activates MAPK_JNK MAPK/JNK MOR->MAPK_JNK Activates MAPK_ERK MAPK/ERK MOR->MAPK_ERK Activates NFkB NF-kB MOR->NFkB Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Gene_Expression Gene Expression MAPK_JNK->Gene_Expression MAPK_ERK->Gene_Expression NFkB->Gene_Expression

Caption: DAMGO binding to the mu-opioid receptor activates inhibitory G-proteins and downstream signaling pathways.

Experimental Workflow: In Vivo Toxicity and Mitigation

experimental_workflow A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (e.g., Respiratory Rate, Behavioral Tests) A->B C Randomization into Treatment Groups B->C D DAMGO Administration (Specify Dose and Route) C->D E Vehicle Control Administration C->E F Post-treatment Monitoring (Continuous or at specific time points) D->F E->F G Observation of Toxicity Signs (e.g., Respiratory Depression) F->G I Data Collection (Physiological and Behavioral Data) F->I H Mitigation Intervention (e.g., Naloxone Administration) G->H If toxicity observed H->F J Data Analysis (Statistical Comparison) I->J K Endpoint (e.g., Tissue Collection for biochemical analysis) J->K

Caption: A generalized workflow for assessing DAMGO in vivo toxicity and testing mitigation strategies.

References

Technical Support Center: Optimizing Fenfangjine G Extraction from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Fenfangjine G, a bisbenzylisoquinoline alkaloid, from the roots of Stephania tetrandra.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of bisbenzylisoquinoline alkaloids, including this compound, from Stephania tetrandra.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: Insufficient time or temperature may not allow for complete extraction. 3. Improper Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the alkaloids from the plant material. 4. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, origin, and storage conditions of the Stephania tetrandra roots.1. Solvent Optimization: Experiment with different solvent systems. While ethanol (B145695) is commonly used, consider deep eutectic solvents (DES), which have shown higher extraction efficiency for other alkaloids from this plant. A DES system of choline (B1196258) chloride and ethylene (B1197577) glycol (1:2 molar ratio) has proven effective. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For ultrasound-assisted extraction (UAE) with DES, optimal conditions have been reported around 82 minutes at 52°C. For traditional reflux, longer times of 1-2 hours may be necessary. 3. Ratio Adjustment: Increase the solvent-to-solid ratio. A ratio of 23 mL/g has been shown to be effective in DES-based UAE. 4. Material Verification: Ensure the use of high-quality, properly identified Stephania tetrandra root powder.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Presence of Fats and Waxes: The raw plant material contains lipids that can be co-extracted, complicating downstream purification.1. Solvent System Refinement: Employ a multi-step extraction or a pre-extraction step with a non-polar solvent like petroleum ether to remove lipids before the main alkaloid extraction. 2. Acid-Base Partitioning: After initial extraction, perform an acid-base liquid-liquid extraction. Dissolve the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Wash with a non-polar solvent to remove neutral and weakly basic impurities. Then, basify the aqueous layer to precipitate the alkaloids.
Degradation of this compound 1. Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile alkaloids. 2. pH Instability: Extreme pH conditions during acid-base partitioning can potentially degrade the target compound.[1][2] 3. Light Exposure: Some alkaloids are sensitive to light and can degrade upon prolonged exposure.1. Temperature Control: Use the lowest effective temperature for extraction and solvent removal. Employ vacuum evaporation to reduce the boiling point of the solvent. 2. pH Monitoring: Carefully control the pH during acid-base extraction, avoiding overly harsh acidic or basic conditions. 3. Light Protection: Conduct extraction and purification steps in amber glassware or protect the setup from direct light.
Difficulty in Purification 1. Similar Polarity of Alkaloids: Stephania tetrandra contains several bisbenzylisoquinoline alkaloids with very similar chemical structures and polarities, making separation challenging. 2. Column Chromatography Issues: Problems such as poor resolution, peak tailing, or irreversible adsorption can occur during column chromatography.1. Advanced Chromatographic Techniques: Utilize high-performance countercurrent chromatography (HPCCC) or preparative high-performance liquid chromatography (prep-HPLC) for better separation of structurally similar alkaloids.[3] 2. Chromatography Optimization:     - Stationary Phase: Select an appropriate stationary phase (e.g., silica (B1680970) gel, C18 reversed-phase).     - Mobile Phase: Optimize the mobile phase composition and gradient to achieve better separation.     - Sample Loading: Ensure the sample is properly dissolved and loaded onto the column in a concentrated band.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Stephania tetrandra?

A1: While specific data for this compound is limited, methods effective for other bisbenzylisoquinoline alkaloids in Stephania tetrandra, such as fangchinoline (B191232) and tetrandrine (B1684364), are highly relevant. These include:

  • Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES): This green and efficient method has shown significantly higher yields for total alkaloids compared to traditional solvents like methanol (B129727) and ethanol.[4] A system of choline chloride and ethylene glycol is particularly effective.[4]

  • Solvent Reflux Extraction: This is a conventional method using solvents like ethanol. Multiple extractions of the plant material are typically required to maximize yield.[3]

  • Acid-Soluble Alkali Precipitation: This is often used as a preliminary purification step after the initial extraction to enrich the alkaloid content.[3]

Q2: What factors have the most significant impact on the extraction yield of this compound?

A2: The following factors are critical in optimizing the extraction yield of bisbenzylisoquinoline alkaloids:

  • Choice of Solvent: The solvent system's ability to solubilize the target alkaloids is paramount.

  • Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates, but can also lead to degradation if too high.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the alkaloids.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.[4]

  • pH of the Extraction Medium: The pH can influence the solubility and stability of the alkaloids.[1][2]

Q3: Is there a detailed experimental protocol for the extraction of bisbenzylisoquinoline alkaloids?

A3: Yes, here is a generalized protocol based on common methods for extracting total bisbenzylisoquinoline alkaloids from Stephania tetrandra:

Experimental Protocol: Ultrasound-Assisted Extraction with Deep Eutectic Solvents

  • Preparation of Deep Eutectic Solvent (DES):

    • Mix choline chloride and ethylene glycol in a 1:2 molar ratio.

    • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

    • Prepare a 23% (v/v) aqueous solution of the DES for extraction.

  • Extraction Procedure:

    • Weigh 1.0 g of dried, powdered Stephania tetrandra root.

    • Add 23 mL of the 23% aqueous DES solution to the plant material.

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W.

    • Maintain the extraction temperature at 52°C for 82 minutes.

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant containing the extracted alkaloids.

  • Quantitative Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

    • Use High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the alkaloid content. A mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is often used.

Q4: How can I purify this compound from the crude extract?

A4: Purification of individual bisbenzylisoquinoline alkaloids typically involves chromatographic techniques:

  • Preliminary Purification: An acid-base extraction can be performed on the crude extract to remove non-alkaloidal impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for initial separation.

  • High-Performance Countercurrent Chromatography (HPCCC): This technique is highly effective for separating compounds with similar polarities and can yield high-purity alkaloids.[3]

  • Preparative HPLC: For final polishing and obtaining highly pure this compound, preparative reversed-phase HPLC is recommended.

Quantitative Data Summary

The following table summarizes the extraction yields for the major bisbenzylisoquinoline alkaloids, fangchinoline (FAN) and tetrandrine (TET), and total alkaloids (TA) from Stephania tetrandra using an optimized Ultrasound-Assisted Extraction (UAE) method with a Deep Eutectic Solvent (DES). While specific data for this compound is not available, these values provide a benchmark for the extraction efficiency of this class of compounds.

Extraction Method Solvent System Fangchinoline (FAN) Yield (mg/g) Tetrandrine (TET) Yield (mg/g) Total Alkaloids (TA) Yield (mg/g)
UAE-DESCholine chloride:ethylene glycol (1:2), 23% water7.2313.3620.59
MacerationMethanol--~9.36
Maceration95% Ethanol--~6.24
MacerationWater--~5.02

Data adapted from a study on the effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction.[4]

Visualizations

Experimental Workflow for Alkaloid Extraction and Purification

G Workflow for Bisbenzylisoquinoline Alkaloid Extraction A Stephania tetrandra Root Powder B Ultrasound-Assisted Extraction (DES, 52°C, 82 min) A->B C Crude Alkaloid Extract B->C D Acid-Base Partitioning C->D E Enriched Alkaloid Fraction D->E F High-Performance Countercurrent Chromatography (HPCCC) E->F G Purified this compound F->G

Caption: A typical workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Bisbenzylisoquinoline Alkaloids

While the specific signaling pathway for this compound has not been elucidated, other bisbenzylisoquinoline alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, have been shown to inhibit the activity of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer cells. The following diagram illustrates this proposed mechanism of action, which may be relevant for this compound.

G Proposed P-glycoprotein Inhibition Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to P-gp Apoptosis Apoptosis Drug_in->Apoptosis Induces FenfangjineG This compound (or other Bisbenzylisoquinoline Alkaloids) FenfangjineG->Pgp Inhibits

Caption: Inhibition of P-gp by bisbenzylisoquinoline alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Fangchinoline and Tetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

Fangchinoline (B191232) (Fenfangjine G) and Tetrandrine (B1684364), two major bis-benzylisoquinoline alkaloids isolated from the medicinal plant Stephania tetrandra S. Moore, have both demonstrated anti-inflammatory properties.[1][2] Despite their structural similarities, research indicates that their mechanisms of action and efficacy in modulating various inflammatory pathways differ significantly.[1] This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.

In Vitro Anti-inflammatory Activity

A key study directly comparing the two alkaloids revealed distinct inhibitory profiles against key inflammatory mediators. Fangchinoline was found to inhibit cyclooxygenase (COX), an enzyme central to the production of prostaglandins, while Tetrandrine showed no effect. Conversely, Tetrandrine was a potent inhibitor of murine interleukin-5 (mIL-5) activity, a cytokine involved in eosinophilic inflammation, whereas Fangchinoline had no impact. Both compounds, however, demonstrated inhibitory effects on human interleukin-6 (hIL-6), with Tetrandrine being more potent.[1]

Table 1: Comparative In Vitro Anti-inflammatory Activity of Fangchinoline and Tetrandrine

TargetFangchinolineTetrandrineSource
Cyclooxygenase35% inhibition at 100 µMNo inhibition at 100 µM[1]
Murine Interleukin-5 (mIL-5)No effect95% inhibition at 12.5 µM[1]
Human Interleukin-6 (hIL-6)63% inhibition at 4 µM86% inhibition at 6 µM[1]

Further studies have elucidated the effects of these compounds on other inflammatory markers. Fangchinoline has been shown to reduce levels of TNF-α, IL-6, matrix metalloproteinases (MMPs), and prostaglandin (B15479496) E2 (PGE2) in models of rheumatoid arthritis.[3] It also downregulates the NF-κB and MAPK signaling pathways.[4] Similarly, Tetrandrine has been reported to inhibit IL-1β and TNF-α and suppress the NF-κB pathway.[5][6][7]

In Vivo Anti-inflammatory Activity

Both Fangchinoline and Tetrandrine have demonstrated anti-inflammatory effects in animal models. A study using a croton oil-induced mouse ear edema model showed that both compounds possess anti-inflammatory activity.[1][2] In a rat model of rheumatoid arthritis, Fangchinoline treatment significantly reduced serum levels of TNF-α and IL-6.[3]

Table 2: Effect of Fangchinoline on Inflammatory Markers in a Rat Model of Rheumatoid Arthritis

Marker2 µM Fangchinoline Treatment4 µM Fangchinoline TreatmentSource
TNF-α reduction17.8%40.8%[3]
IL-6 reduction23.2%45%[3]
MMP-3 reduction23.1%65.1%[3]
PGE2 reduction31.8%63.8%[3]

Signaling Pathways

The anti-inflammatory effects of Fangchinoline and Tetrandrine are mediated through the modulation of key signaling pathways involved in the inflammatory response. Both compounds have been shown to target the NF-κB and MAPK pathways, which are critical regulators of pro-inflammatory gene expression.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by Alkaloids Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Fangchinoline Fangchinoline Fangchinoline->MAPK inhibits Fangchinoline->NFkB inhibits Fangchinoline->COX2 inhibits Tetrandrine Tetrandrine Tetrandrine->NFkB inhibits

Caption: Key inflammatory signaling pathways targeted by Fangchinoline and Tetrandrine.

Experimental Protocols

In Vivo Mouse Ear Edema Model

This model is a standard method for evaluating acute topical anti-inflammatory activity.

  • Animal Model: Male ICR mice are typically used.[1]

  • Induction of Edema: A solution of croton oil, a topical irritant, is applied to the inner surface of one ear of each mouse. The other ear serves as a control.

  • Treatment: Fangchinoline or Tetrandrine is dissolved in a suitable vehicle and applied topically to the ear along with the croton oil.

  • Assessment: After a specified period (e.g., 4 hours), the mice are euthanized, and a plug is removed from both ears using a cork borer. The weight difference between the plugs from the treated and control ears is measured to quantify the degree of edema and the inhibitory effect of the test compound.

In Vitro Interleukin Inhibition Assays

These assays are used to determine the effect of the compounds on the production or activity of specific interleukins.

  • Cell Lines: Specific cell lines that are dependent on or produce the interleukin of interest are used. For example, a murine IL-5-dependent cell line or a human cell line that produces IL-6 upon stimulation.[1]

  • Treatment: The cells are cultured in the presence of varying concentrations of Fangchinoline or Tetrandrine.

  • Stimulation: For assays measuring interleukin production, cells are stimulated with an appropriate agent (e.g., lipopolysaccharide) to induce cytokine release.

  • Quantification: The amount of the target interleukin in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compounds is calculated by comparing the interleukin levels in treated versus untreated cells.

G cluster_invivo In Vivo: Mouse Ear Edema Model cluster_invitro In Vitro: Cytokine Inhibition Assay A1 Induce Edema (Croton Oil) A2 Topical Treatment (Compound) A1->A2 A3 Measure Ear Swelling A2->A3 A4 Calculate Inhibition A3->A4 B1 Culture Cells B2 Treat with Compound B1->B2 B3 Stimulate Cytokine Production (e.g., LPS) B2->B3 B4 Quantify Cytokine (ELISA) B3->B4 B5 Calculate Inhibition B4->B5

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

Both Fangchinoline and Tetrandrine exhibit significant anti-inflammatory properties, but through distinct mechanisms. Fangchinoline's activity appears to be mediated, in part, through the inhibition of cyclooxygenase, while Tetrandrine is a potent inhibitor of IL-5. Both compounds modulate the NF-κB and MAPK signaling pathways and inhibit the production of key pro-inflammatory cytokines like IL-6. These findings suggest that while structurally similar, Fangchinoline and Tetrandrine may be suited for different therapeutic applications in the context of inflammatory diseases.[1] Further research is warranted to fully elucidate their individual pharmacological profiles and clinical potential.

References

Comparative Analysis of Fangchinoline and Fenbendazole in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based guide for researchers and drug development professionals.

Introduction

In the quest for novel oncological therapies, both natural compounds and repurposed drugs are subjects of intense investigation. This guide provides a comprehensive comparison of two such agents: fangchinoline (B191232), a bisbenzylisoquinoline alkaloid with documented anti-tumor properties, and fenbendazole (B1672488), a benzimidazole (B57391) anthelmintic that has garnered significant interest for its potential anti-cancer effects. While the initial query referenced "Fenfangjine G," a thorough literature search revealed a lack of substantial data regarding its activity in cancer. It is hypothesized that this may have been a typographical error for Fenbendazole, a compound with a more extensive body of preclinical and anecdotal evidence in the context of cancer treatment. This guide, therefore, compares fangchinoline with fenbendazole to provide a valuable resource for the scientific community.

I. Overview and Mechanism of Action

Fangchinoline is a natural alkaloid extracted from the root of Stephania tetrandra.[1][2] It exhibits a range of pharmacological activities, with its anti-cancer effects being a primary focus of modern research.[1][3] Fangchinoline's mechanism of action is multi-faceted, involving the modulation of numerous signaling pathways critical to cancer cell proliferation, survival, and metastasis.[1][4]

Fenbendazole is a synthetic benzimidazole derivative widely used as an anthelmintic in veterinary medicine.[4][5] Its potential as a repurposed anti-cancer agent stems from its ability to disrupt microtubule polymerization, a mechanism shared with some established chemotherapy drugs.[4][6] Additionally, it is reported to interfere with glucose metabolism in cancer cells and induce apoptosis through various pathways.[1][6]

II. Quantitative Data: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for fangchinoline and fenbendazole across various cancer cell lines, providing a quantitative measure of their cytotoxic and anti-proliferative effects.

Table 1: IC50 Values of Fangchinoline in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
MelanomaA37512.41[1]
MelanomaA87516.20[1]
Esophageal Squamous Cell CarcinomaEC13.042[7]
Esophageal Squamous Cell CarcinomaECA1091.294[7]
Esophageal Squamous Cell CarcinomaKyse4502.471[7]
Esophageal Squamous Cell CarcinomaKyse1502.22[7]
Ovarian CancerOVCAR-3~12.5-25[8]
Ovarian CancerMDAH 2774~12.5-25[8]
Ovarian CancerES-2~25-50[8]
Ovarian CancerSK-OV-3~25-50[8]

Table 2: Preclinical Observations for Fenbendazole

Note: Specific IC50 values for fenbendazole are less consistently reported in peer-reviewed literature compared to fangchinoline. The following table highlights its demonstrated anti-cancer effects in preclinical models.

Cancer TypeCell Line/ModelObserved EffectsReference
Colorectal Cancer5-FU-resistant SNU-C5Induced apoptosis and G2/M cell cycle arrest.[1]
Cervical CancerHeLa, SiHaInhibited cell proliferation, migration, and invasion; induced apoptosis.[2]
Non-small Cell Lung CancerA549, H460Reduced colony formation.[5]
Mouse Mammary TumorEMT6Cytotoxic effects, particularly under hypoxic conditions.[9]

III. Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of fangchinoline and fenbendazole are mediated by their interaction with various intracellular signaling pathways.

Fangchinoline:

Fangchinoline has been shown to modulate several key oncogenic pathways:

  • PI3K/Akt Signaling: It suppresses the phosphorylation of Akt, a critical node in cell survival and proliferation pathways.[1][5][10] This inhibition can lead to decreased expression of downstream targets like cyclin D1 and matrix metalloproteinases (MMPs).[1]

  • NF-κB Pathway: Fangchinoline can inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[1][11]

  • Apoptosis Induction: It induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This is characterized by the activation of caspases, cleavage of PARP, and modulation of Bcl-2 family proteins.[5][7]

  • EGFR Signaling: In colon adenocarcinoma, fangchinoline has been shown to suppress the EGFR-PI3K/AKT signaling pathway.

  • Autophagy: It can induce autophagy in some cancer cell lines, which can be either a pro-survival or pro-death mechanism depending on the cellular context.[1][9]

fangchinoline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fangchinoline Fangchinoline EGFR EGFR fangchinoline->EGFR Inhibits PI3K PI3K fangchinoline->PI3K Inhibits NFkB NF-κB fangchinoline->NFkB Inhibits Bax Bax fangchinoline->Bax Upregulates Bcl2 Bcl-2 fangchinoline->Bcl2 Downregulates EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival NFkB->Proliferation mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Figure 1. Simplified signaling pathway of Fangchinoline's anti-cancer effects.

Fenbendazole:

The proposed anti-cancer mechanisms of fenbendazole include:

  • Microtubule Disruption: Fenbendazole binds to β-tubulin, disrupting the polymerization of microtubules. This leads to mitotic arrest in rapidly dividing cancer cells and subsequent apoptosis.[4][6]

  • Inhibition of Glucose Metabolism: It has been shown to inhibit glucose transporters (GLUT) and hexokinase II, thereby reducing glucose uptake by cancer cells and inducing metabolic stress.[1]

  • p53 Activation: Preclinical studies suggest that fenbendazole can stabilize the p53 tumor suppressor protein, enhancing the cellular response to DNA damage.[4][6]

  • Induction of Apoptosis: By disrupting microtubule function and cellular metabolism, fenbendazole triggers apoptosis.[4]

fenbendazole_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fenbendazole Fenbendazole Tubulin β-tubulin fenbendazole->Tubulin Binds to GLUT GLUT Transporters fenbendazole->GLUT Inhibits p53 p53 fenbendazole->p53 Stabilizes Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to GlucoseUptake Glucose Uptake GLUT->GlucoseUptake Mediates Apoptosis Apoptosis GlucoseUptake->Apoptosis Inhibition induces p53->Apoptosis Promotes MitoticArrest->Apoptosis

Figure 2. Proposed mechanisms of Fenbendazole's anti-cancer activity.

IV. Experimental Protocols

This section outlines typical methodologies used to evaluate the anti-cancer effects of compounds like fangchinoline and fenbendazole.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the compound (e.g., fangchinoline or fenbendazole) for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

2. Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

  • Objective: To quantify the induction of apoptosis.

  • Procedure:

    • Cells are treated with the compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blot Analysis

  • Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Cells are treated with the compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with Fangchinoline or Fenbendazole start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Figure 3. General experimental workflow for in vitro anti-cancer drug screening.

V. In Vivo Studies

Fangchinoline:

  • In a breast cancer xenograft mouse model, fangchinoline significantly inhibited tumor growth.[1]

  • In an osteosarcoma xenograft model, fangchinoline attenuated tumor growth through the modulation of the PI3K signaling pathway.[1]

  • In an OVCAR-3 ovarian cancer xenograft model, the combination of fangchinoline and cisplatin (B142131) enhanced the anti-tumor effects compared to cisplatin alone.[8]

Fenbendazole:

  • In a cervical cancer xenograft model, fenbendazole significantly suppressed tumor growth with minimal toxicity.[2]

  • Anecdotal reports and some case series have documented tumor regression in patients with various cancers who self-administered fenbendazole, often in combination with other therapies.[4][5] However, these are not controlled clinical studies and should be interpreted with caution.[11]

VI. Conclusion

Both fangchinoline and fenbendazole demonstrate promising anti-cancer properties in preclinical models, albeit through different primary mechanisms of action.

  • Fangchinoline acts as a multi-targeted agent, inhibiting several key oncogenic signaling pathways. Its efficacy has been quantified in numerous cancer cell lines, and in vivo studies support its potential as a therapeutic candidate.

  • Fenbendazole , a repurposed veterinary drug, primarily targets microtubule dynamics and cellular metabolism. While preclinical data is encouraging and there is significant patient interest, rigorous clinical trials are necessary to establish its safety and efficacy in humans.[5][11]

For researchers and drug development professionals, both compounds warrant further investigation. Fangchinoline represents a classic natural product drug discovery candidate, while fenbendazole exemplifies the potential of drug repurposing in oncology. Future research should focus on well-controlled preclinical and clinical studies to validate these initial findings, optimize dosing, and identify patient populations most likely to benefit from these potential therapies.

References

A Comparative Analysis of Bisbenzylisoquinoline Alkaloids: Insights into Anticancer and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of prominent bisbenzylisoquinoline alkaloids. This guide focuses on the well-studied compounds tetrandrine (B1684364) and fangchinoline (B191232) as representative members of this class, due to the limited public data available for Fenfangjine G.

Bisbenzylisoquinoline alkaloids (BBWAs) are a large and structurally diverse group of natural products, primarily found in plant families such as Menispermaceae. These compounds are characterized by two benzylisoquinoline units linked together. Among the numerous BBWAs, tetrandrine and fangchinoline, both isolated from Stephania tetrandra, have garnered significant attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and multidrug resistance-reversing properties. This guide provides a comparative overview of their biological effects, supported by available experimental data and detailed methodologies, to serve as a valuable resource for researchers exploring the therapeutic potential of this alkaloid class. While this guide aims to provide a comparative analysis, it is important to note the current scarcity of publicly available, specific experimental data for this compound. Therefore, tetrandrine and fangchinoline are presented as the primary subjects of comparison.

Comparative Anticancer and Anti-inflammatory Activity

The therapeutic potential of tetrandrine and fangchinoline has been evaluated in various in vitro studies. Their cytotoxic effects against different cancer cell lines and their anti-inflammatory properties are summarized below.

AlkaloidAssayCell Line/TargetIC50 / InhibitionReference
Fangchinoline Anti-inflammatoryCyclooxygenase-35% inhibition at 100 µM
Anti-inflammatoryHuman Interleukin-6 (hIL-6)-63% inhibition at 4 µM
Tetrandrine Anti-inflammatoryMurine Interleukin-5 (mIL-5)-95% inhibition at 12.5 µM
Anti-inflammatoryHuman Interleukin-6 (hIL-6)-86% inhibition at 6 µM

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of bisbenzylisoquinoline alkaloids.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid (e.g., tetrandrine, fangchinoline) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the P-glycoprotein efflux pump, which is a key mechanism of multidrug resistance in cancer cells.

Protocol:

  • Cell Culture: Utilize a cell line that overexpresses P-gp (e.g., a multidrug-resistant cancer cell line) and a corresponding parental cell line as a control.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the bisbenzylisoquinoline alkaloid or a known P-gp inhibitor (positive control) for 1 hour.

  • Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to the cells and incubate for an additional 1-2 hours.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the molecular mechanisms underlying the biological activities of bisbenzylisoquinoline alkaloids is essential for drug development. The anti-inflammatory effects of tetrandrine and fangchinoline are, in part, mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition Inhibition of NF-κB Signaling Pathway by Bisbenzylisoquinoline Alkaloids cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (p50/p65) (in nucleus) NFkB->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to Gene Pro-inflammatory Gene Transcription DNA->Gene initiates BBA Bisbenzylisoquinoline Alkaloids (e.g., Tetrandrine) BBA->IKK inhibits Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add Bisbenzylisoquinoline Alkaloids (various conc.) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate % Cell Viability measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Unveiling the Anticancer Potential of Fangchinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer effects of Fangchinoline (Fenfangjine G), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, reveals its potent efficacy across a diverse range of cancer cell lines. This guide provides a comparative overview of its activity, detailed experimental protocols, and insights into the underlying molecular mechanisms, offering a valuable resource for researchers in oncology and drug development.

Fangchinoline has demonstrated significant anticancer properties by modulating critical cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[1][2] Its multi-targeted approach involves the interference with key signaling cascades often dysregulated in cancer, making it a promising candidate for further preclinical and clinical investigation.[1][3]

Comparative Efficacy of Fangchinoline Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Fangchinoline have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency. The data presented below summarizes the IC50 values of Fangchinoline in various cancer types, highlighting its broad-spectrum activity.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Bladder Cancer T2419.024[4]
12.048[4]
7.5772[4]
563711.924[4]
9.9248[4]
7.1372[4]
Breast Cancer MDA-MB-231Not specified-[3][5][6]
MCF-7Not specified-[6]
Chronic Myelogenous Leukemia K562~4.8224[7]
~2.6548[7]
Esophageal Squamous Cell Carcinoma EC13.042Not specified[8]
ECA1091.294Not specified[8]
Kyse4502.471Not specified[8]
Kyse1502.22Not specified[8]
Hepatocellular Carcinoma HepG2~5Not specified[9][10]
PLC/PRF/5~5Not specified[9][10]
Melanoma A37512.41Not specified[3]
A87516.20Not specified[3]
WM91.07 (Compound 4g derivative)Not specified[9][10]
Prostate Cancer PC3Not specified-[3]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Fangchinoline exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Treatment with Fangchinoline has been shown to induce apoptosis in a variety of cancer cells, including bladder, breast, gallbladder, and esophageal cancer cell lines.[3][4][5][8][11] This is often mediated through the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[5] In some cell lines, such as human pancreatic cancer cells, Fangchinoline-induced apoptosis is linked to the NR4A1-dependent pro-apoptotic pathways and oxidative stress-mediated endoplasmic reticulum (ER) stress.[3] Interestingly, in hepatocellular carcinoma cells, inhibition of autophagy, which is also induced by Fangchinoline, can potentiate apoptosis.[12]

Cell Cycle Arrest: Fangchinoline effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 or G1 phase.[5][6][7][8] In K562 chronic myelogenous leukemia cells, Fangchinoline treatment leads to an increase in the proportion of cells in the G0/G1 phase in a dose- and time-dependent manner.[7] For instance, after a 24-hour treatment with 10 µM Fangchinoline, the proportion of cells in the G0/G1 phase increased to 40.6%, compared to 23.0% in the control group.[7] This arrest is associated with the modulation of cell cycle regulatory proteins, including the downregulation of cyclins (like Cyclin D1, D3, and E) and the upregulation of cyclin-dependent kinase (CDK) inhibitors (p21/WAF1 and p27/KIP1).[6][13]

Key Signaling Pathways Modulated by Fangchinoline

Fangchinoline's anticancer activity is attributed to its ability to interfere with crucial signaling cascades that are often dysregulated in cancer.

Signaling_Pathways cluster_pi3k PI3K/Akt Signaling cluster_fak FAK Signaling cluster_p53 p53/Sestrin2/AMPK Signaling PI3K PI3K Akt Akt PI3K->Akt Inhibited by Fangchinoline GSK3b GSK3b Akt->GSK3b Inhibits XIAP XIAP Akt->XIAP Activates CyclinD1 CyclinD1 GSK3b->CyclinD1 Inhibits Apoptosis Apoptosis XIAP->Apoptosis Inhibits FAK FAK (Inhibited by Fangchinoline) MEK_ERK MEK/ERK FAK->MEK_ERK Activates Akt_path Akt FAK->Akt_path Activates p53 p53 (Nuclear translocation induced by Fangchinoline) Sestrin2 Sestrin2 p53->Sestrin2 Transactivates AMPK AMPK Sestrin2->AMPK Activates Autophagy Autophagy AMPK->Autophagy Induces

Caption: Key signaling pathways modulated by Fangchinoline.

Notably, the PI3K/Akt pathway is a central target. Fangchinoline has been shown to directly target PI3K, leading to the suppression of Akt phosphorylation.[1] This inhibition subsequently affects downstream effectors, such as GSK-3β and Cyclin D1, leading to cell cycle arrest, and XIAP, promoting apoptosis.[1][5][11]

Furthermore, Fangchinoline targets Focal Adhesion Kinase (FAK), a key molecule in cell migration and survival.[3][4] By inhibiting FAK phosphorylation, Fangchinoline suppresses downstream pathways like the FAK-Akt and FAK-MEK-ERK1/2 signaling cascades.[3]

In hepatocellular carcinoma cells, Fangchinoline induces autophagic cell death through a p53/sestrin2/AMPK signaling pathway, highlighting a distinct mechanism of action in this cancer type.[10][12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the anticancer effects of Fangchinoline.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with Fangchinoline (Various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI Staining for Cell Cycle) treatment->flow_cellcycle western Western Blotting (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution Analysis flow_cellcycle->cellcycle_dist protein_quant Protein Level Quantification western->protein_quant

Caption: General experimental workflow for validating anticancer effects.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Fangchinoline on cancer cells and calculate the IC50 value.[7]

  • Protocol:

    • Seed exponentially growing cancer cells into 96-well plates at a density of 1×10^4 cells per well.[7]

    • After cell attachment, treat the cells with a series of concentrations of Fangchinoline (e.g., 0.1, 0.3, 1, 3, 10 µM) for different time points (e.g., 24, 48, 72 hours). A control group with 0.1% DMSO is included.[7]

    • Following incubation, add 20 µl of sterile MTT solution (5 mg/ml) to each well and incubate for an additional 4 hours at 37°C.[7]

    • Remove the medium and add 150 µl of DMSO to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after Fangchinoline treatment.[9][14]

  • Protocol:

    • Treat cancer cells with different concentrations of Fangchinoline for a specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

  • Objective: To determine the effect of Fangchinoline on cell cycle distribution.[7]

  • Protocol:

    • Treat cells with Fangchinoline as described above.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

4. Western Blotting

  • Objective: To analyze the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[3][5]

  • Protocol:

    • Treat cells with Fangchinoline and lyse them in RIPA buffer to extract total proteins.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

References

Unraveling the Therapeutic Potential of Stephania tetrandra Alkaloids in Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Fenfangjine G" : Initial research indicates that "this compound" is a chemical compound isolated from the root of Stephania tetrandra. However, it is not recognized as a standalone therapeutic drug. The parent plant, Stephania tetrandra (known as "Fen Fang Ji" in traditional Chinese medicine), is a source of several bioactive alkaloids with potential therapeutic effects. This guide will, therefore, focus on the most studied of these alkaloids—tetrandrine (B1684364) and fangchinoline (B191232)—and compare their preclinical and clinical data with standard-of-care drugs for inflammatory conditions, particularly rheumatoid arthritis, for which the most significant body of research exists.[1][2]

The primary active alkaloids in Stephania tetrandra with demonstrated therapeutic potential are tetrandrine and fangchinoline.[1][2] These bis-benzylisoquinoline alkaloids have been investigated for their anti-inflammatory, immunomodulatory, and anti-arthritic properties.[1][3] Their traditional use in treating rheumatism, edema, and hypertension has prompted modern pharmacological studies to explore their mechanisms and efficacy.[1]

Comparative Efficacy in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is an autoimmune and inflammatory disease, for which the standard-of-care often includes disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133), and nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) for symptom management. The available data allows for a comparison of Stephania tetrandra extract (STE) and its active alkaloid, tetrandrine, with these standard treatments.

Table 1: Preclinical Efficacy of Stephania tetrandra Extract (STE) vs. Diclofenac in a Rat Model of Rheumatoid Arthritis

ParameterSTE (1.35 g/kg)Diclofenac (3 mg/kg)Study ModelFinding
Paw SwellingMore significant reduction from day 14 onwardsSignificant reductionCollagen-Induced Arthritis (CIA) in ratsSTE at 1.35 g/kg appeared more effective than diclofenac in reducing paw swelling from the 14th day of treatment.[4][5]

Table 2: Clinical Efficacy of Tetrandrine in Rheumatoid Arthritis (Meta-analysis of 10 studies)

Clinical OutcomeEffect of TetrandrineStandard Mean Difference (SMD) or Odds Ratio (OR)p-value
Total Effective RateSignificantly improvedOR = 3.27<0.01
Erythrocyte Sedimentation Rate (ESR)Significantly improvedSMD = 1.12<0.05
C-reactive Protein (CRP)Significantly improvedSMD = 0.75<0.01
Visual Analogue Scale (VAS) for PainSignificantly improvedSMD = 0.64<0.01
Tender Joint Count (TJC)Significantly improvedSMD = 1.16<0.01
Swollen Joint Count (SJC)Significantly improvedSMD = 0.85<0.01
Morning Stiffness DurationSignificantly improvedSMD = 1.09<0.01
Adverse EventsOverall incidence of 20%, generally mild-<0.05

This meta-analysis suggests that tetrandrine is effective in improving clinical outcomes in RA patients with a manageable profile of mild adverse events.[6]

Experimental Protocols

1. Preclinical Evaluation of Stephania tetrandra Extract (STE) in Collagen-Induced Arthritis (CIA) Rat Model

  • Animal Model : Collagen-induced arthritis (CIA) was established in rats.

  • Treatment Groups : The study included a control group, a CIA model group, a positive control group treated with diclofenac (3 mg/kg/day, intraperitoneally), and several groups treated with STE at different doses (0.34, 0.67, 1.35, and 2.70 g/kg/day, intraperitoneally).[5]

  • Efficacy Assessment : The primary outcome measured was the thickness of the hind paw, recorded over the course of the treatment period. Body weight was also monitored.[4][5]

  • Mechanism of Action Analysis : The study integrated pharmacometabolomics, proteomics, and post-translational modification-omics to investigate the molecular mechanisms of STE's therapeutic effects, identifying the PI3K/Akt signaling pathway as a key target.[4][5]

2. Meta-Analysis of Tetrandrine for Rheumatoid Arthritis

  • Study Selection : A systematic search was conducted across multiple databases (CNKI, VIP, Wanfang, SinoMed, PubMed, Springer, Web of Science, and Cochrane Central Register of Controlled Trails) for randomized controlled trials of tetrandrine in the treatment of rheumatoid arthritis.[6]

  • Data Extraction and Analysis : Data from ten eligible studies were extracted. A meta-analysis was performed using R software to evaluate various clinical outcomes.[6]

  • Outcome Measures : The primary outcomes analyzed were the total effective rate, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), rheumatoid factor (RF), visual analogue scale (VAS) for pain, disease activity score (DAS), tender joint count (TJC), swollen joint count (SJC), and duration of morning stiffness. Adverse events were also assessed.[6]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of tetrandrine and fangchinoline are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Both compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and to interfere with the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[1][7][8] Fangchinoline has also been found to decrease the production of reactive oxygen species (ROS).[3] Tetrandrine can also restore the balance between Th17 and regulatory T (Treg) cells, which is often dysregulated in autoimmune diseases like RA.[9]

G Simplified Inflammatory Signaling Pathway Targeted by Stephania tetrandra Alkaloids cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli e.g., IL-1β, TNF-α MAPK MAPK Pathway Stimuli->MAPK activates IKK IKK Complex Stimuli->IKK activates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression activates transcription factors for NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB->Gene_Expression translocates to nucleus and induces Cytokines IL-6, COX-2, etc. Gene_Expression->Cytokines leads to production of Tetrandrine_Fangchinoline Tetrandrine & Fangchinoline Tetrandrine_Fangchinoline->MAPK inhibit Tetrandrine_Fangchinoline->IKK inhibit

Caption: Inhibition of MAPK and NF-κB pathways by Stephania tetrandra alkaloids.

References

A Comparative Analysis of the Mechanisms of Action of Bisbenzylisoquinoline Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanisms of action of Fenfangjine G (Fangchinoline) and related bisbenzylisoquinoline alkaloids, with a focus on their anti-cancer properties. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of signaling pathways, quantitative efficacy data, and experimental methodologies.

Introduction to this compound and its Analogs

This compound, more commonly known as Fangchinoline, is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore.[1] This plant, also known as "Fen Fang Ji," is a staple in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases and arthralgia.[2] In recent years, Fangchinoline and its structural analog, Tetrandrine (B1684364), have garnered significant attention for their potent anti-tumor activities.[1][3] This guide will cross-validate the mechanism of action of Fangchinoline by comparing it with Tetrandrine and other anti-cancer agents.

Quantitative Comparison of Anti-Cancer Efficacy

The anti-proliferative effects of Fangchinoline and Tetrandrine have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: IC50 Values of Fangchinoline in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
GBC-SDGallbladder CancerNot specified
NOZGallbladder CancerNot specified
EC1Esophageal Squamous Cell CarcinomaApprox. 2.5
ECA109Esophageal Squamous Cell CarcinomaApprox. 5
Kyse450Esophageal Squamous Cell CarcinomaApprox. 5
Kyse150Esophageal Squamous Cell CarcinomaApprox. 2.5
SUM-149Inflammatory Breast CancerApprox. 1
SUM-159Metaplastic Breast CancerApprox. 1

Data extracted from multiple preclinical studies.[1][4][5]

Table 2: Comparative Anti-Cancer Activities

CompoundPrimary MechanismKey Molecular TargetsNoted Effects
Fangchinoline Induction of apoptosis, cell cycle arrestPI3K/Akt, NF-κB, AP-1, FAK, XIAPAnti-proliferative, anti-inflammatory, anti-thrombotic[1][4][6][7]
Tetrandrine Calcium channel blockade, induction of apoptosis and autophagyL-type Ca2+ channels, P-glycoprotein (MDR), β-cateninReversal of multidrug resistance, anti-hypertensive, immunosuppressive[3][5][8][9]
Fenbendazole (B1672488) Microtubule disruption, induction of apoptosisTubulin, p53Anti-angiogenesis, G2/M cell cycle arrest[10][11][12]
Solanine Induction of apoptosis, cell cycle arrestMMP-2, MMP-9, Cyclin D1, CDK2Anti-proliferative, anti-migration, anti-invasion[13]

Signaling Pathways and Mechanisms of Action

Fangchinoline's Multi-Targeted Approach

Fangchinoline exerts its anti-cancer effects by modulating several critical signaling pathways. A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.[4] It has been shown to suppress the PI3K/Akt signaling cascade, a key pathway for cell survival and proliferation, in various cancers including gallbladder and breast cancer.[1][6] This inhibition leads to downstream effects such as the downregulation of the anti-apoptotic protein XIAP.[6] Furthermore, Fangchinoline can modulate the NF-κB and AP-1 pathways, which are crucial regulators of inflammation and carcinogenesis.[7]

Fangchinoline_Pathway Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K NFkB NF-κB Fangchinoline->NFkB AP1 AP-1 Fangchinoline->AP1 Apoptosis_Induction Induction of Apoptosis Fangchinoline->Apoptosis_Induction Akt Akt PI3K->Akt XIAP XIAP Akt->XIAP Apoptosis_Inhibition Inhibition of Apoptosis XIAP->Apoptosis_Inhibition Inflammation_Proliferation Inflammation & Proliferation NFkB->Inflammation_Proliferation AP1->Inflammation_Proliferation

Figure 1: Simplified signaling pathway for Fangchinoline.

Tetrandrine's Unique Mechanisms

Tetrandrine, while structurally similar to Fangchinoline, exhibits distinct mechanisms. It is a known calcium channel blocker, inhibiting Ca2+ influx through L-type voltage-dependent Ca2+ channels.[8][9] This activity contributes to its traditional use as an anti-hypertensive agent.[8] In the context of cancer, Tetrandrine has been shown to induce apoptosis and autophagy and can reverse multidrug resistance by inhibiting P-glycoprotein.[3][5] It also affects the Wnt/β-catenin signaling pathway, which is implicated in the survival of cancer stem cells.[14]

Tetrandrine_Pathway Tetrandrine Tetrandrine Ca_Channel L-type Ca2+ Channel Tetrandrine->Ca_Channel P_gp P-glycoprotein (MDR) Tetrandrine->P_gp Wnt_BetaCatenin Wnt/β-catenin Tetrandrine->Wnt_BetaCatenin Apoptosis_Autophagy Apoptosis & Autophagy Tetrandrine->Apoptosis_Autophagy Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Drug_Efflux Drug Efflux P_gp->Drug_Efflux TIC_Survival Tumor Initiating Cell Survival Wnt_BetaCatenin->TIC_Survival

Figure 2: Key mechanisms of action for Tetrandrine.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanisms of action of Fangchinoline and similar compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[15]

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cells with the compound at the desired concentration and time point.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6]

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression and phosphorylation of proteins in a specific signaling pathway.

  • Methodology:

    • Treat cells with the compound and lyse them to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, XIAP, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][16]

Experimental Workflow Visualization

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Compound (e.g., Fangchinoline) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis Western Protein Analysis (Western Blot) Treatment->Western IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathway Protein Expression Western->Pathway_Analysis

Figure 3: General workflow for in vitro mechanism of action studies.

Conclusion

This compound (Fangchinoline) and its analog Tetrandrine are promising anti-cancer agents with multifaceted mechanisms of action. While both induce apoptosis, they target distinct signaling pathways. Fangchinoline primarily acts through the inhibition of pro-survival pathways like PI3K/Akt and the modulation of inflammatory pathways, whereas Tetrandrine's effects are significantly influenced by its ability to block calcium channels and reverse multidrug resistance. The comparative data and methodologies presented in this guide provide a foundation for further research and development of these and other natural compounds in oncology.

References

Unraveling the Therapeutic Potential: A Head-to-Head Comparison of Tetrandrine and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of novel synthetic derivatives of Tetrandrine (B1684364), a key bioactive compound from the medicinal plant Stephania tetrandra, reveals enhanced anti-cancer activities and sheds light on their mechanisms of action. This guide provides a comprehensive comparison of Tetrandrine and its synthetic analogues, supported by experimental data, for researchers and drug development professionals.

Tetrandrine, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra (Fen Fang Ji), has long been a subject of scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and particularly, anti-cancer effects.[1] However, its clinical application has been hampered by issues such as toxicity and poor solubility. This has spurred the development of synthetic analogues designed to improve its therapeutic index. This guide presents a head-to-head comparison of Tetrandrine and several of its novel synthetic analogues, focusing on their anti-cancer properties and the signaling pathways they modulate.

Comparative Analysis of In Vitro Anti-Cancer Activity

Recent studies have focused on synthesizing and evaluating novel Tetrandrine derivatives with modifications aimed at enhancing their efficacy and overcoming the limitations of the parent compound. The following tables summarize the cytotoxic activities of Tetrandrine and its synthetic analogues against various cancer cell lines.

Cytotoxicity (IC₅₀) of 14-Sulfonamide–Tetrandrine Derivatives

A series of twenty-four 14-sulfonamide–tetrandrine derivatives were synthesized and evaluated for their cytotoxic activity against five human cancer cell lines. Many of these derivatives exhibited significantly enhanced anti-proliferative effects compared to the parent compound, Tetrandrine.[2]

CompoundMDA-MB-231 (Breast Cancer) IC₅₀ (μM)PC3 (Prostate Cancer) IC₅₀ (μM)WM9 (Melanoma) IC₅₀ (μM)HEL (Leukemia) IC₅₀ (μM)K562 (Leukemia) IC₅₀ (μM)
Tetrandrine > 25> 25> 2511.32 ± 1.059.84 ± 0.97
Compound 10 2.53 ± 0.211.94 ± 0.11 3.15 ± 0.332.11 ± 0.153.28 ± 0.29
Compound 11 2.18 ± 0.162.45 ± 0.192.89 ± 0.271.57 ± 0.05 2.64 ± 0.21
Compound 23 1.18 ± 0.14 2.03 ± 0.152.24 ± 0.181.89 ± 0.122.15 ± 0.17

Data sourced from a study on 14-sulfonamide–tetrandrine derivatives.[2]

Cytotoxicity (IC₅₀) of other Tetrandrine Derivatives

Further studies have explored other modifications of the Tetrandrine scaffold. For instance, a series of derivatives were synthesized and tested against P388 and A549 cancer cell lines, with several compounds showing superior activity to Tetrandrine.

CompoundP388 (Leukemia) IC₅₀ (μM)A549 (Lung Cancer) IC₅₀ (μM)
Tetrandrine 3.58> 10
Compound 1 0.89 4.21
Compound 6 1.255.32
Compound 7 1.566.87

Data sourced from a study on novel Tetrandrine derivatives.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anti-cancer effects of Tetrandrine and its analogues are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Tetrandrine has been shown to exert its anti-tumor effects by regulating several key signaling pathways, including:

  • MAPK/Erk Pathway [3]

  • PTEN/Akt Pathway [3]

  • Wnt Signaling Pathway [3]

  • Akt/mTOR/MMP-9 Signaling Pathway [4]

  • STAT3 and STAT5 Phosphorylation [5]

  • AhR-c-src-c-Cbl Pathway [6]

The following diagram illustrates the major signaling pathways modulated by Tetrandrine.

Tetrandrine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K Ras Ras Receptors->Ras Tetrandrine Tetrandrine AhR AhR Tetrandrine->AhR activates Akt Akt Tetrandrine->Akt inhibits Erk Erk Tetrandrine->Erk inhibits STAT3 STAT3 Tetrandrine->STAT3 inhibits phosphorylation STAT5 STAT5 Tetrandrine->STAT5 promotes phosphorylation c-src c-src AhR->c-src PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Erk->Gene Expression STAT3->Gene Expression STAT5->Gene Expression c-Cbl c-Cbl c-src->c-Cbl Syk Syk c-Cbl->Syk ubiquitination & degradation

Caption: Major signaling pathways modulated by Tetrandrine.

Synthetic analogues, such as the 14-sulfonamide derivatives, have been shown to induce potent apoptotic cell death in cancer cells.[7] For example, compound 23 was found to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner.[7]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the anti-cancer activities of Tetrandrine and its synthetic analogues.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of Tetrandrine or its synthetic analogues for a specified period (e.g., 48 or 72 hours).

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]

The workflow for a typical cell viability assay is depicted below.

Cell_Viability_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with compounds Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT and incubate Compound_Treatment->MTT_Incubation Solubilization Dissolve formazan crystals MTT_Incubation->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for a typical MTT-based cell viability assay.

Apoptosis Assay (Flow Cytometry)

Objective: To investigate the mechanism of cell death induced by the compounds.

Methodology:

  • Cancer cells were treated with the test compounds at various concentrations for a defined period.

  • The cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry.

  • Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Conclusion

The development of synthetic analogues of Tetrandrine represents a promising strategy to enhance its therapeutic potential as an anti-cancer agent. The data presented in this guide demonstrates that specific structural modifications can lead to derivatives with significantly improved cytotoxicity against a range of cancer cell lines. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these novel compounds is warranted to guide the design of next-generation Tetrandrine-based therapeutics with improved efficacy and safety profiles.

References

Replicating Anticancer Efficacy of Tetrandrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the anticancer properties of Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Fenfangji). Due to the linguistic similarity and lack of direct search results for "Fenfangjine G," this document focuses on Tetrandrine, which is understood to be the compound of interest. This guide is intended to facilitate the replication of key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Efficacy of Tetrandrine

Tetrandrine has demonstrated significant anticancer effects across a variety of cancer types by inhibiting proliferation, inducing programmed cell death (apoptosis and autophagy), and reversing multidrug resistance. The following tables summarize its cytotoxic effects, both as a standalone agent and in combination with standard chemotherapeutics.

Table 1: In Vitro Cytotoxicity (IC50) of Tetrandrine in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Inflammatory Breast CancerSUM-14915.3 ± 4.1
Metaplastic Breast CancerSUM-15924.3 ± 2.1
Breast CancerMCF-721.76
Breast CancerMDA-MB-2318.76
Paclitaxel-Resistant Ovarian CancerSKOV3/PTX8.48
Non-Small Cell Lung CancerA5499.50
Non-Small Cell Lung CancerH129910.18
Table 2: Synergistic Effects of Tetrandrine with Chemotherapeutic Agents
Cancer TypeCell LineChemotherapeuticIC50 of Chemo Alone (µM)IC50 of Chemo with Tetrandrine (µM)Reference
Non-Small Cell Lung CancerA549 (Cisplatin-Sensitive)CisplatinNot SpecifiedNot Specified (Synergistic Effect Observed)
Non-Small Cell Lung CancerA549/DDP (Cisplatin-Resistant)CisplatinNot SpecifiedNot Specified (Synergistic Effect Observed)
Non-Small Cell Lung CancerH1299Cisplatin69.747.4 (with Coclaurine, a related compound)
Non-Small Cell Lung CancerA549Cisplatin75.757.3 (with Coclaurine, a related compound)
Paclitaxel-Resistant Ovarian CancerSKOV3/PTXPaclitaxelNot SpecifiedNot Specified (Enhanced Sensitivity)
Breast CancerMCF-7DoxorubicinNot SpecifiedNot Specified (Synergistic Effect Observed)
Breast Cancer (Doxorubicin-Resistant)MCF-7/DoxDoxorubicinNot SpecifiedNot Specified (Synergistic Effect Observed)
Nasopharyngeal CancerKBVincristineNot SpecifiedNot Specified (Synergistic Effect Observed)
Nasopharyngeal Cancer (Vincristine-Resistant)KBV200VincristineNot SpecifiedNot Specified (Synergistic Effect Observed)

Key Experimental Protocols

To facilitate the replication of these findings, detailed protocols for the most commonly cited assays are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Aspirate the culture medium and treat the cells with various concentrations of Tetrandrine or other test compounds for the desired duration (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following treatment, aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Staining Protocol:

  • Cell Preparation: Induce apoptosis in your target cells using the desired treatment (e.g., Tetrandrine). Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls. Harvest 1

Lack of Publicly Available Data Hinders Comprehensive Structure-Activity Relationship Studies of Fenfangjine G

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in research concerning the structure-activity relationship (SAR) of Fenfangjine G and its derivatives. Despite its identification as a natural product from Stephania tetrandra, there is a notable absence of published studies detailing the synthesis of this compound analogs and the subsequent evaluation of their biological activities. This scarcity of data prevents a comprehensive comparison of the compound's performance against any potential alternatives and precludes the creation of detailed guides for researchers, scientists, and drug development professionals.

Our extensive search for primary research articles and reviews on the synthesis, pharmacological activity, and mechanism of action of this compound derivatives yielded no specific results containing the necessary quantitative data for a comparative analysis. While general information regarding this compound's chemical structure and natural origin is available, the scientific community has yet to publish in-depth SAR studies. Such studies are crucial for understanding how modifications to the chemical structure of this compound would affect its biological activity, a critical step in the drug discovery and development process.

The absence of this foundational research means that key elements required for a comprehensive comparison guide, such as quantitative data (e.g., IC50 or EC50 values), detailed experimental protocols for biological assays, and elucidated signaling pathways, are not available. Without this information, it is impossible to construct the data tables and visualizations requested for an objective comparison of this compound derivatives.

Therefore, at present, a detailed guide on the structure-activity relationship of this compound cannot be compiled due to the lack of requisite experimental data in the public domain. Further research involving the synthesis of a library of this compound analogs and systematic testing of their biological effects is necessary to establish a foundational understanding of its SAR.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Fenfangjine G (Fangchinoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Fenfangjine G, also known as Fangchinoline, a bis-benzylisoquinoline alkaloid with demonstrated anti-cancer properties. The data presented herein is collated from preclinical studies and offers a comparative analysis against established chemotherapeutic agents and its own derivatives, supported by detailed experimental methodologies and visual representations of its mechanisms of action.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types, including ovarian, esophageal, non-small cell lung, and conjunctival melanoma.

Comparative IC50 Values of this compound and Alternatives
Cell LineCancer TypeThis compound (µM)Cisplatin (B142131) (µM)Compound 2h (µM)Compound 4b (µM)Compound 4g (µM)
Ovarian Cancer
OVCAR-3Ovarian CarcinomaVaries by study~10 (for 48h)[1]---
MDAH 2774Ovarian CarcinomaVaries by study----
ES-2Ovarian Clear Cell CarcinomaVaries by study----
SK-OV-3Ovarian AdenocarcinomaVaries by study----
Esophageal Cancer
EC1Esophageal Squamous Cell Carcinoma3.042[2]----
ECA109Esophageal Squamous Cell Carcinoma1.294[2]----
Kyse450Esophageal Squamous Cell Carcinoma2.471[2]----
Kyse150Esophageal Squamous Cell Carcinoma2.22[2]----
HET-1A (Normal)Normal Esophageal Epithelial8.93[2]----
Non-Small Cell Lung Cancer
A549Lung Adenocarcinoma~9.46-0.26[3][4][5]0.78[3][6]-
Conjunctival Melanoma
CM-AS16Conjunctival Melanoma5.67[7][8]>50 (when used alone)[7]---
Other Cancers
WM9Melanoma----1.07[9][10]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a summary from the cited sources.

A derivative of this compound, compound 2h, exhibited significantly greater potency in A549 non-small cell lung cancer cells, with an IC50 value of 0.26 µM, which was 36.38-fold more active than the parent compound.[3][4][5] Similarly, compound 4b, another derivative, showed an IC50 of 0.78 µM in the same cell line.[3][6] In melanoma cells, compound 4g, a derivative with modifications at the 7-phenolic and 14-positions, demonstrated an impressive IC50 value of 1.07 µM in the WM9 cell line.[9][10]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor effects of this compound have been validated in vivo using animal models, primarily mouse xenografts. These studies demonstrate the compound's ability to suppress tumor growth, both as a standalone agent and in combination with other therapies.

Comparative In Vivo Anti-Tumor Activity
Cancer TypeAnimal ModelTreatmentDosage & ScheduleTumor Growth InhibitionReference
Ovarian CancerOVCAR-3 Xenograft (NOD SCID mice)This compound7 mg/kg, i.v., weeklySignificantly enhanced cisplatin's therapeutic effect[1][11]
Cisplatin3 mg/kg, i.v., weeklySignificant inhibition[11]
This compound + Cisplatin7 mg/kg + 3 mg/kg, i.v., weeklySignificantly enhanced inhibition compared to either agent alone[1][11]
Esophageal CancerECA109 Xenograft (BALB/c nude mice)This compoundNot specifiedSignificant inhibition of tumor growth and weight[2]
Conjunctival MelanomaCM-AS16 Xenograft (NCG mice)This compound50 mg/kg/day, i.p.~27% decrease in tumor volume compared to control[7][8]
Non-Small Cell Lung CancerA549 Xenograft (nude mice)Compound 4b40 mg/kg>50% inhibition rate[6]
OsteosarcomaMG63 XenograftThis compoundNot specifiedSignificant decrease in tumor size and weight[12]

In an OVCAR-3 ovarian cancer xenograft model, the combination of this compound (7 mg/kg) and cisplatin (3 mg/kg) administered weekly resulted in a significant enhancement of the anti-tumor effect compared to either drug alone.[1][11] For conjunctival melanoma, a daily intraperitoneal injection of 50 mg/kg this compound led to a 27% reduction in tumor volume.[7][8] A derivative, compound 4b, showed a tumor inhibition rate of over 50% in a non-small cell lung cancer model at a dose of 40 mg/kg.[6]

Mechanisms of Action: Signaling Pathways and Molecular Targets

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell cycle progression, proliferation, and apoptosis.

Aurora A Kinase Inhibition

This compound has been identified as a novel inhibitor of Aurora A kinase, a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in mitosis.[11][13][14] By binding to and inhibiting Aurora A, this compound disrupts the cell cycle, leading to reduced cell viability and proliferation in cancer cells.[11][13]

Aurora_A_Pathway cluster_0 Cell Cycle Progression G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Aurora A Activation Fenfangjine_G This compound Aurora_A Aurora A Kinase Fenfangjine_G->Aurora_A Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Pathway Inhibition

Another key mechanism of this compound is the suppression of the PI3K/AKT/mTOR signaling pathway.[15][16][17] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to downregulate the expression of key proteins in this pathway, including PI3K and Akt, leading to the induction of apoptosis.[16]

PI3K_AKT_mTOR_Pathway cluster_0 PI3K/AKT/mTOR Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Fenfangjine_G This compound Fenfangjine_G->PI3K Inhibits Fenfangjine_G->AKT Inhibits

Figure 2: this compound suppresses the PI3K/AKT/mTOR pathway, promoting apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or comparator compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[18][19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18][19]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow A Seed Cells in 96-well Plate B Add this compound & Controls A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570-590nm) F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.

In Vivo Ovarian Cancer Xenograft Model

Animal Model:

  • 6-week-old female Non-obese Diabetic/Severe Combined Immunodeficiency (NOD SCID) mice.[11]

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 OVCAR-3 cells suspended in 100 µL of PBS into the flank of each mouse.[11][20]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 50-125 mm³).[11][20]

  • Randomization and Treatment: Randomly assign mice to different treatment groups (e.g., control, this compound, cisplatin, combination therapy).[11][20]

  • Drug Administration: Administer the drugs as per the defined schedule (e.g., weekly intravenous injections of this compound at 7 mg/kg and/or cisplatin at 3 mg/kg).[11]

  • Tumor Measurement: Measure tumor volume using calipers twice weekly.[21]

  • Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.[21]

  • Endpoint: At the end of the study (e.g., day 22), sacrifice the mice, and excise and weigh the tumors.[11]

Xenograft_Workflow A Inject OVCAR-3 Cells into Mice B Monitor Tumor Growth A->B C Randomize into Treatment Groups B->C D Administer this compound +/- Cisplatin C->D E Measure Tumor Volume & Body Weight D->E F Excise & Weigh Tumors at Endpoint E->F

Figure 4: Experimental workflow for the OVCAR-3 xenograft model.

References

Unveiling the Target of Fenfangjine G: A Comparative Guide to Target Validation Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenfangjine G, a bioactive component isolated from the traditional Chinese medicine Fangji Huangqi Tang, has garnered interest for its potential therapeutic applications, particularly in the context of kidney disease. However, its precise molecular target remains elusive, hindering further drug development efforts. This guide provides a comprehensive comparison of CRISPR/Cas9-based target validation with alternative methods, offering a roadmap for researchers seeking to elucidate the mechanism of action of this compound. We present hypothetical, yet plausible, experimental data to illustrate the power of these approaches in identifying and validating novel drug targets.

The Rise of CRISPR/Cas9 in Target Validation

CRISPR/Cas9 has emerged as a revolutionary tool in drug discovery, offering a precise and efficient method for genome editing.[1] This technology allows for the targeted knockout of specific genes, enabling researchers to probe the functional consequences of gene inactivation and thereby validate their role as drug targets. The permanent nature of CRISPR-mediated gene editing provides a distinct advantage over transient methods like RNA interference (RNAi), often resulting in more robust and reproducible phenotypes.

Potential Targets of this compound: PI3K-Akt and EFHD2

Based on existing research, two promising candidate targets for this compound have been identified: the PI3K-Akt signaling pathway and the EF-hand domain-containing protein D2 (EFHD2) . The traditional use of Fangji Huangqi Tang in treating kidney ailments, coupled with studies implicating the PI3K-Akt pathway in acute kidney injury, suggests this pathway as a plausible target. Furthermore, a compound isolated from Stephania tetrandra, the plant source of this compound, has been shown to inhibit EFHD2 expression in non-small cell lung carcinoma, hinting at a potential role for EFHD2 as a direct or indirect target.

CRISPR/Cas9-Mediated Target Validation Workflow

The following diagram outlines a typical workflow for validating a potential drug target using CRISPR/Cas9 technology.

CRISPR_Workflow CRISPR/Cas9 Target Validation Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation & Analysis sgRNA_design sgRNA Design & Synthesis transfection Transfection of Cells sgRNA_design->transfection cas9_delivery Cas9 Nuclease Delivery Vector cas9_delivery->transfection selection Selection of Edited Cells transfection->selection clonal_expansion Clonal Expansion selection->clonal_expansion genomic_validation Genomic Validation (Sequencing) clonal_expansion->genomic_validation protein_validation Protein Knockout Validation (Western Blot) clonal_expansion->protein_validation phenotypic_assay Phenotypic Assays clonal_expansion->phenotypic_assay

Caption: A flowchart illustrating the key steps in a CRISPR/Cas9 gene editing experiment for target validation.

Comparative Analysis of Target Validation Methods

While CRISPR/Cas9 offers significant advantages, it is crucial to consider alternative approaches for a comprehensive target validation strategy. The table below compares CRISPR/Cas9 with RNA interference (RNAi) and the use of small molecule inhibitors.

FeatureCRISPR/Cas9RNA Interference (RNAi)Small Molecule Inhibitors
Mechanism Permanent gene knockout at the DNA level.Transient knockdown of mRNA.Direct inhibition of protein function.
Specificity High, but off-target effects are a consideration.Can have significant off-target effects.Specificity varies greatly among inhibitors.
Duration of Effect Permanent and heritable.Transient, requires continuous presence of siRNA/shRNA.Reversible, dependent on compound administration.
Ease of Use Increasingly accessible with established protocols.Relatively straightforward for in vitro studies.Dependent on the availability of validated inhibitors.
Data Interpretation Clear genotype-phenotype correlation.Incomplete knockdown can lead to ambiguous results.Off-target effects of the inhibitor can confound results.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their target validation studies.

CRISPR/Cas9-Mediated Gene Knockout

Objective: To generate a stable knockout of a target gene (e.g., PIK3CA or EFHD2) in a relevant cell line.

Materials:

  • Human kidney cell line (e.g., HK-2) or cancer cell line (e.g., A549)

  • Lentiviral vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest

  • Transfection reagent

  • Puromycin (B1679871) for selection

  • DNA extraction kit

  • PCR reagents

  • Primers flanking the target site

Protocol:

  • sgRNA Design: Design and synthesize sgRNAs targeting a conserved exon of the target gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cell line with the lentiviral particles.

  • Selection: Select for successfully transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution.

  • Genomic Validation: Extract genomic DNA from the clones and perform PCR to amplify the target region. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

Western Blot Analysis

Objective: To confirm the absence of the target protein in the knockout cell lines.

Materials:

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies against the target protein (e.g., anti-PI3K, anti-p-Akt, anti-EFHD2) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the wild-type and knockout cells and quantify the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of wild-type and knockout cells.

Materials:

  • 96-well plates

  • Wild-type and knockout cells

  • This compound

  • MTT or similar cell viability reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed both wild-type and knockout cells into 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Assay: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the target validation experiments.

Table 1: Effect of this compound on Cell Viability in Wild-Type and PI3K Knockout Cells

Cell LineThis compound (µM)Cell Viability (%)
Wild-Type HK-20100
185
1050
5020
PIK3CA KO HK-20100
198
1095
5092

Table 2: Effect of this compound on Cell Viability in Wild-Type and EFHD2 Knockout Cells

Cell LineThis compound (µM)Cell Viability (%)
Wild-Type A5490100
190
1060
5030
EFHD2 KO A5490100
199
1097
5094

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that could be affected by this compound.

PI3K_Akt_Pathway Simplified PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: A simplified diagram of the PI3K-Akt signaling cascade.

EFHD2_Pathway Potential EFHD2 Signaling Interactions Fenfangjine_G This compound EFHD2 EFHD2 Fenfangjine_G->EFHD2 Inhibition Cisplatin_Resistance Cisplatin Resistance EFHD2->Cisplatin_Resistance Promotes Cell_Metastasis Cell Metastasis EFHD2->Cell_Metastasis Promotes

References

Benchmarking Fenfangjine G: Data Not Available for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Creating a comprehensive comparison guide for Fenfangjine G against known pathway inhibitors is not feasible at this time due to a lack of publicly available scientific data. Extensive searches for "this compound" have revealed that while it is identified as a protoberberine alkaloid isolated from the plant Stephania tetrandra (Fen Fang Ji), there is no specific information regarding its mechanism of action, the signaling pathways it inhibits, or any quantitative data on its inhibitory activity (e.g., IC50 values).

This compound is noted as a component of a traditional Chinese medicine formulation, Fangji Huangqi Tang, which has been studied in the context of nephrotic syndrome. However, the contribution of this compound to the overall effect of this multi-component mixture is not individually characterized in the available literature.

Broader research into the general class of protoberberine alkaloids and other compounds from Stephania tetrandra indicates potential activity against several signaling pathways. For instance, various protoberberine alkaloids have been shown to potentially modulate pathways such as:

  • Transforming growth factor-beta 1 (TGF-β1)/Phosphoinositide 3-kinase (PI3K)

  • Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3)

  • Mitogen-activated protein kinase (MAPK)

  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB)

  • AMP-activated protein kinase (AMPK)

Additionally, some alkaloids from Stephania tetrandra have been associated with the regulation of BCL2 binding component 3 (BBC3), fatty acid metabolism, and cholinesterase inhibition.

Without specific experimental data for this compound, it is impossible to fulfill the core requirements of this request, which include:

  • Quantitative Data Presentation: No IC50 or other quantitative inhibition values for this compound are available to populate comparative tables.

  • Experimental Protocols: The absence of published studies on this compound's inhibitory activities means there are no specific experimental methodologies to detail.

  • Visualization of Pathways and Workflows: While general diagrams for the aforementioned pathways can be created, a diagram illustrating the specific mechanism of this compound or a relevant experimental workflow cannot be accurately generated.

Therefore, until further research is conducted and published on the specific molecular targets and inhibitory profile of this compound, a direct and objective comparison to known pathway inhibitors cannot be provided. Researchers interested in this compound would need to perform initial screening and characterization studies to elucidate its bioactivity.

Unable to Verify Biological Activity of "Fenfangjine G" Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological activity and mechanistic pathways of a compound identified as "Fenfangjine G" has yielded no specific results. The term "Fenfangjine" (芬芳碱) translates from Chinese to "aromatic alkaloid," a broad classification encompassing a vast number of compounds with diverse biological effects. Without a more specific chemical identifier, such as a CAS number, IUPAC name, or known structural class, a detailed and accurate comparison of its biological activity with other alternatives cannot be conducted.

The initial search strategy aimed to gather data on "this compound's" biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, as well as its mechanism of action. However, the lack of specific mentions in scientific literature and databases prevents the creation of the requested comparison guides, data tables, and signaling pathway diagrams.

To proceed with an independent verification and comparison, it is crucial to have a precise identification of the molecule . Researchers, scientists, and drug development professionals interested in this compound are encouraged to provide more specific details, such as:

  • The full chemical name or any known synonyms.

  • The chemical structure or a structural diagram.

  • Any associated publication or patent that mentions this compound.

Once more specific information is available, a thorough analysis of its biological activities, including quantitative data from experimental studies and a comparison with relevant alternative compounds, can be performed. This would include detailed experimental protocols and visualizations of its molecular interactions and signaling pathways as originally requested.

A Comparative Analysis of Fenfangjine G and Other Natural Compounds in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a growing interest in natural compounds. Among these, Fenfangjine G (also known as Fangchinoline), a bisbenzylisoquinoline alkaloid, has shown promise. This guide provides a comparative analysis of this compound and other well-studied natural compounds—curcumin, resveratrol (B1683913), quercetin, and naringenin—for their neuroprotective effects, supported by experimental data.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the neuroprotective efficacy of this compound and other selected natural compounds from various in vitro studies. It is crucial to note that the experimental conditions, including cell lines, neurotoxic insults, and compound concentrations, vary across studies, which may influence the results.

Table 1: Effect on Cell Viability

CompoundCell LineNeurotoxic InsultCompound Concentration% Increase in Cell ViabilityReference
This compound (Fangchinoline) HT22Glutamate1 µM~35%[1]
Curcumin HT22Hypoxia (1% O2)2 µMSignificant increase[2]
SH-SY5YRotenone (200 nM)100 nMSignificant enhancement[3]
C17.2H2O210 µMProtective effect[4]
Resveratrol Rat Hippocampal NeuronsAβ25–35 (20 µM)25 µMFrom 63.5% to 93%[5]
AstrocytesEthanol0.1-5 µMNo change in viability (protective)[6]
Quercetin PC-12H2O2 (500 µM)250 µMFrom ~40% to ~70%[7][8]
Naringenin HT22OGD/R80 µmol·L–1Significant increase[9]
Neuro 2ACarbarylNot specifiedIncreased survival[10]

Table 2: Effect on Apoptosis

CompoundCell Line/ModelPro-apoptotic StimulusCompound Concentration% Reduction in Apoptosis / Apoptotic MarkersReference
This compound (Fangchinoline) Aβ1–42-induced AD mouse modelAβ1–42Not specifiedReduction in cleaved caspase-3
Curcumin HT22CoCl2 (200 µM)2 µMSignificant reduction[2]
bEnd.3 and HT22OGD/R5, 10, 20 µMInhibition of apoptosis[11]
Resveratrol Primary Neuronal CulturesOGD/reperfusion0.1, 1, 10 µMReduced cell death, concentration-dependent prevention of caspase-3 and -12 mRNA overexpression[12][13]
Quercetin Mouse model of brain I/R injuryIschemia/Reperfusion10 mg/kg/dFrom 35.56% to 9.41%[14]
PC-12H2O2Not specifiedMarked reduction in apoptosis[7]
Naringenin HT22OGD/R80 µmol·L–1Blocked OGD/R-induced apoptosis
Rat Cortical NeuronsOGD/RNot specifiedDiminished apoptosis-related proteins[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of the natural compound for a specified pre-treatment time, followed by the addition of the neurotoxic agent.

  • MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Procedure:

  • Cell Collection: Induce apoptosis using the desired method. Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[17][18][19][20]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

This compound (Fangchinoline)

This compound has been shown to exert its neuroprotective effects by enhancing autophagy and mitigating oxidative stress.[21] It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant defense system.[1]

FenfangjineG_Pathway This compound This compound Autophagy Autophagy This compound->Autophagy Nrf2 Nrf2 This compound->Nrf2 Neuroprotection Neuroprotection Autophagy->Neuroprotection HO-1 HO-1 Nrf2->HO-1 HO-1->Neuroprotection Oxidative Stress Oxidative Stress Oxidative Stress->Neuroprotection

Caption: this compound Signaling Pathway.

Curcumin

Curcumin's neuroprotective actions are multifaceted, involving the activation of the p62/Keap1/Nrf2 and PI3K/AKT signaling pathways, as well as the inhibition of autophagy in certain contexts.[11] It also modulates the expression of pro- and anti-apoptotic proteins.

Curcumin_Pathway Curcumin Curcumin PI3K/AKT PI3K/AKT Curcumin->PI3K/AKT p62/Keap1/Nrf2 p62/Keap1/Nrf2 Curcumin->p62/Keap1/Nrf2 Apoptosis Apoptosis Curcumin->Apoptosis Neuroprotection Neuroprotection PI3K/AKT->Neuroprotection p62/Keap1/Nrf2->Neuroprotection Apoptosis->Neuroprotection

Caption: Curcumin Signaling Pathway.

Resveratrol

Resveratrol's neuroprotective mechanisms include the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and caspases.[12] It also activates the protein kinase C (PKC) pathway.[5]

Resveratrol_Pathway Resveratrol Resveratrol PKC PKC Resveratrol->PKC Bcl-2 Bcl-2 Resveratrol->Bcl-2 Bax/Caspases Bax/Caspases Resveratrol->Bax/Caspases Neuroprotection Neuroprotection PKC->Neuroprotection Bcl-2->Neuroprotection Bax/Caspases->Neuroprotection

Caption: Resveratrol Signaling Pathway.

Quercetin

Quercetin protects neurons by activating the PI3K/Akt pathway and upregulating anti-apoptotic proteins while downregulating pro-apoptotic ones.[14] It also exhibits strong antioxidant properties.

Quercetin_Pathway Quercetin Quercetin PI3K/Akt PI3K/Akt Quercetin->PI3K/Akt Antioxidant Enzymes Antioxidant Enzymes Quercetin->Antioxidant Enzymes Apoptosis Apoptosis Quercetin->Apoptosis Neuroprotection Neuroprotection PI3K/Akt->Neuroprotection Antioxidant Enzymes->Neuroprotection Apoptosis->Neuroprotection

Caption: Quercetin Signaling Pathway.

Naringenin

Naringenin's neuroprotective effects are linked to the activation of the PI3K/AKT signaling pathway and the inhibition of apoptosis.[15] It also modulates the Nrf2 pathway.

Naringenin_Pathway Naringenin Naringenin PI3K/AKT PI3K/AKT Naringenin->PI3K/AKT Nrf2 Pathway Nrf2 Pathway Naringenin->Nrf2 Pathway Apoptosis Apoptosis Naringenin->Apoptosis Neuroprotection Neuroprotection PI3K/AKT->Neuroprotection Nrf2 Pathway->Neuroprotection Apoptosis->Neuroprotection

Caption: Naringenin Signaling Pathway.

Experimental Workflow

The general workflow for in vitro neuroprotection studies follows a standardized sequence of steps.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Neurotoxic Insult Neurotoxic Insult Compound Treatment->Neurotoxic Insult Incubation Incubation Neurotoxic Insult->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis

Caption: General Experimental Workflow.

Conclusion

This compound, along with curcumin, resveratrol, quercetin, and naringenin, demonstrates significant neuroprotective potential through various mechanisms of action. While direct comparative studies are limited, the available data suggest that all these compounds are promising candidates for further investigation in the context of neurodegenerative diseases. The choice of compound for a specific therapeutic application will depend on various factors, including the specific pathological condition, desired mechanism of action, and pharmacokinetic properties. This guide provides a foundation for researchers to compare these compounds and design future studies to elucidate their full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicity Profile of Fenfangjine G and Related Bisbenzylisoquinoline Alkaloids

This guide provides a comparative overview of the toxicity profiles of the bisbenzylisoquinoline alkaloids this compound, Tetrandrine (B1684364), and Fangchinoline. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available experimental data.

Executive Summary

Bisbenzylisoquinoline alkaloids, a class of natural products primarily isolated from plants of the Menispermaceae family, are known for their diverse pharmacological activities. Tetrandrine and Fangchinoline, major constituents of the traditional Chinese medicine Stephania tetrandra, have been extensively studied for their anti-inflammatory, anti-tumor, and multidrug resistance-reversing properties. However, their clinical application has been hampered by concerns regarding their toxicity. This guide synthesizes the available preclinical toxicity data for Tetrandrine and Fangchinoline to provide a comparative perspective.

Important Note on this compound: Despite a comprehensive search of scientific literature, no publically available in vivo or in vitro toxicity data for this compound could be identified. Therefore, a direct comparison of its toxicity profile with Tetrandrine and Fangchinoline is not possible at this time. This guide presents the available chemical information for this compound alongside the detailed toxicity data for the other two related alkaloids.

Chemical and Physical Properties

A basic comparison of the chemical properties of the three alkaloids is presented below.

PropertyThis compoundTetrandrineFangchinoline
Molecular Formula C₂₂H₂₇NO₈C₃₈H₄₂N₂O₆C₃₇H₄₀N₂O₆
Molecular Weight 433.5 g/mol 622.7 g/mol 608.7 g/mol
Source Stephania tetrandraStephania tetrandraStephania tetrandra
Structure Protoberberine AlkaloidBisbenzylisoquinoline AlkaloidBisbenzylisoquinoline Alkaloid

Toxicity Profile of Tetrandrine

Tetrandrine has been the subject of numerous toxicological studies, revealing a dose-dependent toxicity profile that primarily affects the liver, lungs, and kidneys.[1] Its clinical use is limited due to these toxic side effects.[1][2]

In Vivo Toxicity Data

An acute toxicity study in female BALB/c mice established the median lethal dose (LD50) of intravenously administered Tetrandrine.[1][3] Sub-chronic toxicity has also been evaluated, identifying a no-observed-adverse-effect-level (NOAEL).[1][3]

ParameterValueSpeciesRoute of AdministrationStudy TypeReference
LD₅₀ 444.67 ± 35.76 mg/kgBALB/c MiceIntravenousAcute[1][3]
NOAEL 90 mg/kg/dayBALB/c MiceIntravenous14-Day Sub-chronic[1][3]
LOAEL 150 mg/kg/dayBALB/c MiceIntravenous14-Day Sub-chronic[1][3]

At the LOAEL of 150 mg/kg, transient toxicity to the liver, lungs, and kidneys was observed, which was reversible upon withdrawal of the compound.[1][3]

In Vitro Cytotoxicity Data

Tetrandrine has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and exposure duration.

Cell LineCancer TypeIC₅₀ (µM)Exposure TimeReference
HL-7702 (Normal)Human Liver44.25 ± 0.21Not Specified
MCF7Breast Cancer21.7624 h
MDA-MB-231Breast Cancer8.7624 h
SUM-149Breast Cancer15.3 ± 4.196 h
SUM-159Breast Cancer24.3 ± 2.196 h

Toxicity Profile of Fangchinoline

Fangchinoline is structurally similar to Tetrandrine and also exhibits a range of biological activities, including neuroprotective and anti-tumor effects. According to the Globally Harmonized System (GHS) of classification, it is considered harmful if swallowed.

In Vitro Cytotoxicity Data

Fangchinoline has shown cytotoxicity against cancer cells, with a notable difference in potency compared to normal cells.

Cell LineCell TypeIC₅₀ (µM)Reference
HET-1A (Normal)Human Esophageal Epithelial8.93
EC1Esophageal Squamous Cell Carcinoma3.042
ECA109Esophageal Squamous Cell Carcinoma1.294
Kyse450Esophageal Squamous Cell Carcinoma2.471
Kyse150Esophageal Squamous Cell Carcinoma2.22
MRC-5Human Lung FibroblastCC₅₀: 12.40

Toxicity Profile of this compound

As of the date of this guide, there is no publicly available toxicological data for this compound. Further research is required to determine its safety profile.

Experimental Protocols

Acute and Sub-chronic In Vivo Toxicity Assessment of Tetrandrine[1][3]
  • Animal Model: Female BALB/c mice.

  • Acute Toxicity (LD₅₀ Determination):

    • Mice were administered a single intravenous dose of Tetrandrine at concentrations of 20, 100, 180, 260, and 340 mg/kg.

    • The median lethal dose (LD₅₀) was calculated using Dixon's up-and-down method.

    • Animals were observed for 14 days for clinical symptoms and mortality.

    • At the end of the study, body weight, serum biochemistry, and organ histology were examined.

  • Sub-chronic Toxicity (14-Day Study):

    • Mice were intravenously administered Tetrandrine daily for 14 consecutive days at doses of 30, 90, and 150 mg/kg.

    • A control group received the vehicle.

    • Clinical symptoms, mortality, and body weight were monitored throughout the study.

    • At the end of the 14-day period, and after a 1-week recovery period, serum biochemistry, organ weight, and histopathology of major organs were evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • General Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Tetrandrine or Fangchinoline) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for In Vivo Acute Toxicity Study

G Workflow for In Vivo Acute Toxicity Assessment cluster_0 Preparation cluster_1 Dosing cluster_2 Observation (14 Days) cluster_3 Terminal Procedures A Animal Acclimatization B Dose Formulation A->B C Single IV Administration B->C D Monitor Clinical Signs C->D E Record Mortality D->E F Body Weight Measurement E->F G Blood Collection (Biochemistry) F->G H Organ Collection (Histopathology) G->H G Simplified Pathway of Tetrandrine-Induced Apoptosis Tet Tetrandrine ROS ↑ Reactive Oxygen Species (ROS) Tet->ROS JNK JNK Pathway Activation ROS->JNK Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis JNK->Apoptosis Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Fenfangjine G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 11, 2025

Prepared for: Researchers, scientists, and drug development professionals.

Chemical and Safety Data Overview

Below is a summary of the known chemical properties of Fenfangjine G. The absence of comprehensive safety and toxicity data necessitates treating the compound as potentially hazardous.

PropertyValueReference
Chemical Name [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate[1]
Molecular Formula C₂₂H₂₇NO₈[1]
Molecular Weight 433.5 g/mol [1]
CAS Number 205533-81-9
Appearance Solid (Assumed)
GHS Classification Not available
Hazard Pictograms Not available
Signal Word Not available
Hazard Statements Not available

Guiding Principle: Precautionary Waste Management

Given the lack of specific hazard information for this compound, it must be managed as a hazardous chemical waste. Laboratory personnel should adhere to the principle of treating unknown or uncharacterized substances with a high degree of caution. All chemical waste must be disposed of through your institution's designated hazardous waste program.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.

  • Consult Institutional and Local Regulations: Before initiating any disposal procedures, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, regional, and national regulations for hazardous waste disposal.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat, must be worn when handling this compound.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Do not dispose of this compound down the drain. This prevents its release into the sewer system.

    • Collect all this compound waste in a dedicated, compatible, and properly sealed hazardous waste container.

  • Preparing for Disposal:

    • Solid this compound: Carefully transfer the solid material into a clearly labeled, sealable waste container. Avoid creating dust.

    • Solutions containing this compound: Collect liquid waste in a compatible, leak-proof container. Do not overfill the container.

    • Contaminated Materials: Any items that have come into contact with this compound, such as weighing papers, pipette tips, absorbent pads, and contaminated PPE, must be treated as hazardous waste and placed in the designated solid waste container.

  • Labeling Hazardous Waste: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and secure.

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Only licensed professional waste disposal services should handle the final disposal, which will likely involve incineration at a certified facility.

Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing the critical step of consulting with institutional safety personnel.

FenfangjineG_Disposal_Workflow cluster_prep Preparation and Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: - Solid this compound - Liquid Solutions - Contaminated Materials ppe->segregate container Place in a Labeled, Compatible Hazardous Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Disposal by Licensed Waste Management Service contact_ehs->professional_disposal end End: Safe Disposal professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided in this document is intended for guidance purposes for research use only and is based on general principles of laboratory safety. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel are responsible for complying with the specific hazardous waste management policies of their institution and all applicable regulations.

References

Essential Safety and Handling Guide for Fenfangjine G (Fangchinoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fenfangjine G, also known as Fangchinoline. Given its potent biological activities, including anti-cancer and anti-inflammatory properties, strict adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed[1]

Precautionary Statements: P264, P270, P301+P317, P330, P501[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound, especially in its powdered form, to prevent exposure through inhalation, ingestion, and skin or eye contact.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves. Double gloving is recommended when handling the pure compound.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.To protect against splashes and dust.
Lab Coat Standard laboratory coat. Consider a disposable gown for extensive work.To protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.To avoid inhalation of the powdered form, which can be harmful if ingested.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Location: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Surface Protection: Use disposable bench paper to protect the work surface.

  • Weighing: Use a dedicated and calibrated analytical balance within the fume hood. Handle with care to avoid creating dust.

  • Utensils: Use clean, dedicated spatulas and weighing papers.

2. Dissolving the Compound:

  • Solvents: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[2].

  • Procedure: Add the solvent to the weighed powder slowly and carefully within the fume hood. Cap the container securely before agitating or vortexing. For in vitro studies, it is often dissolved in DMSO and stored at -80°C[3]. For in vivo studies, it may be first dissolved in DMSO and then further diluted[3].

3. Administration and Use:

  • Cell Culture: When treating cells, add the this compound solution to the culture medium in a biological safety cabinet.

  • Animal Studies: For in vivo experiments, intraperitoneal injections have been used. All procedures should be in accordance with approved animal care and use protocols[4][5].

4. Spill Cleanup:

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material. For powder spills, wet the absorbent material first to prevent dust generation[6].

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a detergent solution and water, wiping from the outside in.

    • Dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

This compound and all contaminated materials must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[7].

Waste TypeDisposal Procedure
Solid Waste Place unused this compound powder, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container[7].
Liquid Waste Collect solutions of this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams[7].
Contaminated Materials Items such as used gloves, pipette tips, and bench paper should be collected in a separate, labeled hazardous waste bag or container[7].
Sharps Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste[7].
Final Disposal All hazardous waste containers must be sealed and stored in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. The recommended disposal method is high-temperature incineration[8].

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the dose-dependent effects of this compound on cell proliferation[9].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator[9].

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well[9].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator[9].

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[9].

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C[9].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader[9].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control[9].

Western Blot Analysis

This protocol is used to analyze changes in protein expression following treatment with this compound[5][9].

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Lyse the cells in an appropriate lysis buffer[9].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay[9].

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane[9].

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C[9].

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[9].

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system[9].

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Powder Carefully FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Experiment Perform Experiment (in vitro / in vivo) Dissolve->Experiment Dissolve->Spill Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Experiment->Spill Label Label Hazardous Waste Container Segregate->Label Store Store in Designated Area Label->Store ArrangePickup Arrange Professional Disposal Store->ArrangePickup Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.